ChaC1
Description
Properties
bioactivity |
Mammalian cells, Cancer cells |
|---|---|
sequence |
GDACGETCFTGICFTAGCSCNPWPTCTRN |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of ChaC1: A Key Player in Cellular Stress and Apoptosis
An In-depth Technical Guide on the Discovery and Initial Characterization of the ChaC1 Gene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ChaC glutathione specific gamma-glutamylcyclotransferase 1 (this compound) gene has emerged as a critical component in the cellular response to stress, particularly within the context of the unfolded protein response (UPR). Initially identified as a novel gene regulated by oxidized phospholipids, subsequent research has elucidated its role as a pro-apoptotic factor downstream of the ATF4-ATF3-CHOP signaling cascade. This technical guide provides a comprehensive overview of the seminal studies that led to the discovery and initial characterization of this compound, focusing on the quantitative data, experimental methodologies, and the signaling pathways involved.
Discovery and Identification
This compound was first identified in a co-regulated group of genes enriched for components of the activating transcription factor 4 (ATF4) arm of the unfolded protein response (UPR) pathway.[1] Its expression was found to be induced by oxidized 1-palmitoyl-2-arachidonyl-sn-3-glycero-phosphorylcholine (ox-PAPC) in human aortic endothelial cells (HAECs).[1] Further studies confirmed that this compound mRNA is robustly induced by chemical UPR inducers, such as tunicamycin, dithiothreitol (DTT), and thapsigargin, but not by general cellular stressors like UV radiation or heat shock.[2]
Regulation of this compound Expression
The initial characterization of this compound focused on its regulation by the UPR. It was determined that this compound is a specific component of the ATF4-ATF3-CHOP signaling pathway and is not directly regulated by the other two arms of the UPR, the XBP1 and ATF6 pathways.[1][2]
The ATF4-ATF3-CHOP Signaling Pathway
The induction of this compound expression is dependent on the sequential activation of ATF4, ATF3, and the C/EBP homologous protein (CHOP).[1] This signaling cascade is a central component of the ER stress response that ultimately pushes the cell towards apoptosis when homeostasis cannot be restored.
Functional Characterization: A Pro-Apoptotic Role
A key finding of the initial studies was the pro-apoptotic function of this compound. Overexpression of this compound was shown to enhance apoptosis, while its suppression via siRNA interference reduced apoptosis.[1][2] This was demonstrated through several key experiments.
Quantitative Data from Initial Characterization Studies
The following tables summarize the key quantitative findings from the foundational studies on this compound.
Table 1: Induction of this compound mRNA Expression by UPR Inducers
| Cell Line | Treatment | Fold Induction (vs. Control) | Reference |
| HAEC | Tunicamycin (2 µg/mL, 8h) | ~15 | [1] |
| HAEC | Thapsigargin (300 nM, 8h) | ~12 | [1] |
| HAEC | DTT (2 mM, 8h) | ~10 | [1] |
| HEK293 | Tunicamycin (2 µg/mL, 8h) | ~25 | [1] |
| HeLa | Tunicamycin (2 µg/mL, 8h) | ~18 | [1] |
Table 2: Effect of this compound Modulation on Apoptosis Markers
| Experiment | Condition | Apoptotic Marker | Result (vs. Control) | Reference |
| Overexpression | This compound-V5eGFP in HEK293 | TUNEL-positive cells | ~3-fold increase | [1] |
| Overexpression | This compound-V5eGFP in HEK293 | Cleaved PARP | ~2.5-fold increase | [1] |
| Overexpression | This compound-V5eGFP in HEK293 | Nuclear AIF | ~2-fold increase | [1] |
| siRNA Knockdown | This compound siRNA in HEK293 + Tunicamycin | Cleaved PARP | ~50% decrease | [1] |
| siRNA Knockdown | This compound siRNA in HEK293 + Tunicamycin | Nuclear AIF | ~40% decrease | [1] |
Experimental Workflows and Methodologies
The initial characterization of this compound involved a series of well-defined experiments to elucidate its regulation and function.
Workflow for Investigating this compound Regulation and Function
Detailed Experimental Protocols
1. Cell Culture and UPR Induction
-
Cell Lines: Human Aortic Endothelial Cells (HAEC), Human Embryonic Kidney (HEK) 293 cells, and HeLa cells were cultured in their respective standard media.
-
UPR Induction: Cells were treated with tunicamycin (2 µg/mL), thapsigargin (300 nM), or dithiothreitol (DTT, 2 mM) for specified time points (typically 8 hours for mRNA analysis).
2. siRNA-mediated Gene Knockdown
-
Transfection Reagent: Lipofectamine RNAiMAX was a commonly used transfection reagent.
-
siRNA: siRNAs targeting this compound, ATF4, ATF3, and CHOP, along with a scrambled negative control siRNA, were used.
-
Protocol:
-
Cells were seeded to be 60-80% confluent at the time of transfection.
-
siRNA and Lipofectamine RNAiMAX were diluted separately in Opti-MEM reduced-serum medium.
-
The diluted siRNA and Lipofectamine RNAiMAX were mixed and incubated at room temperature for 5 minutes to allow complex formation.
-
The siRNA-lipid complexes were added to the cells in fresh medium.
-
Cells were incubated for 24-48 hours before subsequent experiments.
-
3. Plasmid-mediated Overexpression
-
Plasmid: A V5 and eGFP-tagged this compound expression plasmid (this compound-V5eGFP) and a control eGFP plasmid were used.
-
Transfection Reagent: FuGENE 6 or similar lipid-based transfection reagents were employed.
-
Protocol:
-
Cells were seeded to be 70-90% confluent at the time of transfection.
-
The plasmid DNA and transfection reagent were diluted in serum-free medium and incubated to form complexes.
-
The DNA-lipid complexes were added to the cells.
-
Cells were incubated for 24-48 hours to allow for protein expression.
-
4. Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA was isolated from cells using TRIzol reagent or a similar method.
-
Reverse Transcription: cDNA was synthesized from the total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Real-time PCR was performed using SYBR Green master mix and gene-specific primers on a real-time PCR system. Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
5. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Protocol:
-
Cells grown on coverslips were fixed with 4% paraformaldehyde.
-
The cells were permeabilized with 0.25% Triton X-100 in PBS.
-
The cells were incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog (e.g., Br-dUTP followed by a fluorescently-conjugated anti-BrdU antibody).
-
The nuclei were counterstained with DAPI.
-
The percentage of TUNEL-positive cells was determined by fluorescence microscopy.
-
6. Western Blot Analysis
-
Protein Extraction: Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear and cytoplasmic fractions, a subcellular fractionation kit was used.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane was blocked with 5% non-fat milk or BSA in TBST.
-
The membrane was incubated with primary antibodies against cleaved PARP, AIF, V5-tag, GAPDH (cytosolic loading control), and Histone H3 (nuclear loading control) overnight at 4°C.
-
The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities were quantified using densitometry software.
-
7. Immunofluorescence for AIF Nuclear Translocation
-
Protocol:
-
Cells grown on coverslips were fixed and permeabilized as in the TUNEL assay.
-
The cells were blocked with a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20).
-
The cells were incubated with a primary antibody against AIF.
-
After washing, the cells were incubated with a fluorescently-conjugated secondary antibody.
-
The nuclei were counterstained with DAPI.
-
The subcellular localization of AIF was visualized by fluorescence microscopy.
-
Mechanism of Pro-Apoptotic Action
Later studies built upon this initial characterization, revealing that this compound functions as a γ-glutamyl cyclotransferase that specifically degrades glutathione (GSH). The depletion of this key intracellular antioxidant leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis.
Conclusion
The discovery and initial characterization of this compound marked a significant advancement in our understanding of the molecular mechanisms linking the unfolded protein response to apoptosis. The foundational studies detailed in this guide established this compound as a pro-apoptotic protein regulated by the ATF4-ATF3-CHOP signaling pathway. The meticulous experimental workflows and quantitative analyses provided a solid framework for subsequent research into the diverse roles of this compound in health and disease, including its function in glutathione metabolism and its implications for various pathologies such as cancer and neurodegenerative disorders. For researchers and drug development professionals, this compound represents a promising target for therapeutic intervention in diseases characterized by excessive ER stress and apoptosis.
References
The Structural and Functional Landscape of ChaC1: A Key Regulator of Cellular Stress Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a cytosolic enzyme that plays a pivotal role in cellular stress responses. As a key component of the unfolded protein response (UPR), this compound is implicated in a variety of cellular processes, including apoptosis, ferroptosis, and the maintenance of redox homeostasis. Its activity is centered on the degradation of glutathione (GSH), a critical intracellular antioxidant. The upregulation of this compound has been observed in numerous pathological conditions, including cancer and neurodegenerative diseases, making it a protein of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the this compound protein structure, its functional domains, and the key signaling pathways it modulates, supplemented with quantitative data and detailed experimental protocols.
This compound Protein Structure and Functional Domains
The human this compound protein is a member of the gamma-glutamylcyclotransferase family. Its primary function is to catalyze the cleavage of glutathione into 5-oxo-L-proline and a Cys-Gly dipeptide.[1] This activity is central to its role in depleting intracellular glutathione stores and thereby promoting oxidative stress.
Protein Sequence and Domain Architecture
The human this compound protein consists of 222 amino acids. Its structure is characterized by a conserved ChaC-like domain, which is a member of the GGCT-like superfamily. This domain harbors the active site responsible for its enzymatic activity. While a crystal structure for human this compound has not been definitively resolved, homology modeling suggests a BtrG/γ-GCT fold.[2]
A unique and functionally critical conserved motif, "RRFQWQTHRGPGR," has been identified within the ChaC family of proteins.[3] Mutational analysis has revealed that several residues within this motif (R63, F64, W65, H71, R72, G73, R80) are crucial for the enzyme's structural stability and function, even though they may not directly participate in substrate binding.[3] These residues are thought to stabilize the active site, ensuring the correct positioning of the substrate for catalysis.[3]
Quantitative Data Summary
The functional impact of this compound can be quantified through its enzymatic activity and its effects on cellular processes. The following tables summarize key quantitative data related to this compound function.
Table 1: Enzyme Kinetic Parameters of this compound
| Parameter | Value | Species | Reference |
| Kcat | 225.2 ± 15 min⁻¹ | Human | [1] |
| Km (Glutathione) | 3.13 ± 0.40 mM | Mouse | [2] |
| Vmax | 980 ± 50 µmoles h⁻¹ mg⁻¹ | Mouse | [2] |
Table 2: Cellular Effects of this compound Overexpression
| Cellular Parameter | Effect of this compound Overexpression | Cell Line | Reference |
| Total Glutathione Levels | ~80% reduction | HEK293 | [4] |
| Cleaved PARP Levels (apoptosis marker) | ~2.5-fold increase | HEK293 | [5] |
| Intracellular Lipid Peroxides (ferroptosis marker) | Significant increase | DU145 and 22RV1 | [6] |
Signaling Pathways Involving this compound
This compound is a downstream effector in the unfolded protein response (UPR) and plays a crucial role in mediating cellular responses to endoplasmic reticulum (ER) stress. Its expression is primarily regulated by the PERK-eIF2α-ATF4 signaling axis.
This compound Induction via the Unfolded Protein Response
Under conditions of ER stress, the accumulation of unfolded proteins activates the PERK kinase, which in turn phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4, along with ATF3, then binds to specific regulatory elements in the this compound promoter to drive its transcription.[3][7]
Caption: UPR-mediated induction of this compound expression.
Pro-Apoptotic and Pro-Ferroptotic Signaling of this compound
The enzymatic activity of this compound directly links to the induction of programmed cell death pathways. By degrading glutathione, this compound depletes the cell's primary antioxidant defense, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can trigger both apoptosis and ferroptosis.
References
- 1. [논문]ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione [scienceon.kisti.re.kr]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
ChaC1 Enzymatic Activity and Catalytic Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a cytosolic enzyme that plays a critical role in cellular stress responses, particularly the Unfolded Protein Response (UPR) and ferroptosis. It functions as a highly specific γ-glutamylcyclotransferase, catalyzing the degradation of glutathione (GSH), a key intracellular antioxidant. This activity depletes cellular GSH levels, thereby promoting oxidative stress and programmed cell death. Upregulated by the ATF4 arm of the UPR, this compound acts as a crucial link between endoplasmic reticulum (ER) stress and downstream apoptotic or ferroptotic pathways. Given its role in modulating cell death sensitivity, this compound is an emerging target of interest for therapeutic intervention in diseases characterized by oxidative stress and cell death dysregulation, including various cancers and neurodegenerative disorders.
Introduction
Initially identified as a novel pro-apoptotic component of the Unfolded Protein Response (UPR), this compound is a highly conserved protein across higher eukaryotes.[1] Its expression is induced by ER stress, positioning it downstream of the PERK-eIF2α-ATF4 signaling cascade.[2][3][4] Subsequent research elucidated its specific molecular function: this compound is a γ-glutamylcyclotransferase that exclusively targets glutathione for degradation.[5][6][7] This enzymatic action produces 5-oxoproline and a cysteinyl-glycine dipeptide, effectively depleting the cell's primary antioxidant reservoir.[5][8] This depletion of GSH is a critical event that sensitizes cells to various forms of programmed cell death, including apoptosis and, most notably, ferroptosis—an iron-dependent form of regulated cell death driven by lipid peroxidation.[2][8][9] The central role of this compound in linking ER stress to GSH metabolism and cell death makes it a pivotal protein in cellular homeostasis and a potential target for drug development.[4][10]
Enzymatic Function and Catalytic Mechanism
Gamma-Glutamylcyclotransferase Activity
The primary enzymatic function of this compound is the catalysis of the cleavage of the γ-glutamyl bond within glutathione.[5] This reaction is highly specific to reduced glutathione (GSH).[1] The degradation of GSH proceeds via the following reaction:
Glutathione → 5-oxo-L-proline + L-cysteinylglycine [5][7]
This activity represents the first identified cytosolic pathway for glutathione degradation in mammalian cells.[5][11]
Substrate Specificity
This compound exhibits remarkable specificity for glutathione. It does not act on other γ-glutamyl peptides or oxidized glutathione (GSSG).[1][7][12] This specificity ensures that its activity is tightly linked to the cellular pool of reduced glutathione, directly impacting the cell's redox buffering capacity. The Michaelis constant (Km) for glutathione is in the low millimolar range, which is physiologically relevant to intracellular GSH concentrations.[1][7]
Structural Insights and Catalytic Site
This compound and its homologs belong to the BtrG/γ-glutamyl cyclotransferase (γ-GCT) fold family of enzymes.[5][6] Homology modeling suggests a conserved three-dimensional structure and active site similar to other γ-GCTs.[6]
Key structural features include:
-
Active Site Residues: Mutational analyses have identified several residues critical for substrate binding and catalysis. An essential glutamate residue in the active site acts as a proton acceptor; mutating this residue (e.g., E>Q) results in a catalytically inactive protein.[5][6][13] Other residues, including 'YGSL' (residues 38-41), D68, R72, E115, and Y143, are implicated in high-affinity substrate binding.[14]
-
Conserved Motif: A unique motif, “RRFQWQTHRGPGR,” conserved within the ChaC family, is crucial for maintaining the structural stability of the enzyme and properly orienting the active site, even though its residues do not directly bind the substrate.[4]
Quantitative Enzymatic and Cellular Data
The following tables summarize key quantitative parameters related to this compound enzymatic activity and its effects on cellular processes.
| Parameter | Value | Substrate | Notes | Reference(s) |
| Km | ~2.2 mM | Glutathione | Michaelis constant, indicating substrate concentration at half-maximal velocity. | [7][14] |
| kcat | 225.2 min⁻¹ | Glutathione | Catalytic constant or turnover number. | [7] |
Table 1: Kinetic Parameters of Human this compound.
| Inhibitor | IC50 | Inhibition Type | Notes | Reference(s) |
| Juglone | 8.7 µM | N/A | A naturally occurring naphthoquinone identified through high-throughput screening. | [14] |
Table 2: Known Inhibitors of Human this compound.
| Cell Line | Condition | Effect | Measurement | Reference(s) |
| HEK293 | This compound Overexpression | ~50-60% decrease in GSH | Cellular glutathione levels | [15] |
| ARPE-19 | H₂O₂ Treatment | Upregulation of this compound | Gene and protein expression | [16] |
| ARPE-19 | H₂O₂ Treatment | ~40% decrease in GSH | Cellular glutathione levels | [16] |
| DU145 (Prostate Cancer) | This compound Overexpression | ~2-fold increase in lipid peroxides | Lipid Peroxidation Assay | [17] |
| DU145 (Prostate Cancer) | This compound Overexpression | ~50% decrease in GPX4 protein | Western Blot | [17] |
Table 3: Cellular Effects of this compound Activity.
Role in Cellular Signaling Pathways
This compound is a critical effector in at least two major stress-response pathways: the Unfolded Protein Response and Ferroptosis.
The Unfolded Protein Response (UPR)
ER stress, caused by the accumulation of unfolded or misfolded proteins, activates the UPR. This compound is specifically induced by the PERK branch of this pathway. Upon ER stress, the kinase PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[2] ATF4, in conjunction with ATF3, then binds to conserved elements (ATF/CRE and CARE) in the this compound promoter to drive its transcription.[2][15] This activation is independent of the other UPR branches mediated by IRE1-XBP1 and ATF6.[3][4] By degrading GSH, this compound contributes to the pro-apoptotic signaling downstream of severe or prolonged ER stress.[2][12]
Caption: this compound induction pathway downstream of ER stress.
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The primary defense against ferroptosis is the enzyme Glutathione Peroxidase 4 (GPX4), which uses GSH as a cofactor to neutralize lipid hydroperoxides.[2][9] By degrading GSH, this compound directly undermines the function of GPX4.[9][17] The resulting inactivation of GPX4 leads to an unchecked accumulation of lipid peroxides, culminating in membrane damage and cell death. This compound is considered a robust biomarker for ferroptosis and is upregulated by ferroptosis inducers like erastin, which blocks cystine import required for GSH synthesis.[9]
Caption: Mechanism of this compound-mediated ferroptosis.
Experimental Protocols
This section provides an overview of key methodologies used to study this compound function.
This compound Enzymatic Activity Assay (HPLC-based)
This protocol quantifies this compound activity by measuring the production of 5-oxoproline from glutathione.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
In a microcentrifuge tube, combine 10 µg of purified recombinant this compound protein with 10 mM glutathione in a final volume of 100 µL of reaction buffer.
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or 4% perchloric acid to precipitate the protein.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze 20 µL of the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm).
-
Use an isocratic mobile phase, such as 2% (v/v) aqueous perchloric acid, at a flow rate of 1.0 mL/min.
-
Detect 5-oxoproline by monitoring absorbance at ~210 nm.
-
Quantify the amount of product by comparing the peak area to a standard curve generated with known concentrations of 5-oxoproline.[6]
-
Cellular Glutathione Measurement
This protocol measures total intracellular GSH levels, which are depleted by this compound activity.
-
Cell Lysis:
-
Culture cells (e.g., HEK293) with or without this compound overexpression or knockdown.
-
Harvest cells by trypsinization, wash with cold PBS, and count them.
-
Resuspend the cell pellet in a lysis buffer (e.g., a buffer containing 0.1% Triton X-100 and 0.6% sulfosalicylic acid to precipitate proteins).
-
Lyse cells by vortexing and incubate on ice for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the GSH.
-
-
GSH Quantification:
-
Use a commercial colorimetric GSH assay kit (e.g., based on the DTNB/Ellman's reagent reaction).
-
In a 96-well plate, add the sample supernatant.
-
Add the assay reagents according to the manufacturer's instructions. This typically involves a reaction where GSH reduces DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] to TNB (5-thio-2-nitrobenzoic acid), which has a yellow color.
-
Measure the absorbance at 405-415 nm using a plate reader.
-
Calculate the GSH concentration based on a standard curve prepared with known GSH concentrations and normalize to the initial cell number or protein concentration.[15]
-
Promoter Activity Assay (Luciferase Reporter)
This assay determines how transcription factors like ATF4 regulate the this compound promoter.
-
Plasmid Construction:
-
Clone the human this compound promoter region upstream of a luciferase reporter gene in a suitable vector (e.g., pGL3).
-
Create expression plasmids for transcription factors of interest (e.g., ATF4).
-
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293 or U2OS) with the this compound promoter-luciferase plasmid, the transcription factor expression plasmid, and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Cell Treatment and Lysis:
-
After 24-48 hours, treat cells with an ER stress inducer (e.g., Tunicamycin or Thapsigargin) or leave untreated.
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
-
Luciferase Measurement:
-
Measure the firefly luciferase activity (from the this compound promoter) and Renilla luciferase activity (for normalization) in the cell lysate using a luminometer.
-
Calculate the relative luciferase activity by dividing the firefly signal by the Renilla signal. An increase in this ratio indicates activation of the this compound promoter.[15]
-
Experimental Workflow Diagram
The diagram below illustrates a typical workflow for investigating the role of this compound in drug-induced ferroptosis in cancer cells.
Caption: A typical experimental workflow for studying this compound.
Conclusion and Implications for Drug Development
This compound stands at the intersection of cellular stress, metabolism, and programmed cell death. Its specific enzymatic activity—the degradation of glutathione—provides a direct mechanism for modulating the cellular redox state and sensitizing cells to apoptosis and ferroptosis. The tight regulation of its expression by the ATF4-CHOP axis of the UPR solidifies its role as a key effector of ER stress-induced cell death.
For drug development professionals, this compound presents a dual opportunity:
-
As a Therapeutic Target: In diseases where cell death is excessive, such as certain neurodegenerative conditions, inhibiting this compound could be a viable strategy to preserve glutathione levels and protect cells from oxidative damage. The identification of inhibitors like juglone provides a starting point for developing more potent and specific small molecules.[14]
-
As a Pro-Ferroptotic Mediator: In oncology, resistance to conventional therapies is a major challenge. Inducing ferroptosis is a promising anti-cancer strategy. Upregulating this compound expression or developing drugs that mimic its GSH-depleting function could enhance the efficacy of ferroptosis-inducing chemotherapeutics, particularly in cancers that are resistant to apoptosis.[10][17][18]
Further research into the structural biology of this compound, its allosteric regulation, and its downstream signaling consequences will be essential to fully harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crdd.osdd.net [crdd.osdd.net]
- 6. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. embopress.org [embopress.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ChaC1 in Glutathione Metabolism and Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme in cellular glutathione (GSH) metabolism, playing a pivotal role in stress responses, redox homeostasis, and programmed cell death pathways. As a key component of the unfolded protein response (UPR), this compound is transcriptionally upregulated under conditions of endoplasmic reticulum (ER) stress. Its primary function is the degradation of glutathione, the most abundant intracellular antioxidant, thereby influencing a multitude of cellular processes, including apoptosis and ferroptosis. This technical guide provides an in-depth overview of this compound's function, regulation, and its implications in disease, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the this compound-glutathione axis.
Introduction
This compound is a cytosolic enzyme that catalyzes the degradation of glutathione (GSH) into 5-oxoproline and cysteinyl-glycine.[1][2] This activity directly impacts the intracellular pool of GSH, a tripeptide essential for protecting cells from oxidative damage, maintaining redox balance, and participating in various cellular functions. The expression of this compound is tightly regulated and is notably induced by the unfolded protein response (UPR) pathway, which is activated during endoplasmic reticulum (ER) stress.[1][3] The ATF4-ATF3-CHOP signaling cascade is a key transcriptional regulator of this compound.[1][3]
By depleting cellular GSH, this compound sensitizes cells to oxidative stress and can trigger programmed cell death pathways, including apoptosis and ferroptosis.[2][4] Its role in these fundamental cellular processes has implicated this compound in a variety of pathological conditions, including cancer and neurodegenerative diseases, making it a potential therapeutic target.[4][5] This guide will delve into the molecular mechanisms of this compound, present key quantitative data, and provide detailed experimental protocols to facilitate further research in this area.
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to this compound's enzymatic activity and its impact on cellular glutathione levels.
Table 1: Enzymatic Properties of Human this compound
| Parameter | Value | Substrate | Comments |
| K | ~2 mM | Glutathione (GSH) | Indicates a relatively low affinity for its substrate.[4] |
| IC | 8.7 µM | - | Juglone is a naturally occurring naphthoquinone identified as a non-competitive inhibitor of this compound.[3][5][6] |
Table 2: Effect of this compound Overexpression on Cellular Glutathione Levels
| Cell Line | Condition | Change in Total Glutathione | Assay Method |
| HEK293 | This compound Overexpression | Significant Depletion | Tietze Recycling Assay[7] |
| HEK293 | This compound-E115Q (catalytic mutant) Overexpression | No significant change | Tietze Recycling Assay[7] |
Signaling Pathways Involving this compound
The expression and activity of this compound are integrated into complex cellular signaling networks, primarily linked to stress responses.
Transcriptional Regulation of this compound by the Unfolded Protein Response
ER stress triggers the UPR, a signaling network aimed at restoring cellular homeostasis. One of the key branches of the UPR involves the PERK-eIF2α-ATF4 pathway, which is a major regulator of this compound expression.
Figure 1. Transcriptional regulation of this compound by the UPR pathway.
Downstream Effects of this compound-Mediated Glutathione Degradation
The depletion of glutathione by this compound has significant downstream consequences, most notably the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.
Figure 2. Role of this compound in promoting ferroptosis through GSH depletion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound function.
In Vitro this compound Enzyme Activity Assay
This protocol is adapted from a study that identified this compound inhibitors.[3] It utilizes a coupled enzyme assay to measure this compound activity.
Workflow:
Figure 3. Workflow for the in vitro this compound coupled enzyme assay.
Materials:
-
Purified recombinant this compound protein
-
Glutathione (GSH)
-
Dug1p (a Cys-Gly dipeptidase)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, a known concentration of purified this compound, and Dug1p.
-
To test for inhibitors, pre-incubate the reaction mixture with the compound of interest (e.g., juglone) for a specified time.
-
Initiate the reaction by adding GSH to a final concentration of 2 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the released cysteine by adding DTNB.
-
Measure the absorbance at 412 nm using a microplate reader. The amount of cysteine produced is proportional to this compound activity.
-
For IC
50determination, perform the assay with a range of inhibitor concentrations.
Cellular Glutathione Measurement (Tietze Enzymatic Recycling Assay)
This method was used to quantify the depletion of total glutathione in HEK293 cells overexpressing this compound.[7]
Workflow:
Figure 4. Workflow for the Tietze enzymatic recycling assay.
Materials:
-
HEK293 cells transfected with control, this compound, or this compound-E115Q plasmids
-
Lysis buffer (e.g., RIPA buffer)
-
DTNB
-
Glutathione reductase
-
NADPH
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture and transfect HEK293 cells as required.
-
Lyse the cells and collect the supernatant.
-
Determine the total protein concentration of the lysate for normalization.
-
In a 96-well plate, add the cell lysate to a reaction mixture containing DTNB, glutathione reductase, and NADPH in a suitable buffer.
-
Monitor the change in absorbance at 412 nm over time. The rate of color change is proportional to the total glutathione concentration.
-
Calculate the glutathione concentration based on a standard curve generated with known concentrations of GSH.
-
Normalize the glutathione levels to the total protein concentration.
This compound Promoter Luciferase Reporter Assay
This assay is used to study the transcriptional regulation of the this compound gene.
Procedure:
-
Co-transfect cells (e.g., HEK293) with a luciferase reporter plasmid containing the this compound promoter and an expression plasmid for a transcription factor of interest (e.g., ATF4). A co-transfected Renilla luciferase plasmid is used for normalization.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity in the same sample.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
siRNA-mediated Knockdown of this compound
This technique is used to study the loss-of-function effects of this compound.
Procedure:
-
Transfect cells with this compound-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.
-
Validate the knockdown efficiency by measuring this compound mRNA levels using RT-qPCR and protein levels using Western blotting.
-
Proceed with downstream functional assays, such as cell viability or glutathione measurement.
Conclusion
This compound is a key effector of the UPR that directly links ER stress to glutathione metabolism and cell death pathways. Its role in degrading glutathione makes it a critical regulator of cellular redox status and a determinant of cell fate under stress conditions. The methodologies and data presented in this guide provide a framework for further investigation into the multifaceted functions of this compound. A deeper understanding of the this compound-glutathione axis will be crucial for the development of novel therapeutic strategies for diseases characterized by ER stress and oxidative damage, including various cancers and neurodegenerative disorders. The identification of inhibitors such as juglone opens up new avenues for pharmacological intervention targeting this important enzyme.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Unraveling the Transcriptional Control of ChaC1: A Technical Guide to the ATF4-ATF3-CHOP Signaling Pathway
For Immediate Release
This technical guide provides a comprehensive overview of the molecular mechanisms governing the expression of ChaC1, a pro-apoptotic protein, through the integrated stress response (ISR) pathway mediated by the transcription factors ATF4, ATF3, and CHOP. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress pathways and their implications in various disease states.
Core Signaling Pathway: A Sequential Cascade Leading to this compound Expression
Under conditions of cellular stress, particularly endoplasmic reticulum (ER) stress, a signaling cascade known as the unfolded protein response (UPR) is initiated. A key branch of the UPR involves the PERK-eIF2α-ATF4 pathway. Upon activation, PERK phosphorylates eIF2α, which paradoxically leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, a master regulator of the ISR, then translocates to the nucleus and initiates a transcriptional program aimed at resolving cellular stress or, if the stress is insurmountable, triggering apoptosis.
Central to this pro-apoptotic switch is the transcriptional induction of Activating Transcription Factor 3 (ATF3) and C/EBP Homologous Protein (CHOP) by ATF4.[1] While ATF4 can directly bind to the promoter of this compound, the coordinated action of ATF3 and the upstream influence of CHOP are critical for its robust expression. Evidence suggests that ATF4 and ATF3 can form heterodimers and bind to specific regulatory elements within the this compound promoter, namely the ATF/cAMP response element (ATF/CRE) and a novel ATF/CRE modifier (ACM) element.[2][3] CHOP's role appears to be indirect, primarily by enhancing the expression and activity of ATF4 and ATF3, thereby amplifying the signal for this compound transcription.[1][4] This intricate interplay ensures a tightly regulated expression of this compound, a key effector in the downstream apoptotic and ferroptotic pathways.
Quantitative Data Summary
The following tables summarize quantitative data from key experiments investigating the regulation of this compound expression by the ATF4-ATF3-CHOP pathway.
Table 1: this compound Promoter Activity in Response to Transcription Factor Overexpression
| Cell Line | Transfected Transcription Factor | Reporter Construct | Fold Induction of Luciferase Activity (mean ± SD) | Reference |
| HEK293 | ATF4 | This compound Promoter-Luciferase | 10.2 ± 1.5 | [3] |
| HEK293 | ATF3 | This compound Promoter-Luciferase | 1.8 ± 0.3 | [3] |
| HEK293 | CHOP | This compound Promoter-Luciferase | No significant change | [3] |
Table 2: Effect of Transcription Factor Knockdown on this compound mRNA Expression
| Cell Line | siRNA Target | Treatment | Fold Change in this compound mRNA (vs. control siRNA) | Reference |
| HAEC | ATF3 | Tunicamycin | ↓ 0.4 ± 0.1 | [4] |
| HEK293 | ATF3 | Tunicamycin | ↓ 0.5 ± 0.1 | [4] |
| HAEC | CHOP | Tunicamycin | ↓ 0.3 ± 0.05 | [4] |
| HEK293 | CHOP | Tunicamycin | ↓ 0.4 ± 0.08 | [4] |
Table 3: Enrichment of Transcription Factors on the this compound Promoter (ChIP-qPCR)
| Cell Line | Antibody | Treatment | Fold Enrichment (vs. IgG control) | Reference |
| HEK293 | anti-ATF4 | Thapsigargin (4h) | 8.5 ± 1.2 | [3] |
| HEK293 | anti-ATF3 | Thapsigargin (4h) | 4.2 ± 0.8 | [3] |
| HEK293 | anti-CHOP | Thapsigargin (4h) | No significant enrichment | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
This protocol details the procedure for assessing the in vivo binding of ATF4 and ATF3 to the this compound promoter.
Materials:
-
Cells of interest (e.g., HEK293, HAEC)
-
ER stress inducers (Tunicamycin, Thapsigargin)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP-grade antibodies (anti-ATF4, anti-ATF3, Normal Rabbit/Mouse IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
SYBR Green qPCR Master Mix
-
Primers for this compound promoter (targeting ATF/CRE and ACM sites) and a negative control region.
Procedure:
-
Cell Treatment and Crosslinking:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired ER stress inducer for the specified time.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS and harvest.
-
Lyse cells and isolate nuclei according to a standard protocol.
-
Resuspend nuclei in sonication buffer and sonicate to shear chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin with specific antibodies (anti-ATF4, anti-ATF3, or IgG control) overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for an additional 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
-
Reverse Crosslinking and DNA Purification:
-
Add NaCl to the eluate and incubate at 65°C for at least 4 hours to reverse the crosslinks.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix with primers specific to the ATF/CRE and ACM regions of the this compound promoter.
-
Use a primer set for a gene desert region as a negative control.
-
Analyze the results using the percent input method or fold enrichment over IgG.
-
Luciferase Reporter Assay
This protocol describes how to measure the transcriptional activity of the this compound promoter in response to the overexpression of ATF4 and ATF3.
Materials:
-
Cells of interest (e.g., HEK293)
-
This compound promoter-luciferase reporter plasmid (e.g., pGL3-ChaC1-promoter)
-
Expression plasmids for ATF4, ATF3, and an empty vector control.
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK).
-
Transfection reagent (e.g., Lipofectamine 2000).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24- or 96-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with the this compound promoter-luciferase reporter plasmid, the respective transcription factor expression plasmid (or empty vector), and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Incubation:
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression of the reporter and transcription factor proteins.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Transfer the cell lysate to a luminometer plate.
-
Add Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.
-
Calculate the fold induction of luciferase activity for each transcription factor by dividing the normalized luciferase activity of the transcription factor-transfected sample by that of the empty vector control.
-
Conclusion
The regulation of this compound by the ATF4-ATF3-CHOP signaling pathway is a critical component of the cellular response to ER stress. This guide provides a foundational understanding of this pathway, supported by quantitative data and detailed experimental protocols. Further research into the precise stoichiometry and interplay of these transcription factors on the this compound promoter will provide deeper insights into the mechanisms of stress-induced apoptosis and may reveal novel therapeutic targets for diseases characterized by chronic cellular stress.
References
- 1. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
ChaC1: A Core Component and Marker of the ATF4-Mediated Endoplasmic Reticulum Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and modification. Perturbations in the ER's function, caused by a variety of physiological and pathological conditions, lead to the accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis but can trigger apoptosis if the stress is too severe or prolonged. ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) has emerged as a novel pro-apoptotic component of the UPR, specifically induced as a downstream target of the PERK-eIF2α-ATF4 signaling axis.[1][2][3] This whitepaper provides a comprehensive technical overview of this compound's function, regulation, and utility as a specific biomarker for ER stress, with a focus on its implications for research and drug development.
Core Function and Regulation of this compound
This compound is a cytosolic enzyme that plays a pivotal role in cellular redox balance and stress-induced cell death.[1][4] Its primary biochemical function is to catalyze the degradation of glutathione (GSH), the most abundant intracellular antioxidant, into 5-oxoproline and cysteinyl-glycine.[2][4][5] This degradation of GSH is a critical step that links ER stress to subsequent oxidative stress and programmed cell death pathways.[3][4]
Key Functional Characteristics:
-
Enzymatic Activity: this compound functions as a γ-glutamyl cyclotransferase with high specificity for glutathione.[4][6]
-
Pro-apoptotic Role: By depleting cellular GSH, this compound promotes an increase in reactive oxygen species (ROS), sensitizing cells to apoptosis and another form of programmed cell death known as ferroptosis.[2][3][7] Overexpression of this compound is sufficient to induce apoptosis, while its knockdown can suppress it.[1]
-
Cellular Localization: this compound is primarily found in the cytosolic compartment of the cell.[1][4]
Transcriptional Regulation: The expression of this compound is tightly regulated and serves as a hallmark of a specific branch of the UPR. ER stress activates three primary sensor proteins: PERK, IRE1, and ATF6. This compound induction is a specific event within the PERK pathway.[1][2]
The signaling cascade is as follows:
-
ER stress activates PERK, which phosphorylates the eukaryotic initiation factor 2α (eIF2α).[8][9]
-
Phosphorylation of eIF2α paradoxically facilitates the translation of Activating Transcription Factor 4 (ATF4).[10][11]
-
ATF4, a master regulator of the integrated stress response, then induces the expression of other transcription factors, including ATF3 and C/EBP homologous protein (CHOP).[1][12]
-
ATF4 and ATF3 directly bind to conserved DNA elements in the this compound promoter to drive its transcription.[2][10]
Crucially, this compound expression is not significantly affected by the other two branches of the UPR, the IRE1-XBP1 and ATF6 pathways, making it a highly specific marker for ATF4-mediated ER stress.[1][2]
Signaling Pathways and Logical Workflows
The induction of this compound integrates ER stress with downstream pathways of oxidative stress and cell death.
ER Stress-UPR Induction Pathway
ER stress triggers the UPR, where the PERK branch specifically upregulates this compound via the transcription factor ATF4. This pathway highlights this compound as a terminal effector of this adaptive (or ultimately maladaptive) response.
Caption: The PERK-ATF4 signaling axis of the UPR leading to this compound expression.
This compound-Mediated Apoptosis Pathway
Once expressed, this compound degrades GSH, leading to a buildup of ROS. This oxidative stress can trigger the mitochondrial apoptosis pathway, in part through the activation of apoptosis-inducing factor (AIF) and poly(ADP-ribose) polymerase (PARP).[1]
Caption: this compound promotes apoptosis via glutathione depletion and oxidative stress.
This compound-Mediated Ferroptosis Pathway
Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. The enzyme glutathione peroxidase 4 (GPX4) uses GSH to neutralize these lipid peroxides. This compound-mediated GSH depletion cripples GPX4 activity, thereby promoting ferroptosis.[2][3][13]
Caption: this compound induces ferroptosis by depleting GSH and inactivating GPX4.
Quantitative Data on this compound Expression
This compound mRNA and protein levels are significantly upregulated in response to ER stress inducers. The following tables summarize quantitative findings from cited studies.
Table 1: this compound mRNA Upregulation by ER Stress Inducers
| Cell Line | Treatment | Fold Change (mRNA vs. Control) | Reference |
|---|---|---|---|
| HAEC | Tunicamycin | ~15-fold increase | [1] |
| HEK293 | Tunicamycin | ~25-fold increase | [1] |
| ARPE-19 | Hydrogen Peroxide | ~2.5-fold increase |[14] |
Table 2: Effect of this compound Overexpression on Cellular Glutathione
| Cell Line | Transfection | % Change in Total GSH (vs. Control) | Reference |
|---|---|---|---|
| HEK293 | This compound Plasmid | ~60% decrease | [15][16] |
| HEK293 | This compound Catalytic Mutant | No significant change | [15][16] |
| DU145 | this compound Plasmid | Significant decrease (exact % not stated) |[17] |
Experimental Protocols
Induction of ER Stress with Tunicamycin
Tunicamycin is a widely used chemical agent that induces ER stress by inhibiting N-linked glycosylation.[18][19]
Objective: To induce the UPR and subsequent this compound expression in a cell culture model.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, U2OS, HAEC)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO, e.g., 1 mg/mL)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment Preparation: Dilute the Tunicamycin stock solution in a complete culture medium to a final working concentration (typically 1-5 µg/mL). Prepare a vehicle control with an equivalent concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the Tunicamycin-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired time period. For this compound mRNA analysis, a time course of 6, 12, and 24 hours is recommended.[18] For protein analysis, 24-48 hours may be required.[1]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis (e.g., RNA extraction for qRT-PCR or protein lysis for Western blotting).
Measurement of this compound mRNA by qRT-PCR
Objective: To quantify the relative expression level of this compound mRNA.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qRT-PCR instrument
-
Primers for this compound and a housekeeping gene (e.g., β-actin, 36B4)
Human this compound Primer Sequences:
| Primer | Sequence (5' to 3') | Reference |
|---|---|---|
| Forward | GTGGTGACGCTCCTTGAAGA | [20] |
| Reverse | TTCAGGGCCTTGCTTACCTG | [20] |
| Forward | TGTGGATTTTCGGGTACGGC | [17] |
| Reverse | CTTGCTTACCTGCTCCCCTT |[17] |
Procedure:
-
RNA Extraction: Extract total RNA from control and ER stress-induced cells according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (for both this compound and the housekeeping gene), and diluted cDNA.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40-45 cycles of denaturation at 95°C and annealing/extension at 60°C).[17][20]
-
Data Analysis: Calculate the relative expression of this compound mRNA using the 2-ΔΔCq method, normalizing to the expression of the housekeeping gene.[17]
Measurement of Cellular Glutathione Levels
Objective: To quantify the impact of this compound expression on total cellular GSH pools.
Method: Tietze Enzymatic Recycling Assay[16]
Principle: This assay measures total glutathione (GSH + GSSG). GSSG is first reduced to GSH by glutathione reductase. The GSH then reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB production is proportional to the glutathione concentration.
Procedure (General Outline):
-
Cell Lysis: Harvest cells and lyse them in a suitable buffer to release intracellular contents.
-
Protein Quantification: Determine the total protein concentration of the lysate for normalization.
-
Reaction Setup: In a 96-well plate, add cell lysate, glutathione reductase, and DTNB to a reaction buffer.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
Quantification: Calculate the glutathione concentration by comparing the rate of change in absorbance to a standard curve generated with known concentrations of GSH.
-
Normalization: Normalize the GSH concentration to the total protein concentration of the corresponding sample.
This compound in Drug Development and Disease
The central role of this compound in linking ER stress to oxidative stress and cell death makes it a compelling target for therapeutic intervention.[2][21]
-
Oncology: In many cancers, high this compound expression is associated with a poor prognosis.[21] However, its pro-apoptotic and pro-ferroptotic functions can be exploited. Upregulating this compound or developing this compound activators could enhance the efficacy of chemotherapies by sensitizing cancer cells to cell death.[2][3] For example, this compound overexpression has been shown to increase the sensitivity of prostate cancer cells to docetaxel.[3]
-
Neurodegenerative and Cardiovascular Diseases: In diseases where oxidative stress and ER stress-induced cell death are pathogenic (e.g., neurodegenerative and cardiovascular disorders), inhibiting this compound could be a protective strategy.[2][21] Small molecule inhibitors of this compound could help preserve cellular GSH levels, mitigate oxidative damage, and prevent apoptosis.[2]
-
Biomarker Potential: As a specific downstream target of the ATF4 pathway, measuring this compound levels can serve as a reliable biomarker for this branch of the UPR in various disease states, aiding in diagnostics and prognostics.[2][13]
Conclusion
This compound is a crucial and specific component of the ATF4-mediated UPR. Its induction under ER stress triggers a clear and potent biochemical cascade: the degradation of glutathione, leading to increased oxidative stress and the activation of programmed cell death pathways, including apoptosis and ferroptosis. This positions this compound as an excellent and highly specific biomarker for monitoring the activation of the PERK-ATF4 arm of the ER stress response. The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers to investigate this compound in their own experimental systems. Furthermore, its integral role in determining cell fate makes this compound a promising therapeutic target for a range of diseases, from cancer to neurodegeneration, warranting further exploration in drug development programs.
References
- 1. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. uniprot.org [uniprot.org]
- 7. oncotarget.com [oncotarget.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
- 16. researchgate.net [researchgate.net]
- 17. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ChaC1 in Inducing Ferroptosis and Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) in the induction of ferroptosis and oxidative stress. This compound is a critical component of the cellular stress response, acting as a key mediator that links endoplasmic reticulum (ER) stress and amino acid deprivation to glutathione metabolism and, consequently, to iron-dependent programmed cell death. By catalyzing the degradation of glutathione (GSH), this compound depletes the cell's primary antioxidant defense, leading to an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptosis. This document details the molecular mechanisms of this compound, its transcriptional regulation, its direct role in the ferroptotic cascade, and the experimental methodologies used to investigate these processes.
Introduction: this compound, Oxidative Stress, and Ferroptosis
This compound is a cytosolic enzyme that functions as a γ-glutamyl cyclotransferase, specifically targeting glutathione for degradation.[1][2] Initially identified as a novel pro-apoptotic component of the Unfolded Protein Response (UPR), its expression is strongly induced by cellular stress conditions.[3][4]
Oxidative stress describes an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[5] This imbalance leads to damage of cellular components, including lipids, proteins, and DNA. A key buffer against oxidative stress is the tripeptide glutathione (GSH).[5]
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[6] A central axis in the regulation of ferroptosis is the System Xc-/glutathione/GPX4 pathway.[7] The enzyme Glutathione Peroxidase 4 (GPX4) uses GSH as a cofactor to reduce lipid peroxides, thereby protecting the cell from ferroptotic death.[6] Depletion of GSH incapacitates GPX4, sensitizing the cell to ferroptosis.[4]
This compound is a crucial link between cellular stress signaling and the execution of ferroptosis by directly depleting the GSH pool required for GPX4 activity.[5][8]
Molecular Mechanism of this compound
The primary function of this compound is its γ-glutamyl cyclotransferase activity.[1][9] It catalyzes the breakdown of GSH into 5-oxo-L-proline and a Cys-Gly dipeptide.[5][9] This action effectively degrades the cellular pool of GSH, which has two major consequences:
-
Increased Oxidative Stress : With reduced GSH levels, the cell's capacity to neutralize ROS is diminished, leading to a state of oxidative stress and accumulation of lipid ROS.[5][10]
-
Inhibition of GPX4 : GPX4 is critically dependent on GSH to carry out its function of detoxifying lipid peroxides.[6] this compound-mediated GSH depletion leads to the inactivation of GPX4, allowing for the unchecked accumulation of lipid peroxides, a hallmark of ferroptosis.[7][8]
Transcriptional Regulation of this compound
This compound expression is tightly regulated and is induced by various cellular stresses, primarily through the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR).[5][11]
-
The PERK-eIF2α-ATF4 Pathway : Under conditions of ER stress (e.g., caused by tunicamycin or thapsigargin), the PERK kinase phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5] This leads to the preferential translation of Activating Transcription Factor 4 (ATF4).[12] ATF4 then binds to specific elements in the this compound promoter to drive its transcription.[5][12] This pathway is often a cascade involving ATF3 and C/EBP homologous protein (CHOP).[13]
-
The GCN2-eIF2α-ATF4 Pathway : Amino acid deprivation, such as cystine starvation, activates the GCN2 kinase, which also phosphorylates eIF2α, leading to ATF4 activation and subsequent this compound expression.[11] This pathway is particularly relevant as cystine is a precursor for GSH synthesis; its starvation thus induces a two-pronged attack on the GSH pool by inhibiting synthesis and inducing the GSH-degrading enzyme this compound.[11]
These regulatory pathways position this compound as a key effector molecule that translates upstream stress signals into a direct impact on the cell's redox state and susceptibility to ferroptosis.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the core signaling pathways and a typical experimental workflow for studying this compound's role in ferroptosis.
Quantitative Data Summary
The following tables summarize the effects of this compound modulation on key markers of ferroptosis and oxidative stress as reported in various studies.
Table 1: Effect of this compound Overexpression on Ferroptosis and Stress Markers
| Cell Line | Treatment/Condition | Measured Parameter | Observed Effect | Reference |
| DU145, 22RV1 (Prostate Cancer) | This compound Overexpression Plasmid | Cell Viability | Significantly Inhibited (P<0.01) | [14][15] |
| DU145, 22RV1 (Prostate Cancer) | This compound Overexpression Plasmid | GSH Levels | Significantly Inhibited (P<0.01) | [14][15] |
| DU145, 22RV1 (Prostate Cancer) | This compound Overexpression Plasmid | Intracellular Lipid Peroxides | Significantly Increased (P<0.05) | [14][15] |
| DU145, 22RV1 (Prostate Cancer) | This compound Overexpression Plasmid | GPX4 Protein Levels | Significantly Decreased (P<0.01) | [14][15] |
| DU145, 22RV1 (Prostate Cancer) | This compound Overexpression Plasmid | ER Stress Markers (BIP, CHOP) | Significantly Upregulated (P<0.01) | [14][15] |
| HK-2 (Renal Tubular Epithelial) | LPS + this compound Overexpression | GPX4 Protein Levels | Markedly Decreased | [16] |
| HK-2 (Renal Tubular Epithelial) | LPS + this compound Overexpression | MDA Concentration | Markedly Increased | [16] |
| HK-2 (Renal Tubular Epithelial) | LPS + this compound Overexpression | Intracellular Iron (Fe2+) | Markedly Increased | [16] |
Table 2: Effect of this compound Knockdown (siRNA) on Ferroptosis and Stress Markers
| Cell Line | Treatment/Condition | Measured Parameter | Observed Effect | Reference |
| MDA-MB-231, Hs 578T, HCC 1937 (TNBC) | Cystine Starvation + this compound siRNA | Cell Death | Significantly Suppressed | [17] |
| MDA-MB-231 (TNBC) | Cystine Starvation + this compound siRNA | Intracellular GSH Levels | Significantly Rescued from Depletion | [17] |
| ARPE-19 (Retinal Pigment Epithelial) | H₂O₂ + this compound siRNA | Cell Death | Rescued from H₂O₂-induced death | [18][19] |
| ARPE-19 (Retinal Pigment Epithelial) | H₂O₂ + this compound siRNA | GSH Concentration | Significantly Increased vs. Control siRNA | [18][19] |
| ARPE-19 (Retinal Pigment Epithelial) | H₂O₂ + this compound siRNA | Intracellular Fe2+ | Markedly Reduced vs. Control siRNA | [18][19] |
| HK-2 (Renal Tubular Epithelial) | LPS + this compound siRNA | GPX4 Protein Levels | Recovered vs. LPS alone | [16] |
| HK-2 (Renal Tubular Epithelial) | LPS + this compound siRNA | ROS Levels | Counteracted LPS-induced increase | [16] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to investigate the role of this compound in ferroptosis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis of this compound and Ferroptosis-Related Proteins
This protocol is used to determine the protein expression levels of this compound, GPX4, ATF4, and other proteins of interest.
-
Cell Lysis : After experimental treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.[16]
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[16]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against this compound, GPX4, ATF4, or β-actin (as a loading control) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ.
Measurement of Intracellular Glutathione (GSH)
This protocol measures the levels of intracellular GSH, which are expected to decrease with this compound activity.
-
Cell Preparation : Culture and treat cells in a multi-well plate as required by the experimental design.
-
Assay Procedure : Utilize a commercial GSH assay kit (e.g., GSH-Glo™ Glutathione Assay).
-
Lysis and Reagent Addition : Lyse the cells and add the kit reagents according to the manufacturer's instructions. This typically involves a reagent that causes cell lysis and initiates a luminescent reaction in the presence of GSH.
-
Incubation : Incubate the plate at room temperature for the recommended time (e.g., 30 minutes) to allow the reaction to stabilize.
-
Luminescence Reading : Measure the luminescence using a plate reader. The light output is directly proportional to the amount of GSH in the sample.
-
Normalization : Normalize the GSH levels to the protein concentration or cell number in each well.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a ratiometric fluorescent probe to measure lipid peroxidation, a key indicator of ferroptosis.[2]
-
Probe Preparation : Prepare a working solution of C11-BODIPY 581/591 (e.g., 1-10 µM) in serum-free media or HBSS.[3][5]
-
Cell Staining : After experimental treatments, wash the cells and incubate them with the C11-BODIPY working solution for 30 minutes at 37°C, protected from light.[1][5]
-
Washing : Wash the cells twice with PBS or HBSS to remove excess probe.[5]
-
Analysis :
-
Fluorescence Microscopy : Replace the wash buffer with an imaging buffer.[1] Visualize the cells using a fluorescence microscope. The probe emits red fluorescence (~590 nm) in its reduced state and shifts to green fluorescence (~510 nm) upon oxidation by lipid peroxides.[3] An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
-
Flow Cytometry : Harvest the cells by trypsinization, wash, and resuspend in 500 µL of PBS.[5] Analyze the fluorescence shift using a flow cytometer with excitation at 488 nm.[5]
-
Intracellular Labile Iron (Fe²⁺) Assay (FerroOrange)
This protocol measures the intracellular pool of labile Fe²⁺, which participates in the Fenton reaction to generate ROS.
-
Reagent Preparation : Prepare a 1 µmol/L working solution of FerroOrange in HBSS or serum-free medium.[9][11] The solution is unstable and should be used immediately.[12]
-
Cell Staining : Following experimental treatments, wash cells three times with HBSS.[20]
-
Incubation : Add the FerroOrange working solution to the cells and incubate for 30 minutes at 37°C.[12][20]
-
Analysis :
Cell Viability and Cell Death Assays
These assays quantify the extent of cell death induced by ferroptosis.
-
Propidium Iodide (PI) Staining with Flow Cytometry :
-
Cell Harvesting : Collect both adherent and floating cells. Centrifuge and wash with PBS.
-
Staining : Resuspend the cell pellet in a binding buffer containing PI (e.g., 1-2 µg/mL).
-
Incubation : Incubate for 15 minutes in the dark at room temperature.[7]
-
Analysis : Analyze the cells using a flow cytometer. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, so it only stains the DNA of dead cells with compromised membranes.[21] The percentage of PI-positive cells represents the dead cell population.
-
-
Trypan Blue Exclusion Assay :
-
Cell Suspension : Create a single-cell suspension from the treated cultures.
-
Staining : Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting : Load the mixture onto a hemocytometer and count the number of stained (dead) and unstained (live) cells under a microscope within 3-5 minutes.
-
Calculation : Cell viability (%) = (Number of live cells / Total number of cells) x 100.
-
Conclusion
This compound stands as a pivotal regulator at the crossroads of cellular stress and programmed cell death. Its induction via the UPR and ISR pathways in response to stimuli like ER stress and amino acid starvation provides a direct mechanism for depleting cellular glutathione. This action critically impairs the antioxidant capacity of the cell and disables the key anti-ferroptotic enzyme GPX4, thereby promoting oxidative stress and sensitizing cells to ferroptosis. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to further investigate the intricate role of this compound and explore its potential as a therapeutic target for diseases where ferroptosis is implicated, such as cancer and neurodegenerative disorders.[6][22]
References
- 1. BODIPY 581/591 C11 Lipid Peroxidation Sensor [bio-protocol.org]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 4. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content using a Highly Specific Fluorescent Probe in a Plate-Reader [bio-protocol.org]
- 5. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 6. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound Mediates Endoplasmic Reticulum Stress‐Dependent Ferroptosis in Calcium Oxalate Kidney Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FerroOrange F374 manual | DOJINDO [dojindo.com]
- 10. researchgate.net [researchgate.net]
- 11. FerroOrange | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. all-imm.com [all-imm.com]
- 17. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound as a Novel Contributor of Ferroptosis in Retinal Pigment Epithelial Cells with Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. FerroOrange (#36104) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. youtube.com [youtube.com]
- 22. Propidium iodide-based flow cytometry assay [bio-protocol.org]
Unraveling the Pro-Apoptotic and Pro-Ferroptotic Signals of ChaC1: A Technical Guide to its Downstream Pathways and Target Genes
For Immediate Release
This technical guide provides an in-depth exploration of the downstream signaling pathways and target genes of ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1), a key player in cellular stress responses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data in a structured format, offers detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway diagrams.
Core Concepts: this compound at the Crossroads of Cellular Fate
This compound is a pro-apoptotic and pro-ferroptotic enzyme that functions primarily by degrading glutathione (GSH), a critical intracellular antioxidant.[1] Its expression is tightly regulated and induced by various cellular stressors, most notably through the unfolded protein response (UPR). Positioned at a critical juncture of cell survival and death pathways, this compound's activity has significant implications in various pathological conditions, including cancer and neurodegenerative diseases.
The primary mechanism of this compound action is the enzymatic cleavage of glutathione into 5-oxo-L-proline and a Cys-Gly dipeptide.[1] This depletion of the cellular GSH pool leads to an increase in reactive oxygen species (ROS), resulting in oxidative stress and subsequent activation of cell death programs.
The Unfolded Protein Response (UPR): A Major Upstream Regulator of this compound
This compound is a well-established downstream component of the PERK-eIF2α-ATF4 arm of the unfolded protein response.[1] The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).
The signaling cascade leading to this compound expression under ER stress is as follows:
-
PERK Activation: ER stress activates the kinase PERK, which phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).
-
ATF4 Translation: Phosphorylation of eIF2α leads to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA.
-
ATF3 and CHOP Induction: ATF4, a transcription factor, then induces the expression of other transcription factors, including Activating Transcription Factor 3 (ATF3) and C/EBP homologous protein (CHOP).[2]
-
This compound Transcription: The ATF4-ATF3-CHOP cascade converges on the this compound promoter to drive its transcription.[2] It is important to note that this compound is not regulated by the other two branches of the UPR, the IRE1-XBP1 and ATF6 pathways.[2]
References
ChaC1 Expression in Cancer: A Technical Guide on Pathways, Prognostic Significance, and Experimental Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the Cation transport regulator homolog 1 (ChaC1), a key enzyme in cellular stress responses. It details its expression patterns across various malignancies, the primary signaling pathways governing its activity, and its significant role as a prognostic biomarker. Furthermore, this guide furnishes detailed protocols for the essential experimental techniques used to quantify and analyze this compound expression in a research setting.
Introduction: this compound and its Role in Cancer Biology
This compound is a γ-glutamyl cyclotransferase, an enzyme that catalyzes the degradation of cytosolic glutathione (GSH), a primary intracellular antioxidant.[1][2] This function places this compound at a critical intersection of cellular stress, redox homeostasis, and programmed cell death.[2] Its expression is induced by various cellular stressors, most notably endoplasmic reticulum (ER) stress, through the Unfolded Protein Response (UPR) pathway.[1] By depleting GSH, this compound can sensitize cells to oxidative stress, thereby promoting cell death pathways such as apoptosis and ferroptosis.[1][3] In oncology, the role of this compound is complex and often context-dependent. While typically considered a pro-apoptotic factor, its upregulation has been paradoxically linked with poor prognosis in numerous cancer types, suggesting it may also contribute to cancer progression and therapy resistance.[4][5]
The this compound Signaling Axis: ER Stress and Ferroptosis
This compound is a downstream effector of the Unfolded Protein Response (UPR), a signaling network activated by ER stress.[6] The most established pathway for this compound induction involves the PERK-eIF2α-ATF4 axis.[1][6] Under ER stress, the transcription factor ATF4 is activated, which in turn binds to the promoter region of the this compound gene to drive its expression.[1][6] The resulting this compound protein degrades GSH, leading to the inactivation of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides.[3] The accumulation of these lipid peroxides is a hallmark of ferroptosis, an iron-dependent form of programmed cell death. This signaling cascade functionally links the cellular stress-sensing UPR pathway directly to the execution of ferroptosis.
This compound Expression and Prognostic Value in Different Cancers
The expression of this compound varies significantly across different tumor types and even within subtypes or stages of the same cancer. Generally, high this compound expression is correlated with a poor prognosis.[4] However, notable exceptions exist, highlighting its complex, context-dependent role.[3][7]
| Cancer Type | This compound Expression Status | Prognostic Significance | Key Findings & Citations |
| Breast Cancer | Upregulated | Poor Prognosis | High mRNA and protein expression is associated with poor overall survival, particularly in aggressive subtypes like HER2+ and TNBC.[8][9] Elevated expression correlates with positive lymph node status and higher proliferation index.[9][10] |
| Ovarian Cancer | Upregulated | Poor Prognosis | High mRNA expression is associated with advanced-stage disease and is an independent indicator for an elevated risk of cancer recurrence and poorer survival.[11] |
| Prostate Cancer | Downregulated | Potentiates Chemo-sensitivity | mRNA and protein levels are significantly decreased in prostate cancer cell lines compared to non-tumor prostate epithelial cells.[12][13] Overexpression can increase sensitivity to docetaxel by inducing ER stress and ferroptosis.[3][12] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Stage-Dependent Duality | Context-Dependent | Exhibits a dual role: downregulation in early-stage tumors is linked to a poor prognosis, suggesting a tumor-suppressive function.[3][7] Conversely, elevated expression in advanced stages (G3-G4/Stage III-IV) is associated with increased mortality, suggesting a pro-survival adaptation.[3][7] |
| Lung Adenocarcinoma (LUAD) | Upregulated | Poor Prognosis | Expression is markedly higher in LUAD tissues compared to non-tumor tissues and is positively correlated with poor prognosis.[14] Overexpression enhances proliferation, migration, and invasion.[14][15] |
| Hepatocellular Carcinoma (HCC) | Upregulated | Promotes Progression | MIA3 protein promotes GSH degradation by binding to this compound, facilitating HCC progression.[1][16] Dihydroartemisinin can trigger ferroptosis in HCC cells by upregulating this compound.[17] |
| Gastric Cancer | Upregulated | Poor Prognosis | Elevated levels of this compound mRNA are associated with a poor prognosis.[10] |
Methodologies for this compound Analysis
The analysis of this compound expression in cancer tissues and cell lines relies on a set of core molecular biology techniques. A typical experimental workflow involves sample acquisition, molecular extraction, quantification, and correlation with clinical data.
Protocol: Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
This protocol describes the measurement of this compound mRNA levels from cell lines or tumor tissues.[11][18]
1. RNA Isolation:
-
Homogenize fresh/frozen tissue or lyse cultured cells using a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
-
Extract total RNA using a silica-column-based kit or phenol-chloroform extraction method according to the manufacturer's instructions.
-
Assess RNA quantity and purity (A260/A280 ratio of ~2.0) using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis (Reverse Transcription):
-
In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with reverse transcriptase, dNTPs, an RNase inhibitor, and a mix of oligo(dT) and random hexamer primers.
-
Perform the reverse transcription reaction in a thermal cycler following the enzyme manufacturer's recommended program (e.g., 25°C for 10 min, 42-50°C for 50-60 min, 70°C for 15 min).
3. Quantitative PCR:
-
Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for this compound and a reference gene (e.g., ACTB, GAPDH), and nuclease-free water.
-
Add 1-2 µL of diluted cDNA to the reaction mix in a qPCR plate.
-
Run the qPCR plate on a real-time PCR machine with a standard thermal profile (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify product specificity.
4. Data Analysis:
-
Determine the cycle threshold (Ct) for this compound and the reference gene in each sample.
-
Calculate the relative expression of this compound using the 2-ΔΔCt method, normalizing to the reference gene and comparing to a control sample (e.g., normal adjacent tissue or a control cell line).[19]
Protocol: Western Blot for this compound Protein Expression
This protocol details the detection and quantification of this compound protein from cell or tissue lysates.[12][20]
1. Protein Lysate Preparation:
-
Wash cultured cells twice with ice-cold PBS. For tissues, mince and homogenize on ice.
-
Add ice-cold RIPA lysis buffer supplemented with a freshly prepared protease inhibitor cocktail.[20]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the total protein concentration using a BCA or Bradford protein assay.[20]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling at 95-100°C for 5 minutes in Laemmli loading buffer.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Incubate the membrane with a primary antibody specific for this compound (e.g., Rabbit Polyclonal, Cat# PA5-103719) diluted 1:1,000-1:3,000 in blocking buffer overnight at 4°C.[21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control protein like β-actin or GAPDH.
Protocol: Immunohistochemistry (IHC) for this compound Protein Expression
This protocol is for visualizing this compound protein expression and localization within formalin-fixed, paraffin-embedded (FFPE) tissue sections, such as from a tissue microarray (TMA).[9]
1. Slide Preparation:
-
Cut FFPE tissue blocks into 4-5 µm sections and mount on positively charged slides.
-
Deparaffinize the slides by incubating in xylene (2x 10 min) and rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Incubate sections with the primary this compound antibody (e.g., Rabbit Polyclonal) diluted 1:50-1:200 in antibody diluent overnight at 4°C.[21]
-
Wash with PBS, then apply a biotinylated secondary antibody followed by a streptavidin-HRP complex, or use a polymer-based detection system, according to the kit manufacturer's instructions.
-
Develop the signal using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.
4. Counterstaining and Mounting:
-
Counterstain the nuclei with hematoxylin.
-
Dehydrate the slides through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
5. Analysis:
-
Examine slides under a microscope.
-
Score the staining intensity and percentage of positive cells, often combined into an H-score. Software like QuPath can be used for quantitative analysis.[9] Compare expression between tumor and adjacent normal tissues.[9]
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound in urological tumors: contextual dualism and therapeutic implications [frontiersin.org]
- 4. This compound upregulation reflects poor prognosis in a variety of cancers: analysis of the major missense SNPs of this compound as an aid to refining prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound in urological tumors: contextual dualism and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prognostic significance of this compound expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High levels of unfolded protein response component this compound associates with cancer progression signatures in malignant breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elevated mRNA expression of this compound splicing variants is associated with poor outcome for breast and ovarian cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Prognostic significance of this compound expression in breast cancer [ouci.dntb.gov.ua]
- 17. High levels of unfolded protein response component this compound associates with cancer progression signatures in malignant bre… [ouci.dntb.gov.ua]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. youtube.com [youtube.com]
- 21. This compound Polyclonal Antibody (PA5-103719) [thermofisher.com]
The Function of ChaC1 in Neurodegenerative Disorders: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This guide provides a comprehensive overview of the core functions of ChaC1 and its implicated role in neurodegenerative disorders. Quantitative data is summarized in structured tables, detailed experimental protocols for key cited experiments are provided, and all described signaling pathways and experimental workflows are visualized with Graphviz diagrams, adhering to the specified formatting and color-contrast rules.
Executive Summary
This compound, a γ-glutamylcyclotransferase, is emerging as a critical player in the cellular stress responses that are central to the pathogenesis of neurodegenerative disorders. As a key component of the unfolded protein response (UPR), this compound's primary function is the degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1] This action directly links the UPR to oxidative stress and a form of iron-dependent cell death known as ferroptosis.[1][2] In the context of neurodegenerative diseases such as Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), where protein misfolding, endoplasmic reticulum (ER) stress, and oxidative damage are common pathological hallmarks, the upregulation and activation of this compound are poised to be significant contributors to neuronal cell death. This technical guide will delve into the molecular functions of this compound, its regulation, its putative role in various neurodegenerative conditions, and methodologies for its study.
Core Function of this compound: A Glutathione-Degrading Enzyme
This compound is a cytosolic enzyme that catalyzes the breakdown of glutathione into 5-oxo-L-proline and cysteinyl-glycine.[1][3] This enzymatic activity is highly specific to glutathione.[3] The depletion of the cellular glutathione pool by this compound has profound consequences for neuronal health, as it diminishes the cell's capacity to neutralize reactive oxygen species (ROS), leading to a state of oxidative stress.[1][2]
Enzymatic Properties of Human this compound
| Parameter | Value | Reference |
| EC Number | 4.3.2.7 | [3] |
| Substrate | Glutathione | [3] |
| Products | 5-oxo-L-proline, Cys-Gly dipeptide | [3] |
| Kinetic Parameter (KM for glutathione) | 2.2 mM | [3] |
| Catalytic Rate (kcat) | 225.2 min-1 | [3] |
Regulation of this compound Expression: The Unfolded Protein Response
This compound expression is tightly regulated and is induced under conditions of ER stress through the UPR.[4][5] The UPR is a cellular signaling network that is activated by an accumulation of unfolded or misfolded proteins in the ER lumen.[6] Of the three main branches of the UPR, this compound is a downstream target of the PERK (protein kinase R-like ER kinase) pathway.[2][5]
Upon ER stress, PERK is activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[5][7] This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[5][7] ATF4, in conjunction with Activating Transcription Factor 3 (ATF3), then binds to specific regulatory elements in the this compound promoter to drive its transcription.[8][9]
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chitinases as Biomarkers for Amyotrophic Lateral Sclerosis: Signals From the CNS and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Transfer RNA Fragments Functionality Within and Between Cells and Organisms [mdpi.com]
- 5. Frontiers | Strategies targeting endoplasmic reticulum stress to improve Parkinson’s disease [frontiersin.org]
- 6. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the unfolded protein response in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 9. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
ChaC1: A Technical Guide to Subcellular Localization and Trafficking
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a key enzyme in cellular stress responses, playing a critical role in glutathione (GSH) metabolism, the unfolded protein response (UPR), and programmed cell death pathways such as apoptosis and ferroptosis.[1][2][3] As a pro-apoptotic factor, its expression and subcellular localization are tightly regulated, making it a protein of significant interest in various pathological conditions, including cancer and neurodegenerative diseases.[2][4] This technical guide provides an in-depth overview of the current understanding of this compound's subcellular localization and the signaling pathways that govern its expression and potential trafficking, with a focus on experimental methodologies and quantitative data.
Subcellular Localization of this compound
This compound is predominantly a cytosolic protein. However, emerging evidence indicates its presence in mitochondria, particularly under conditions of cellular stress, suggesting a dynamic regulation of its subcellular distribution.
Cytosolic Localization
Initial and multiple subsequent studies have identified the primary residence of this compound as the cytosol.[5] Analysis of the human this compound protein sequence reveals the absence of a canonical N-terminal signal peptide for endoplasmic reticulum (ER) targeting or other definitive localization signals.[5] Experimental evidence from subcellular fractionation of cells expressing epitope-tagged this compound confirms its enrichment in the cytosolic fraction compared to nuclear, pellet (membrane), or mitochondrial fractions under basal conditions.[5] Furthermore, the localization of this compound remains cytosolic even after the induction of the UPR by chemical agents, indicating that ER stress itself does not trigger its translocation to other compartments.[5]
Mitochondrial Localization
More recent studies have provided evidence for the localization of this compound to mitochondria, particularly in the context of cysteine starvation, a condition known to induce ferroptosis.[5][6] In non-small cell lung cancer (NSCLC) cells, cystine deprivation leads to an ATF4-dependent upregulation of this compound, with the protein being detected within purified mitochondrial fractions.[6] This mitochondrial pool of this compound is proposed to play a crucial role in maintaining mitochondrial function by degrading mitochondrial GSH to supply cysteine for the synthesis of iron-sulfur (Fe-S) clusters, which are essential for the electron transport chain.[5]
The apparent discrepancy in this compound's localization—predominantly cytosolic in some studies and mitochondrial in others—may be attributable to the specific cellular stresses and cell types investigated. This suggests that this compound may be a dually localized protein whose distribution is dynamically regulated by the metabolic state of the cell.
Quantitative Data on this compound Subcellular Distribution
Quantitative data on the precise subcellular distribution of this compound is still emerging. Most studies rely on semi-quantitative Western blotting of subcellular fractions. High-throughput quantitative proteomics studies have provided large datasets on protein localization, though specific data for this compound's fractional distribution is not yet widely available in a consolidated format. The following table summarizes the qualitative and semi-quantitative findings from key studies.
| Cellular Compartment | Method | Cell Type/Condition | Relative Abundance | Reference |
| Cytosol | Subcellular Fractionation & Western Blot | HEK293 cells (basal and UPR-induced) | High | [5] |
| Subcellular Fractionation & Western Blot | NSCLC cells (cystine-replete) | High | [7] | |
| Mitochondria | Subcellular Fractionation & Western Blot | NSCLC cells (cystine-starved) | Increased | [6] |
| Mitochondrial Immunoprecipitation | NSCLC cells (cystine-starved) | Present and Increased | [7] | |
| Nucleus | Subcellular Fractionation & Western Blot | HEK293 cells (basal and UPR-induced) | Low/Undetectable | [5] |
| ER/Golgi | Subcellular Fractionation & Western Blot | HEK293 cells (basal and UPR-induced) | Low/Undetectable | [5] |
This compound Trafficking and Regulatory Pathways
While the precise mechanisms of this compound trafficking between the cytosol and mitochondria are not yet fully elucidated, the signaling pathways that control its expression are well-characterized.
Transcriptional Regulation of this compound
This compound is a downstream target of the integrated stress response (ISR) and the unfolded protein response (UPR).[1][2] Its transcription is primarily driven by Activating Transcription Factor 4 (ATF4).
-
The Unfolded Protein Response (UPR): ER stress, caused by an accumulation of unfolded or misfolded proteins, activates the PERK (protein kinase R-like endoplasmic reticulum kinase) branch of the UPR.[2] PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to the preferential translation of ATF4 mRNA.[2] ATF4 then translocates to the nucleus and binds to specific elements in the this compound promoter, inducing its transcription.[6][8] Other transcription factors, including ATF3 and C/EBPβ, also play a role in regulating this compound expression.[8]
-
Amino Acid Starvation: Deprivation of amino acids, such as cysteine, activates the GCN2 (General Control Nonderepressible 2) kinase, which also phosphorylates eIF2α, leading to increased ATF4 expression and subsequent this compound induction.[9]
The following diagram illustrates the signaling pathway leading to this compound expression.
References
- 1. A simple, rapid, and sensitive method for measuring protein concentration in subcellular membrane fractions prepared by sucrose density ultracentrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Method to Estimate the Distribution of Proteins across Multiple Compartments Using Data from Quantitative Proteomics Subcellular Fractionation Experiments [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. A quantitative proteomics analysis of subcellular proteome localization and changes induced by DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Quantitative Proteomics Analysis of Subcellular Proteome Localization and Changes Induced by DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abyntek.com [abyntek.com]
- 8. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Transcriptional Regulation of the ChaC1 Gene Promoter
Abstract: The ChaC, cation transport regulator homolog 1 (ChaC1) gene product is a pro-apoptotic protein that plays a critical role in cellular stress responses by degrading glutathione (GSH), a key intracellular antioxidant.[1][2] Upregulation of this compound is implicated in endoplasmic reticulum (ER) stress, oxidative stress, and ferroptosis, making it a gene of significant interest in various pathologies, including cancer and neurodegenerative diseases.[3][4][5] Understanding the molecular mechanisms that govern its expression is crucial for developing targeted therapeutic strategies. This technical guide provides an in-depth overview of the transcriptional regulation of the this compound promoter, detailing the core signaling pathways, key transcription factors, and essential DNA regulatory elements. It also presents detailed protocols for the key experimental techniques used to elucidate this regulatory network.
The this compound Promoter: Key cis-Regulatory Elements
The transcriptional activation of the human this compound gene is primarily controlled by a promoter region located upstream of the transcriptional start site.[6] Detailed analysis through deletion and mutation studies has identified two critical cis-regulatory elements that are necessary for both basal and stress-induced promoter activity.[1] A third conserved element appears to play a lesser role in human cells.[1][7]
| Element Name | Location (relative to TSS) | Consensus Sequence | Primary Binding Factors | Role |
| ATF/CRE | -267 bp | CTGACGCAAT | ATF4, ATF3, CEBPβ | Primary site for basal and stress-induced transcription.[1][8] |
| ACM | -248 bp | - | ATF4 | Acts as a modifier element, essential for robust ER stress induction.[1][8] |
| CARE | -209 bp | GTTGCATCAC | - | Plays a minor role in the regulation of human this compound transcription.[1][7] |
| Table 1: Key cis-Regulatory Elements in the Human this compound Promoter. |
Core Signaling Pathway: The Unfolded Protein Response (UPR)
This compound expression is a key event in the Unfolded Protein Response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the ER.[3] Of the three major UPR branches, this compound is regulated specifically by the PERK pathway.[3][9][10]
Upon ER stress, the PERK (protein kinase R-like ER kinase) sensor is activated, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α).[3][11] This event attenuates global protein synthesis but selectively promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[12] ATF4 then translocates to the nucleus to activate the transcription of a suite of target genes, including ATF3, CHOP, and critically, this compound, to manage the stress or, if the stress is irremediable, to initiate apoptosis.[9][13]
Key Transcription Factors and Promoter Binding
The induction of this compound transcription is a coordinated event involving several key transcription factors that bind to its promoter.[1][14]
-
Activating Transcription Factor 4 (ATF4): ATF4 is the principal activator of this compound during ER stress.[1][3] Chromatin immunoprecipitation (ChIP) assays confirm that upon ER stress, ATF4 is significantly enriched at the this compound promoter.[1] It binds directly to both the ATF/CRE and ACM elements to drive high levels of transcription.[1][8]
-
Activating Transcription Factor 3 (ATF3): ATF3 is enriched at the this compound promoter under both basal and ER stress conditions.[1] It binds to the ATF/CRE site and is necessary for the full induction of this compound, but it is not sufficient to drive transcription on its own.[1] It is proposed that ATF3 regulates basal transcription.[1][7]
-
CCAAT/Enhancer-Binding Protein β (CEBPβ): CEBPβ is also recruited to the this compound promoter following ER stress and binds to the ATF/CRE element.[1][8] It is thought to cooperate with ATF4 to enhance transcriptional output.[7]
-
C/EBP Homologous Protein (CHOP): While CHOP is a downstream target of the ATF4 pathway, it paradoxically acts as an indirect inhibitor of this compound transcription.[3][10] It does not bind directly to the promoter but is thought to exert its negative regulation via the ATF/CRE element, possibly by sequestering other necessary factors.[3]
-
Other Regulators: TRIB3 has been shown to bind the this compound promoter and repress its transcription.[7][14] Additionally, the tumor suppressor p53 may influence this compound expression in response to DNA damage.[3]
Quantitative Analysis of Promoter Activity
Luciferase reporter assays and ChIP have been instrumental in quantifying the regulation of the this compound promoter.
| Assay Condition | Result | Reference |
| Thapsigargin Treatment | 7- to 10-fold induction of promoter activity | [1] |
| Tunicamycin Treatment | 4.5-fold induction of promoter activity | [1] |
| ATF4 Co-transfection | ~10-fold increase in promoter activity | [1] |
| ATF/CRE Site Mutation | Reduced response to ATF4 co-transfection | [1] |
| Dual ATF/CRE & AARE Mutation (Mouse) | Dramatically decreased basal activity and ER stress response | [15] |
| Comparison to other ATF4 targets | This compound promoter is more responsive to ATF4 than CHOP or ASNS promoters | [1][16] |
| Table 2: this compound Promoter Activity in Luciferase Reporter Assays. |
ChIP assays coupled with quantitative PCR (qPCR) confirm the physical interaction of these transcription factors with the endogenous this compound promoter in vivo.
| Transcription Factor | Condition | Result | Reference |
| ATF4 | Basal | No enrichment above background | [1] |
| ATF4 | ER Stress (Thapsigargin, 4h) | Significant enrichment near the ATF/CRE site | [1] |
| ATF3 | Basal | Enriched at the promoter | [1] |
| ATF3 | ER Stress (Thapsigargin, 4h) | Enrichment maintained or increased | [1] |
| CEBPβ | ER Stress (Thapsigargin, 4h) | Significant enrichment at the promoter | [1] |
| Table 3: Transcription Factor Enrichment at the this compound Promoter (ChIP-qPCR). |
Experimental Methodologies
This assay is the gold standard for quantifying the activity of a promoter in response to specific stimuli or transcription factors.[17] A dual-reporter system is recommended for normalization to account for variations in transfection efficiency and cell number.[18]
-
Objective: To measure the transcriptional activity of the this compound promoter.
-
Principle: The this compound promoter sequence is cloned into a plasmid vector upstream of a reporter gene, typically Firefly luciferase (luc).[19] This construct is transfected into cells. A second plasmid containing a different reporter, such as Renilla luciferase, under the control of a constitutive promoter is co-transfected as an internal control.[20] The activity of the this compound promoter is determined by measuring the light produced by Firefly luciferase, normalized to the light from Renilla luciferase.[19]
-
Detailed Protocol:
-
Plasmid Construction: Amplify the human this compound promoter region (e.g., -2.6 kb to +133 bp) by PCR and clone it into a promoterless Firefly luciferase reporter vector (e.g., pGL4 series). Generate mutant constructs (e.g., scrambled ATF/CRE or ACM sites) using site-directed mutagenesis.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293, U2OS) in 96-well or 24-well plates.[1][2] Co-transfect cells with the this compound promoter-luciferase construct and a Renilla luciferase control vector using a suitable transfection reagent. When testing transcription factors, co-transfect an expression plasmid for the factor of interest (e.g., ATF4).[1]
-
Treatment: After 24 hours, treat the cells with ER stress-inducing agents (e.g., 3 µM thapsigargin or 2 µg/mL tunicamycin) for a defined period (e.g., 4-12 hours).[1][21]
-
Cell Lysis and Measurement: Lyse the cells using the buffer provided in a dual-luciferase assay kit. Measure Firefly and Renilla luminescence sequentially in a luminometer.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luminescence for each sample to normalize the data. Express results as fold induction relative to an untreated or empty vector control.[18]
-
ChIP is a powerful technique used to determine whether a specific protein (e.g., a transcription factor) binds to a specific genomic region (e.g., the this compound promoter) within the natural chromatin context of the cell.[1]
-
Objective: To confirm the in vivo binding of transcription factors like ATF4, ATF3, and CEBPβ to the this compound promoter.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then isolated and sheared into small fragments. An antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and quantified by qPCR using primers that flank the putative binding sites in the this compound promoter.
-
Detailed Protocol:
-
Cell Treatment and Cross-linking: Treat cells (e.g., HEK293) with or without an ER stress inducer. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and isolate the nuclei. Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific to the target transcription factor (e.g., anti-ATF4). Use Protein A/G beads to pull down the antibody-protein-DNA complexes. Include a no-antibody or IgG control.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C. Degrade proteins with Proteinase K.
-
DNA Purification: Purify the precipitated DNA using a standard column-based method.
-
qPCR Analysis: Perform qPCR using primers designed to amplify the region of the this compound promoter containing the ATF/CRE and ACM sites. Use primers for a distal region as a negative control.[1] Quantify enrichment relative to the input (non-precipitated) sample.
-
EMSA is an in vitro technique used to detect protein-DNA interactions.
-
Objective: To demonstrate direct binding of purified or in vitro-translated transcription factors to specific DNA sequences of the this compound promoter.
-
Principle: A labeled DNA probe containing the binding site of interest (e.g., the ATF/CRE sequence) is incubated with a protein extract or purified protein. If the protein binds to the probe, the resulting complex will migrate more slowly than the free probe through a non-denaturing polyacrylamide gel, causing a "shift" in mobility. The specificity of the interaction can be confirmed using unlabeled competitor probes or antibodies (supershift).
-
Detailed Protocol:
-
Probe Preparation: Synthesize and anneal complementary oligonucleotides corresponding to the this compound promoter element (e.g., a 30 bp region containing the ATF/CRE site). Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with nuclear extracts from treated cells or with purified recombinant transcription factors in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)). For competition assays, add an excess of unlabeled specific or non-specific probe. For supershift assays, add an antibody against the target protein.
-
Electrophoresis: Resolve the binding reactions on a native polyacrylamide gel.
-
Detection: Detect the probe by autoradiography (for ³²P) or chemiluminescence (for biotin). A shifted band indicates a protein-DNA complex.
-
Conclusion and Therapeutic Implications
The transcriptional regulation of the this compound gene is tightly controlled by the UPR's PERK-eIF2α-ATF4 signaling axis. This pathway converges on specific cis-regulatory elements within the this compound promoter, primarily the ATF/CRE and ACM sites, which are bound by a complex of transcription factors including ATF4, ATF3, and CEBPβ.[1][14] This intricate mechanism ensures that this compound, a potent modulator of cellular glutathione levels, is expressed only under specific stress conditions.
Given its role in promoting cell death pathways like apoptosis and ferroptosis, the ATF4-CHAC1 axis represents a promising target for drug development.[3][5] In oncology, strategies to induce this compound expression could enhance the efficacy of chemotherapies or ferroptosis-inducing agents, particularly in resistant tumors.[5][10] Conversely, in diseases characterized by excessive cell death, inhibiting this pathway may offer therapeutic benefits. Further research into the nuanced, context-dependent regulation of the this compound promoter will be essential for realizing these therapeutic opportunities.
References
- 1. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.csu.edu.au [primo.csu.edu.au]
- 3. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound in urological tumors: contextual dualism and therapeutic implications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | ATF4, CEBPB, and ATF3 bind the this compound promoter [reactome.org]
- 9. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 12. PERK-Dependent Activation of JAK1 and STAT3 Contributes to Endoplasmic Reticulum Stress-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Reactome | Expression of this compound [reactome.org]
- 15. Transcriptional and post-translational regulation of mouse cation transport regulator homolog 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. static.fishersci.eu [static.fishersci.eu]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. biocat.com [biocat.com]
- 21. researchgate.net [researchgate.net]
ChaC1 Interaction Partners and Protein Networks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme in cellular stress responses, playing a pivotal role in glutathione (GSH) metabolism, oxidative stress, and programmed cell death pathways, including apoptosis and ferroptosis. Its induction is tightly regulated by the unfolded protein response (UPR), positioning it as a key link between endoplasmic reticulum (ER) stress and cellular redox homeostasis. Dysregulation of this compound has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound's known interaction partners, its protein networks, and the signaling pathways that govern its expression and function.
Quantitative Data on this compound Interactions and Activity
| Parameter | Value | Cell/System | Condition | Reference |
| Promoter Induction | ||||
| Tunicamycin-induced Luciferase Activity | 4.5-fold increase | HEK293 Cells | ER Stress | [1] |
| Thapsigargin-induced Luciferase Activity | 7- to 10-fold increase | HEK293 Cells | ER Stress | [1] |
| ATF4-mediated Luciferase Activity | ~10-fold increase | HEK293 Cells | ATF4 overexpression | [1] |
| Enzymatic Activity | ||||
| Km for Glutathione | ~2 mM | In vitro | N/A | [2] |
| Gene Expression | ||||
| ATF4 Knockdown Effect on this compound mRNA | 33% suppression | Hepa1-6 Cells | L-Serine depletion | [3] |
This compound Signaling Pathways and Regulatory Networks
This compound expression is primarily controlled by the integrated stress response (ISR) and the unfolded protein response (UPR) pathways. The core of this regulation involves the transcriptional activation by a complex of transcription factors that bind to specific elements in the this compound promoter.
Transcriptional Regulation of this compound
Under conditions of ER stress, amino acid deprivation, or oxidative stress, the PERK/eIF2α/ATF4 signaling cascade is activated.[4][5] Activating Transcription Factor 4 (ATF4), along with Activating Transcription Factor 3 (ATF3) and CCAAT/enhancer-binding protein β (C/EBPβ), binds to specific cis-regulatory elements in the this compound promoter to drive its transcription.[1][6] Two key DNA elements have been identified: the ATF/cAMP response element (ATF/CRE) at position -267 and a novel ATF/CRE modifier (ACM) element at -248.[1]
Below is a diagram illustrating the transcriptional regulation of this compound.
This compound Protein Interaction Network
This compound interacts with several proteins to modulate distinct cellular processes. These interactions can influence signaling pathways, cell survival, and cell death.
-
MIA3 (TANGO1): In hepatocellular carcinoma, MIA3 interacts with this compound, leading to increased this compound expression and enhanced degradation of glutathione, which promotes cancer cell survival.[5]
-
Notch: this compound can inhibit the maturation of Notch receptors, thereby reducing Notch signaling. This has implications for cell proliferation and differentiation.[5] The interaction between Notch1 and its ligands like Delta-like 4 (Dll4) has been shown to have a high binding affinity.[7]
-
DJ-1 (PARK7): DJ-1 regulates this compound by interacting with ATF3 and inhibiting its binding to the this compound promoter, thus reducing this compound expression and preserving glutathione levels.[5]
-
TRIB3: TRIB3 (Tribbles Homolog 3) can repress this compound transcription, which helps to mitigate cell death under certain stress conditions.[8]
-
HNRNPM: A 5' tRNA fragment (5′LysTTT) can simultaneously bind to the RNA-binding protein HNRNPM and the 3'UTR of this compound mRNA, leading to the suppression of this compound expression.[9]
The following diagram illustrates the known protein interaction network of this compound.
Detailed Methodologies for Key Experiments
The identification and validation of this compound's interaction partners and regulatory networks rely on a variety of molecular and cellular biology techniques. Below are detailed overviews of the methodologies for the key experiments cited in the study of this compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to identify the in vivo binding of transcription factors and other proteins to specific DNA sequences. This technique was crucial in demonstrating the binding of ATF4, ATF3, and C/EBPβ to the this compound promoter.[1]
Experimental Workflow:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-ATF4). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Washes: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating. Proteins are degraded by proteinase K treatment.
-
DNA Purification: The DNA is purified from the sample.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) using primers specific to the target DNA region (e.g., the this compound promoter) or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Co-Immunoprecipitation (Co-IP) and Western Blot
Co-IP is used to identify protein-protein interactions by immunoprecipitating a protein of interest ("bait") and then detecting associated proteins ("prey"). This method can be used to validate the interaction between this compound and its partners like MIA3.
Experimental Workflow:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (Optional): The cell lysate is incubated with beads alone to reduce non-specific binding.
-
Immunoprecipitation: The lysate is incubated with an antibody against the bait protein (e.g., anti-ChaC1). Protein A/G beads are then added to capture the antibody-protein complexes.
-
Washes: The beads are washed to remove unbound proteins.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the prey protein (e.g., anti-MIA3) to confirm the interaction.
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to discover novel protein-protein interactions. It relies on the reconstitution of a functional transcription factor when two interacting proteins are brought into proximity.
Experimental Workflow:
-
Vector Construction: The "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: The bait and prey plasmids are co-transformed into a yeast reporter strain.
-
Selection: If the bait and prey proteins interact, the DBD and AD are brought together, activating the transcription of reporter genes (e.g., HIS3, lacZ). This allows the yeast to grow on selective media and/or exhibit a color change.
-
Identification of Interactors: Prey plasmids from positive colonies are isolated and sequenced to identify the interacting proteins.
References
- 1. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peer review in Cannabinoid combination targets NOTCH1-mutated T-cell acute lymphoblastic leukemia through the integrated stress response pathway | eLife [elifesciences.org]
- 3. mdpi.com [mdpi.com]
- 4. Reactome | ATF4, CEBPB, and ATF3 bind the this compound promoter [reactome.org]
- 5. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrinsic Selectivity of Notch 1 for Delta-like 4 Over Delta-like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Expression of this compound [reactome.org]
- 9. mdpi.com [mdpi.com]
Post-Translational Modifications of the ChaC1 Protein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme involved in the cellular stress response, primarily through its role in glutathione (GSH) degradation.[1][2][3] By catalyzing the breakdown of GSH, this compound influences cellular redox homeostasis, apoptosis, and ferroptosis, making it a protein of significant interest in various pathological contexts, including cancer.[1][2][3] The function and stability of this compound are intricately regulated, not only at the transcriptional level by stress-responsive transcription factors such as ATF4, but also through a variety of post-translational modifications (PTMs).[1][4][5] Understanding these PTMs is crucial for elucidating the full spectrum of this compound's biological roles and for developing targeted therapeutic strategies.
This technical guide provides a comprehensive overview of the known and potential PTMs of the this compound protein. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the associated signaling pathways and workflows.
Overview of this compound Post-Translational Modifications
The functional activity and stability of the this compound protein are regulated by several post-translational modifications. The most well-documented of these is ubiquitination, which can paradoxically lead to either degradation or stabilization of the protein.[1] Other potential modifications such as phosphorylation and glycosylation have been suggested, though direct evidence remains limited. A notable function of this compound is its involvement in the SUMOylation of other proteins, where it acts as a facilitator rather than a substrate.[6]
Data Presentation: Summary of this compound PTMs
| Post-Translational Modification | Site(s) of Modification | Effect on this compound Function/Stability | Supporting Evidence |
| Ubiquitination | Lys109[7] | Can lead to proteasomal degradation or stabilization of the protein.[1][8] | Mass spectrometry (database entry), immunoprecipitation assays.[7][8] |
| Non-lysine residues (implied)[8] | To be determined. | A mutant this compound with all lysines replaced by arginines was still found to be ubiquitinated.[8] | |
| SUMOylation | Not identified as a substrate. | This compound facilitates the SUMOylation of PKM2 by acting as a bridge between UBA2 and PKM2.[6] | Co-immunoprecipitation and in vitro SUMOylation assays.[6] |
| Phosphorylation | Not yet identified. | The expression of this compound is regulated by signaling pathways involving kinases (e.g., PI3K/AKT/mTOR, GCN2/eIF2α), but direct phosphorylation of the this compound protein has not been demonstrated.[1] | Studies on upstream signaling pathways regulating this compound transcription. |
| Glycosylation | One potential site predicted.[7] | To be determined. | A predicted glycosylation site exists in databases, but experimental evidence using a glycosylation inhibitor did not show a band shift indicative of N-linked glycosylation.[8] |
| Acetylation | Not yet identified. | To be determined. | No direct evidence found to date. |
Key Post-Translational Modifications in Detail
Ubiquitination
Ubiquitination is a key PTM regulating the fate of this compound. The attachment of ubiquitin, a small regulatory protein, can target this compound for degradation by the proteasome, thereby controlling its cellular levels.[1][4] However, some studies suggest that ubiquitination can also have a stabilizing effect on this compound under certain conditions, a phenomenon that requires further investigation.[1][8]
A specific lysine residue, Lys109, has been identified as a potential ubiquitination site.[7] Intriguingly, research has shown that a mutant version of this compound, in which all lysine residues were replaced with arginine, was still subject to ubiquitination, suggesting the possibility of ubiquitination on non-lysine residues such as serine, threonine, or cysteine, or at the N-terminus.[8] The specific E3 ubiquitin ligase responsible for this compound ubiquitination has not yet been identified.
Caption: Signaling pathway leading to the ubiquitination and proteasomal degradation of this compound.
Role in SUMOylation
Recent evidence has uncovered a novel role for this compound in the SUMOylation pathway, not as a substrate, but as a facilitator.[6] this compound has been shown to act as a scaffold protein, bridging the SUMO-activating enzyme UBA2 and the pyruvate kinase M2 (PKM2), thereby enhancing the SUMOylation of PKM2.[6] This finding suggests that this compound can regulate the function of other proteins through PTMs, adding another layer to its regulatory functions.
Caption: this compound facilitates PKM2 SUMOylation by forming a complex with UBA2 and PKM2.
Experimental Protocols
Analysis of this compound Ubiquitination by Immunoprecipitation and Western Blotting
This protocol describes the enrichment of ubiquitinated this compound from cell lysates for subsequent analysis by Western blotting.
Materials:
-
Cells expressing HA-tagged ubiquitin and FLAG-tagged this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors (e.g., PMSF, NEM)
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.5)
-
SDS-PAGE loading buffer
-
Anti-HA antibody
-
Anti-ChaC1 antibody
Procedure:
-
Lyse cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-FLAG antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads three times with wash buffer.
-
Elute the immunoprecipitated proteins with elution buffer and neutralize immediately.
-
Add SDS-PAGE loading buffer, boil the samples, and analyze by Western blotting using anti-HA and anti-ChaC1 antibodies. A ladder of high molecular weight bands detected by the anti-HA antibody will indicate polyubiquitinated this compound.
Caption: Workflow for the immunoprecipitation and Western blot analysis of this compound ubiquitination.
Identification of this compound PTM Sites by Mass Spectrometry
This generalized protocol outlines the steps for identifying PTM sites on this compound using mass spectrometry.
Materials:
-
Purified this compound protein (from immunoprecipitation or recombinant expression)
-
SDS-PAGE gel and staining reagents
-
In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)
-
LC-MS/MS system
Procedure:
-
Separate the purified this compound protein by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the protein band of interest.
-
Perform in-gel digestion:
-
Destain the gel slice.
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein with trypsin overnight.
-
-
Extract the peptides from the gel slice.
-
Analyze the peptides by LC-MS/MS.
-
Search the resulting spectra against a protein database containing the this compound sequence, specifying the potential modifications of interest (e.g., ubiquitination remnant (GlyGly), phosphorylation, glycosylation) as variable modifications.
Future Directions and Unanswered Questions
While progress has been made in understanding the post-translational regulation of this compound, several key questions remain:
-
What is the E3 ubiquitin ligase for this compound? Identifying the specific E3 ligase(s) that target this compound for ubiquitination is crucial for understanding the upstream regulation of its stability.
-
Is this compound directly phosphorylated? While its expression is regulated by phosphorylation-dependent signaling pathways, direct evidence for this compound phosphorylation, the responsible kinases, and the functional consequences is lacking.
-
What is the nature of this compound glycosylation? The presence and type of glycosylation on this compound need to be definitively characterized.
-
Are there other PTMs? The possibility of other modifications, such as acetylation or SUMOylation of this compound itself, remains to be explored.
Addressing these questions will provide a more complete picture of this compound regulation and its role in health and disease, potentially uncovering new avenues for therapeutic intervention.
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptional and post-translational regulation of mouse cation transport regulator homolog 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound blockade suppresses progression of lung adenocarcinoma by interfering with glucose metabolism via hijacking PKM2 nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cloning and Expression of the ChaC1 Gene in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful cloning, expression, and purification of the ChaC1 protein in Escherichia coli. The protocols outlined below are intended for research purposes and can be adapted for various downstream applications, including structural biology, enzymatic assays, and drug screening.
Introduction to this compound
This compound is a γ-glutamylcyclotransferase that plays a crucial role in cellular stress responses.[1] It is involved in the degradation of glutathione (GSH), a key antioxidant, thereby influencing redox homeostasis.[1] this compound expression is upregulated in response to various stressors, including the unfolded protein response (UPR), oxidative stress, and amino acid deprivation.[1][2] Its induction is primarily regulated by the PERK/eIF2α/ATF4/ATF3/CHOP signaling cascade.[1][2] Due to its pro-apoptotic and ferroptotic activities, this compound is a protein of significant interest in cancer research and other diseases associated with cellular stress.[3]
Data Presentation
While specific quantitative data for the expression of this compound in E. coli is not extensively published, the following table provides a general expectation for yields of His-tagged proteins expressed in a standard E. coli system, which can be used as a benchmark for optimization.
| Parameter | Expected Range | Notes |
| Expression Level | 1-10 mg/L of culture | Highly dependent on the protein's toxicity and codon usage. |
| Purification Yield | 0.5-5 mg/L of culture | Dependent on the efficiency of cell lysis and affinity chromatography. |
| Purity | >90% | Achievable with Ni-NTA affinity chromatography. |
| Inducer Concentration (IPTG) | 0.1-1.0 mM | Optimal concentration needs to be determined empirically.[4] |
| Induction Temperature | 16-37°C | Lower temperatures often improve protein solubility.[4] |
| Induction Time | 4-16 hours | Longer induction times at lower temperatures can increase the yield of soluble protein. |
Experimental Protocols
The following protocols describe the cloning of the human this compound gene into an E. coli expression vector, followed by protein expression and purification.
Protocol 1: Cloning of Human this compound into a pET Expression Vector
This protocol outlines the steps for amplifying the this compound gene from human cDNA and cloning it into a pET vector suitable for expression in E. coli.
Materials:
-
Human cDNA library
-
Phusion High-Fidelity DNA Polymerase
-
Forward and reverse primers for this compound with appropriate restriction sites (e.g., NdeI and XhoI)
-
pET-28a(+) vector
-
Restriction enzymes (NdeI and XhoI) and T4 DNA Ligase
-
DH5α competent cells
-
LB agar plates with kanamycin (50 µg/mL)
-
QIAprep Spin Miniprep Kit
Procedure:
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with human cDNA as the template, Phusion DNA polymerase, and this compound-specific primers.
-
Use an appropriate annealing temperature based on the primer sequences.
-
Run the PCR product on a 1% agarose gel to confirm the correct size (~687 bp for human this compound).
-
Purify the PCR product using a PCR purification kit.
-
-
Vector and Insert Digestion:
-
Digest 1 µg of the pET-28a(+) vector and the purified PCR product with NdeI and XhoI for 2 hours at 37°C.
-
Purify the digested vector and insert using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested pET-28a(+) vector and this compound insert at a 1:3 molar ratio using T4 DNA Ligase.
-
Incubate at 16°C overnight.
-
-
Transformation:
-
Transform 5 µL of the ligation mixture into 50 µL of competent DH5α cells.
-
Plate the transformation mixture on LB agar plates containing kanamycin and incubate at 37°C overnight.
-
-
Colony Screening and Plasmid Purification:
-
Select several colonies and perform colony PCR to screen for positive clones.
-
Inoculate positive colonies into LB medium with kanamycin and grow overnight.
-
Purify the plasmid DNA using a miniprep kit.
-
Confirm the correct insertion by Sanger sequencing.
-
Protocol 2: Expression of His-tagged this compound in E. coli BL21(DE3)
This protocol describes the induction of this compound expression in E. coli.
Materials:
-
pET-28a(+)-ChaC1 plasmid
-
E. coli BL21(DE3) competent cells
-
LB medium and LB agar plates with kanamycin (50 µg/mL)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation:
-
Transform the pET-28a(+)-ChaC1 plasmid into competent E. coli BL21(DE3) cells.
-
Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 10 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate 1 L of LB medium with the overnight starter culture.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 18°C) to improve protein solubility.[5]
-
Add IPTG to a final concentration of 0.5 mM.
-
Continue to incubate at 18°C for 16 hours with shaking.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
-
Protocol 3: Purification of His-tagged this compound using Ni-NTA Chromatography
This protocol details the purification of the expressed His-tagged this compound protein.
Materials:
-
Cell pellet containing overexpressed this compound
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose resin
-
Chromatography column
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to lyse the cells completely.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Equilibrate the Ni-NTA resin in a chromatography column with Lysis Buffer.
-
Load the cleared cell lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged this compound protein with 5 column volumes of Elution Buffer.
-
-
Analysis and Storage:
-
Analyze the eluted fractions by SDS-PAGE to check for purity.
-
Pool the fractions containing pure this compound.
-
Dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford assay.
-
Store the purified protein at -80°C.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound cloning, expression, and purification.
This compound Signaling Pathway in Stress Response
Caption: Simplified signaling pathway of this compound induction during cellular stress.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound ChaC glutathione specific gamma-glutamylcyclotransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChaC1 Enzymatic Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the enzymatic activity of ChaC1, a glutathione-specific γ-glutamylcyclotransferase. This compound plays a crucial role in cellular stress responses, including the unfolded protein response (UPR) and ferroptosis, by catalyzing the degradation of glutathione (GSH).[1][2] The assay described herein is essential for screening potential inhibitors and activators of this compound, which are of significant interest in drug development for various diseases, including cancer.[3][4][5]
Introduction
This compound is a cytosolic enzyme that specifically catalyzes the breakdown of glutathione (GSH) into 5-oxo-L-proline and a Cys-Gly dipeptide.[1][6] This activity leads to the depletion of intracellular GSH, a key antioxidant, thereby sensitizing cells to oxidative stress and promoting programmed cell death pathways like apoptosis and ferroptosis.[1][7] Upregulation of this compound is observed in response to various cellular stresses, including endoplasmic reticulum (ER) stress, and is regulated by the PERK/eIF2α/ATF4 signaling pathway.[1][8] Given its role in modulating cellular redox homeostasis and cell death, this compound is a promising therapeutic target.
This document provides a robust and reliable method to measure the enzymatic activity of this compound by quantifying the depletion of its substrate, glutathione.
Principle of the Assay
The this compound enzymatic activity assay is based on the measurement of the decrease in glutathione (GSH) concentration over time in the presence of the this compound enzyme. The remaining GSH is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the thiol group of GSH to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of GSH degradation is directly proportional to the this compound enzymatic activity.
Data Presentation
Table 1: Kinetic Parameters of Human this compound
| Parameter | Reported Value | Reference |
| Km for Glutathione | 3.13 ± 0.40 mM | [9] |
| Vmax | 980 ± 50 µmoles h⁻¹ mg⁻¹ | [9] |
Table 2: Example Data for Determination of this compound Activity
| Time (minutes) | Absorbance at 412 nm (Control - No Enzyme) | Absorbance at 412 nm (With this compound) | [GSH] (µM) (Control) | [GSH] (µM) (With this compound) |
| 0 | 1.000 | 1.000 | 100 | 100 |
| 5 | 0.995 | 0.850 | 99.5 | 85.0 |
| 10 | 0.992 | 0.705 | 99.2 | 70.5 |
| 15 | 0.988 | 0.560 | 98.8 | 56.0 |
| 20 | 0.985 | 0.415 | 98.5 | 41.5 |
Experimental Protocols
Materials and Reagents
-
Recombinant human this compound protein
-
Glutathione (GSH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl
-
EDTA
-
NADPH
-
Glutathione Reductase (GR)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
Assay Buffer: 0.1 M Sodium Phosphate, 5 mM EDTA, pH 7.4.
-
GSH Stock Solution (100 mM): Dissolve 30.73 mg of GSH in 1 mL of Assay Buffer. Prepare fresh.
-
DTNB Stock Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer. Store protected from light.
-
This compound Enzyme Solution: Dilute recombinant this compound protein to the desired concentration (e.g., 1 µg/mL) in Assay Buffer. Keep on ice.
-
Reaction Mixture #1: For a 5 mL solution, mix 4.38 mL of Assay Buffer, 313 µL of 10 mM DTNB, and 50 µL of Glutathione Reductase.[10]
-
Reaction Mixture #2: Dissolve 5 mg of NADPH in 5 mL of Assay Buffer.[10]
Enzymatic Assay Protocol
This protocol is adapted for a 96-well plate format.
-
Prepare the Reaction Mixture: In each well, prepare the reaction mixture containing:
-
50 µL of Assay Buffer
-
10 µL of GSH Stock Solution (final concentration will be in the mM range, consistent with the reported Km).[9]
-
-
Initiate the Reaction: Add 10 µL of the diluted this compound enzyme solution to the wells to start the reaction. For the negative control wells, add 10 µL of Assay Buffer instead of the enzyme solution.
-
Incubation: Incubate the plate at 37°C.
-
Stop the Reaction and Develop Color: At desired time points (e.g., 0, 5, 10, 15, and 20 minutes), stop the reaction by adding 50 µL of Reaction Mixture #1 followed by 50 µL of Reaction Mixture #2 to each well.[10] This is a cycling assay where the remaining GSH is measured.
-
Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader.
Data Analysis
-
GSH Standard Curve: Prepare a standard curve of known GSH concentrations (e.g., 0-100 µM) by reacting them with DTNB and measuring the absorbance at 412 nm.
-
Calculate GSH Concentration: Determine the concentration of GSH remaining in each well at each time point by using the standard curve.
-
Determine this compound Activity: Plot the concentration of GSH remaining versus time for both the control and this compound-containing reactions. The this compound activity is determined from the initial rate of GSH degradation (the slope of the linear portion of the curve) and can be expressed in units such as µmol of GSH consumed per minute per mg of enzyme.
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway under ER stress.
Experimental Workflow
Caption: Experimental workflow for this compound enzymatic assay.
Potential Applications in Drug Development
-
High-Throughput Screening (HTS): This assay can be adapted for HTS of compound libraries to identify novel inhibitors or activators of this compound.
-
Mechanism of Action Studies: Characterize the mechanism of action of lead compounds (e.g., competitive, non-competitive inhibition).
-
Structure-Activity Relationship (SAR) Studies: Evaluate the potency and efficacy of analogs of hit compounds to guide medicinal chemistry efforts.
-
Biomarker Development: The activity of this compound in patient samples could potentially serve as a biomarker for diseases associated with ER stress and ferroptosis.
Troubleshooting
| Issue | Potential Cause | Solution |
| High background absorbance | Spontaneous oxidation of GSH. Contaminated reagents. | Prepare fresh GSH solution. Use high-purity water and reagents. |
| No or low enzyme activity | Inactive enzyme. Incorrect assay conditions (pH, temperature). | Use a new batch of enzyme. Verify the activity of a positive control. Optimize assay conditions. |
| High variability between replicates | Pipetting errors. Inconsistent incubation times. | Use calibrated pipettes. Ensure precise timing for stopping the reaction. |
Conclusion
The this compound enzymatic activity assay detailed in this application note provides a reliable and reproducible method for studying the function of this important enzyme. This tool is invaluable for researchers in academia and industry who are investigating the roles of this compound in health and disease and for the development of novel therapeutics targeting this pathway.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. genecards.org [genecards.org]
- 7. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ChaC1-Mediated Glutathione Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a key enzyme involved in the degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1][2] Upregulated in response to various cellular stresses, including endoplasmic reticulum (ER) stress, this compound catalyzes the breakdown of GSH into 5-oxoproline and cysteinyl-glycine.[2][3] This depletion of the cellular GSH pool disrupts the redox balance, leading to increased oxidative stress and promoting programmed cell death pathways such as apoptosis and ferroptosis.[2][4] Given its critical role in cellular life and death, accurately measuring this compound-mediated GSH depletion is paramount for understanding its physiological functions and for the development of novel therapeutic strategies targeting diseases associated with its dysregulation, such as cancer.[1][5][6]
These application notes provide detailed protocols for quantifying this compound-mediated glutathione depletion in various experimental systems.
Signaling Pathway and Experimental Workflow
The expression of this compound is intricately linked to the unfolded protein response (UPR) pathway, which is activated during ER stress. The PERK-eIF2α-ATF4 signaling axis is a primary regulator of this compound transcription.[7][8] The experimental workflow to measure the impact of this compound on glutathione levels typically involves modulating this compound expression or activity in a cellular or in vitro system, followed by the quantification of total and/or reduced glutathione.
Caption: this compound signaling pathway and its role in glutathione depletion.
Quantitative Data Summary
The following table summarizes quantitative data on the effect of this compound on glutathione levels from various studies.
| Experimental System | Method of this compound Modulation | Assay Used | Observed Glutathione Depletion | Reference |
| HEK293 cells | Plasmid-mediated overexpression | Tietze recycling assay | ~80% reduction in total glutathione | [7][9] |
| ARPE-19 cells | Hydrogen peroxide treatment (upregulates this compound) | GSH and GSSG assay kit | Significant decrease in GSH concentration | [8] |
| Yeast (S. cerevisiae) | Overexpression | Not specified | Significant GSH depletion | [3] |
| Zebrafish embryos | Morpholino-mediated knockdown | Grx1-roGFP2 biosensor | Less oxidizing intracellular environment (indicating higher GSH) | [2] |
Experimental Protocols
Protocol 1: Measurement of Total Glutathione using the DTNB-GSSG Reductase Recycling Assay (Tietze Assay)
This colorimetric assay is a widely used method for measuring total glutathione (GSH + GSSG).[7][10] The principle involves the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by GSH to produce the yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[10][11] Glutathione disulfide (GSSG) is recycled back to GSH by glutathione reductase in the presence of NADPH.[10]
Materials:
-
Phosphate buffer (100 mM, pH 7.4) with 5 mM EDTA
-
DTNB stock solution (10 mM in phosphate buffer)
-
NADPH stock solution (10 mg/mL in phosphate buffer)
-
Glutathione reductase (50 units/mL in phosphate buffer)
-
GSH standards (0-100 µM)
-
Cell lysis buffer (e.g., 10 µM diethylenetriamine pentaacetate, 0.1% Triton X-100 in PBS)[7]
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Reaction Setup:
-
In a 96-well plate, add 30 µL of standard or sample to duplicate wells.[12]
-
Prepare a reaction mixture containing:
-
-
Measurement:
-
Immediately after adding the reaction mixture, measure the absorbance at 412 nm at 30-second intervals for 3 minutes.[12]
-
The rate of TNB formation is proportional to the glutathione concentration in the sample.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA412/min) for each standard and sample.
-
Generate a standard curve by plotting the rate of change in absorbance against the GSH concentration.
-
Determine the glutathione concentration in the samples from the standard curve and normalize to the protein concentration.
-
Caption: Workflow for the DTNB-GSSG reductase recycling assay.
Protocol 2: Luminescent-Based Glutathione Assay
Luminescent assays, such as the GSH-Glo™ Assay, offer high sensitivity and a simplified workflow for quantifying glutathione.[13] These assays are based on the conversion of a luciferin derivative into luciferin in the presence of GSH, a reaction catalyzed by glutathione S-transferase (GST). The resulting luciferin generates a luminescent signal that is proportional to the amount of GSH.[13]
Materials:
-
GSH-Glo™ Reagent (or similar)
-
Luciferin Detection Reagent
-
GSH standards
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate and culture overnight.
-
Treat cells as required to modulate this compound expression (e.g., transfection with this compound expression plasmid, treatment with ER stress inducers).
-
-
Assay Protocol:
-
Equilibrate the plate and reagents to room temperature.
-
Add an equal volume of GSH-Glo™ Reagent to each well containing cells and media.
-
Incubate at room temperature for 30 minutes to lyse the cells and allow the enzymatic reaction to proceed.
-
Add an equal volume of Luciferin Detection Reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Generate a GSH standard curve by plotting luminescence against GSH concentration.
-
Determine the GSH concentration in the samples from the standard curve.
-
Caption: Workflow for a luminescent-based glutathione assay.
Concluding Remarks
The choice of assay for measuring this compound-mediated glutathione depletion will depend on the specific experimental needs, including the sample type, required sensitivity, and available equipment. The DTNB-based colorimetric assay is a robust and cost-effective method suitable for a wide range of applications. Luminescent assays provide higher sensitivity and a more streamlined workflow, making them ideal for high-throughput screening. By applying these detailed protocols, researchers can accurately quantify the impact of this compound on cellular glutathione levels, thereby advancing our understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GSH-Glo™ Glutathione Assay [promega.com]
Application Notes: Utilizing ChaC1 siRNA for Gene Knockdown Studies
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oss.signavitae.com [oss.signavitae.com]
- 4. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. all-imm.com [all-imm.com]
- 6. qiagen.com [qiagen.com]
- 7. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. revportcardiol.org [revportcardiol.org]
- 15. Effect of CASC15 on apoptosis and oxidative stress of cardiomyocytes after hypoxia/reperfusion injury | Revista Portuguesa de Cardiologia [revportcardiol.org]
Application Notes and Protocols for the Creation of ChaC1 Overexpression Plasmid Constructs
Audience: Researchers, scientists, and drug development professionals.
Introduction: CHAC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) is a critical enzyme in cellular stress responses. As a γ-glutamyl cyclotransferase, this compound catalyzes the degradation of glutathione (GSH), the most abundant intracellular antioxidant.[1] This action depletes cellular GSH levels, leading to an increase in reactive oxygen species (ROS), disruption of redox balance, and the promotion of programmed cell death pathways, including apoptosis and ferroptosis.[1][2][3] this compound expression is primarily regulated by the unfolded protein response (UPR) pathway, particularly downstream of the ATF4 transcription factor, which is activated during endoplasmic reticulum (ER) stress.[1][4] Due to its pro-apoptotic and pro-ferroptotic functions, studying this compound is vital for understanding diseases involving oxidative stress, such as cancers, neurodegenerative disorders, and kidney injury.[2][5][6]
The construction of overexpression plasmid vectors is a fundamental technique to investigate the functional roles of this compound in various cellular contexts. These constructs allow for the controlled expression of this compound in cell lines, enabling detailed studies of its impact on cell viability, signaling pathways, and sensitivity to therapeutic agents.[7] This document provides a detailed protocol for designing, creating, and verifying a this compound overexpression plasmid.
This compound Signaling Pathway
This compound is a key downstream effector in the ER stress response pathway. Under conditions of ER stress, the PERK kinase activates, leading to the phosphorylation of eIF2α and the subsequent preferential translation of ATF4 mRNA. ATF4, a transcription factor, then moves to the nucleus and induces the expression of target genes, including this compound.[1] Once expressed, this compound degrades cytosolic GSH, which increases oxidative stress and can trigger apoptosis or ferroptosis, linking the UPR to programmed cell death.[2][6]
Experimental Workflow for this compound Plasmid Construction
The overall workflow involves several key stages, from the initial amplification of the this compound coding sequence to the final verification of its overexpression in a target cell line. This process requires careful planning of the cloning strategy, meticulous execution of molecular biology techniques, and thorough validation of the resulting construct and its expression.
Data Presentation: Quantitative Summary
Quantitative data associated with the creation of a typical this compound overexpression plasmid are summarized below for easy reference.
Table 1: Key Components of a this compound Overexpression Construct
| Component | Example | Description / Typical Size | Purpose |
|---|---|---|---|
| Vector Backbone | pcDNA™3.1(+) | ~5.4 kb | Mammalian expression vector with a strong constitutive promoter. |
| Promoter | CMV | ~600 bp | Human cytomegalovirus immediate-early promoter for high-level expression. |
| Insert | Human this compound (Isoform A) | 669 bp | Coding sequence for the protein of interest.[1] |
| Epitope Tag | N-terminal FLAG® tag | 24 bp | Facilitates detection and purification of the expressed protein.[7] |
| Selection Marker | Neomycin Resistance | ~800 bp | Allows for the selection of stably transfected mammalian cells. |
| Bacterial Marker | Ampicillin Resistance | ~860 bp | Allows for selection of transformed E. coli during the cloning phase. |
Table 2: Example Primer Design for this compound Amplification Primers are designed to amplify the human this compound coding sequence and add restriction sites (underlined) for cloning into a pcDNA3.1-based vector.
| Primer | Sequence (5' to 3') |
|---|---|
| Forward Primer | GAT CAAGCTT GCCACC ATGGATTACAAGGATGACGACGATAAGATGGAGCGGGCGGGC |
| (HindIII site + Kozak + FLAG tag + Start Codon) | |
| Reverse Primer | GAT CGAATTCTCACAGAGGAGGCTGCAGGTC |
| | (EcoRI site + Stop Codon) |
Table 3: Template for Quantitative Verification of this compound Overexpression
| Assay | Control (Empty Vector) | This compound Overexpression | Expected Outcome |
|---|---|---|---|
| qPCR (Relative mRNA) | 1.0 | > 10-fold | Significant increase in this compound transcript levels.[7] |
| Western Blot (Protein) | No detectable band | Detectable band at ~26 kDa | Confirmation of this compound protein expression. |
Experimental Protocols
Protocol 1: Amplification of the this compound Insert
-
Template DNA: Use cDNA synthesized from a human cell line known to express this compound (e.g., HEK293 cells treated with an ER stress inducer like tunicamycin) as the template.[4]
-
PCR Reaction: Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase to minimize errors.
-
Template cDNA: 10-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
5x High-Fidelity Buffer: 10 µL
-
High-Fidelity DNA Polymerase: 0.5 µL
-
Nuclease-Free Water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 60-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 30 seconds (approx. 30s per kb)
-
-
Final Extension: 72°C for 5 minutes
-
-
Analysis: Run 5 µL of the PCR product on a 1% agarose gel to confirm a single band of the expected size (~700 bp). Purify the remaining PCR product using a commercial PCR cleanup kit.[8]
Protocol 2: Plasmid Cloning via Restriction Digest and Ligation
-
Restriction Digest: Set up two separate digest reactions for the purified PCR product (insert) and the expression vector (e.g., pcDNA3.1).
-
DNA (Insert or Vector): 1-2 µg
-
10x Restriction Buffer: 5 µL
-
Restriction Enzyme 1 (e.g., HindIII): 1 µL
-
Restriction Enzyme 2 (e.g., EcoRI): 1 µL
-
Nuclease-Free Water: to 50 µL
-
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Vector Dephosphorylation (Optional but Recommended): Add 1 µL of a phosphatase (e.g., CIP or SAP) to the vector digest reaction in the last 30 minutes to prevent self-ligation.[8]
-
Gel Purification: Run the entire digested samples on a 1% agarose gel. Excise the DNA bands corresponding to the digested insert and the linearized vector under UV light. Purify the DNA from the gel slices using a gel extraction kit.[8]
-
Ligation: Set up the ligation reaction with a 3:1 molar ratio of insert to vector.
-
Linearized Vector: 50 ng
-
Digested Insert: Calculate based on molar ratio (~20 ng for this example)
-
10x T4 DNA Ligase Buffer: 1 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-Free Water: to 10 µL
-
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
Transformation: Transform 5-10 µL of the ligation mixture into competent E. coli cells (e.g., DH5α) following the manufacturer's protocol (heat shock or electroporation). Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin). Incubate overnight at 37°C.
Protocol 3: Screening and Verification of Clones
-
Colony PCR: Pick 5-10 individual colonies and screen for the presence of the insert using PCR with the same primers as in Protocol 1.
-
Plasmid Miniprep: Inoculate positive colonies into liquid LB medium with antibiotic and grow overnight. Isolate plasmid DNA using a miniprep kit.[9]
-
Restriction Digest Analysis: Confirm the presence and orientation of the insert by digesting the miniprep DNA with the cloning enzymes (e.g., HindIII and EcoRI) and analyzing the fragment sizes on an agarose gel.
-
Sanger Sequencing: Send the confirmed positive plasmids for Sanger sequencing using primers that flank the insertion site to verify the complete sequence of the this compound insert and ensure no mutations were introduced.
Protocol 4: Transfection and Overexpression Verification
-
Plasmid Preparation: For transfection into mammalian cells, prepare a larger quantity of high-purity, endotoxin-free plasmid DNA using a midiprep or maxiprep kit.[8]
-
Cell Culture and Transfection:
-
Plate your target mammalian cells (e.g., HEK293, DU145) in a 6-well plate so they reach 70-80% confluency on the day of transfection.[7]
-
Transfect the cells with the this compound overexpression plasmid or an empty vector control using a lipid-based transfection reagent like Lipofectamine™ 3000, following the manufacturer's protocol.[7]
-
-
Cell Harvesting: Harvest the cells 24-48 hours post-transfection for RNA and protein analysis.[10]
-
Verification by qPCR:
-
Extract total RNA from the harvested cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform quantitative real-time PCR (qPCR) using primers specific for this compound and a housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative mRNA expression using the 2-ΔΔCq method to confirm transcriptional upregulation.[7]
-
-
Verification by Western Blot:
-
Lyse the harvested cells in RIPA buffer and quantify the total protein concentration.
-
Separate 20-30 µg of protein lysate per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound or the epitope tag (e.g., anti-FLAG antibody).
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Apply a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. This will confirm the successful translation and expression of the this compound protein.[4][5]
-
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exacerbates LPS-induced ferroptosis and apoptosis in HK-2 cells by promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Mediates Endoplasmic Reticulum Stress‐Dependent Ferroptosis in Calcium Oxalate Kidney Stone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Fast and easy method for construction of plasmid vectors using modified Quick-change mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gene Overexpression in Cell Lines Protocol - Creative Biogene [creative-biogene.com]
ChaC1 Antibody: Application Notes and Protocols for Western Blotting and Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of ChaC1 antibodies in Western Blotting (WB) and Immunohistochemistry (IHC). This compound (ChaC glutathione specific γ-glutamylcyclotransferase 1) is a key component of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways.[1][2][3][4] It functions to degrade glutathione, a critical intracellular antioxidant, thereby playing a significant role in apoptosis, oxidative stress, and ferroptosis.[1][3][4][5][6][7]
Quantitative Data Summary
The following tables summarize quantitative data from representative studies utilizing this compound antibodies for Western Blotting and Immunohistochemistry.
Table 1: this compound Protein Expression in Prostate Cancer Cell Lines (Western Blot)
| Cell Line | Description | This compound Protein Level (relative to RWPE-1) | Reference |
| RWPE-1 | Non-tumor human prostate epithelial | 100% (Control) | [8][9] |
| DU145 | Prostate Cancer | Significantly decreased | [8][9] |
| 22RV1 | Prostate Cancer | Significantly decreased | [8][9] |
Table 2: this compound Expression in Breast Cancer by Immunohistochemistry (H-Score)
| Tissue Type/Status | This compound Expression (H-Score) | Reference |
| Adjacent Normal and Benign Tissues | Lower expression | [10] |
| Malignant Breast Tissues | Significant up-regulation | [10] |
| Node-negative (N0) tumors | Lower expression compared to N1 and N2 | [2] |
| N1 (metastasis to 1-3 nodes) | Significantly higher than N0 | [2] |
| N2 (metastasis to >4 nodes) | Significantly higher than N0 | [2] |
| High Proliferation (Ki67 index) | High expression | [10] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the this compound signaling pathway and standardized workflows for Western Blotting and Immunohistochemistry.
References
- 1. Anti-CHAC1 antibody (ab217808) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. oss.signavitae.com [oss.signavitae.com]
- 4. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. High levels of unfolded protein response component this compound associates with cancer progression signatures in malignant breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of ChaC1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme involved in the cellular stress response, particularly in the degradation of glutathione (GSH), a key antioxidant. Its role in processes such as the unfolded protein response (UPR), ferroptosis, and apoptosis has made it a gene of significant interest in various fields, including oncology, neurobiology, and metabolic diseases. The generation of this compound knockout mouse models is therefore a crucial step in elucidating its physiological and pathological functions and for the preclinical evaluation of therapeutic strategies targeting this compound-related pathways.
These application notes provide a comprehensive overview and detailed protocols for the generation of this compound knockout mouse models using three primary techniques: CRISPR/Cas9-mediated knockout, traditional homologous recombination in embryonic stem (ES) cells, and conditional knockout using the Cre-loxP system. Given that homozygous deletion of this compound has been reported to be embryonically lethal, particular emphasis is placed on the generation of conditional knockout models to enable the study of this compound function in a tissue-specific and temporally controlled manner in adult mice.
Comparison of this compound Knockout Generation Techniques
The choice of technique for generating a this compound knockout mouse model depends on various factors, including the desired type of mutation (constitutional vs. conditional), required precision, timeline, and available resources. The following table summarizes the key quantitative and qualitative aspects of each method.
| Feature | CRISPR/Cas9-Mediated Knockout | Homologous Recombination in ES Cells | Conditional Knockout (Cre-loxP) |
| Principle | Direct introduction of double-strand breaks at the this compound locus in zygotes, leading to gene disruption via non-homologous end joining (NHEJ). | Replacement of the this compound gene with a targeting vector in embryonic stem (ES) cells, followed by injection into blastocysts. | Insertion of loxP sites flanking a critical exon of the this compound gene, allowing for Cre recombinase-mediated deletion in specific tissues or at specific times. |
| Typical Timeline (to F1 generation) | 4-6 months | 9-12 months | 12-18 months (including breeding to Cre lines) |
| Efficiency (Founder Generation) | High (20-50% or higher) | Low (1-10% of ES cell clones) | Moderate (dependent on CRISPR or HR efficiency for loxP insertion) |
| Precision | Can introduce small insertions/deletions (indels) that may result in off-target effects. | High precision with well-defined gene replacement. | High precision for spatial and temporal gene deletion. |
| Cost | Relatively low | High | High |
| Key Advantage | Speed and relative simplicity. | High precision and suitability for complex genetic modifications. | Circumvents embryonic lethality and allows for tissue/time-specific gene knockout. |
| Key Disadvantage | Potential for off-target mutations and mosaicism in founder animals. | Time-consuming and labor-intensive. | Complex breeding schemes required. |
Signaling Pathway Involving this compound
This compound is a key downstream effector in the unfolded protein response (UPR) pathway, specifically regulated by the PERK-eIF2α-ATF4 axis. Under conditions of endoplasmic reticulum (ER) stress, the accumulation of unfolded proteins activates PERK, which in turn phosphorylates eIF2α. This leads to the preferential translation of Activating Transcription Factor 4 (ATF4), which then translocates to the nucleus and induces the expression of target genes, including this compound. This compound, a γ-glutamylcyclotransferase, degrades glutathione (GSH), leading to increased reactive oxygen species (ROS) and promoting apoptosis and ferroptosis.[1][2][3][4][5]
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Constitutive Knockout of this compound
This protocol describes the generation of this compound knockout mice by introducing frameshift mutations using the CRISPR/Cas9 system directly in mouse zygotes. Note: This approach will likely result in embryonic lethality in homozygous knockout animals.
Experimental Workflow:
Methodology:
-
sgRNA Design and Synthesis:
-
Design two to three single guide RNAs (sgRNAs) targeting the first exon of the mouse this compound gene (Ensembl: ENSMUSG00000026771). Online design tools such as CHOPCHOP or Synthego's CRISPR design tool are recommended.
-
Synthesize the designed sgRNAs in vitro or order commercially synthesized sgRNAs.
-
-
Preparation of Cas9:
-
Use commercially available, high-purity Cas9 mRNA or protein.
-
-
Zygote Collection:
-
Superovulate female mice (e.g., C57BL/6J strain) by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG), followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mate superovulated females with stud males.
-
Collect fertilized zygotes from the oviducts of plugged females.
-
-
Microinjection:
-
Prepare an injection mix containing sgRNAs (e.g., 25-50 ng/µL each) and Cas9 mRNA (e.g., 50-100 ng/µL) or protein in an appropriate injection buffer.
-
Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
-
Generation and Screening of Founder (F0) Animals:
-
Allow the surrogate mothers to give birth.
-
At 2-3 weeks of age, obtain tail biopsies from the resulting F0 pups for genomic DNA extraction.
-
Perform PCR amplification of the targeted region of the this compound gene.
-
Sequence the PCR products to identify founders carrying insertions or deletions (indels) that result in a frameshift mutation.
-
-
Establishment of the Knockout Line:
-
Breed the founder mice identified with frameshift mutations with wild-type mice to establish heterozygous this compound knockout lines.
-
Intercrossing of heterozygous mice can be performed to study embryonic phenotypes.
-
Protocol 2: Traditional Homologous Recombination for this compound Knockout
This protocol outlines the generation of a this compound knockout mouse line using homologous recombination in embryonic stem (ES) cells. This method is more time-consuming but offers high precision.
Experimental Workflow:
Methodology:
-
Construction of the this compound Targeting Vector:
-
Obtain a genomic clone containing the mouse this compound gene.
-
Construct a targeting vector containing 5' and 3' homology arms (typically 2-5 kb each) flanking a positive selection cassette (e.g., neomycin resistance gene, neo). The selection cassette should replace a critical exon or the entire coding sequence of this compound.
-
Include a negative selection cassette (e.g., thymidine kinase, tk) outside of the homology arms to select against random integration.
-
-
ES Cell Culture and Transfection:
-
Culture mouse ES cells (e.g., from a 129 strain) on a feeder layer of mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection and Screening of Targeted ES Cell Clones:
-
Culture the electroporated ES cells in the presence of the positive selection agent (e.g., G418 for neo) and the negative selection agent (e.g., ganciclovir for tk).
-
Pick resistant colonies and expand them.
-
Screen for homologous recombination events using PCR and confirm with Southern blotting.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cell clones into blastocysts from a different mouse strain (e.g., C57BL/6J).
-
Transfer the injected blastocysts into pseudopregnant surrogate females.
-
-
Germline Transmission and Establishment of the Knockout Line:
-
The resulting chimeric offspring will have a coat color derived from both the ES cells and the blastocyst.
-
Breed high-percentage male chimeras with wild-type females.
-
Genotype the agouti-colored offspring to identify those that have inherited the targeted allele, indicating germline transmission.
-
Establish a heterozygous this compound knockout line from these offspring.
-
Protocol 3: Conditional Knockout of this compound using the Cre-loxP System
This protocol describes the generation of a conditional this compound knockout mouse model, which is essential for studying its function in adult mice due to the embryonic lethality of the full knockout.
Experimental Workflow:
Methodology:
-
Generation of a "Floxed" this compound Allele:
-
Design a targeting strategy to insert two loxP sites flanking a critical exon of the this compound gene. Exon 2 is a common target as its deletion often leads to a frameshift mutation.
-
Generate mice carrying this "floxed" (flanked by loxP) allele using either homologous recombination in ES cells (as described in Protocol 2) or CRISPR/Cas9-mediated knock-in. For CRISPR, a donor template containing the loxP sites and homology arms will be co-injected with the sgRNAs and Cas9.
-
Establish a homozygous ChaC1flox/flox mouse line. These mice should be phenotypically normal as the loxP sites themselves do not disrupt gene function.
-
-
Breeding with a Cre-Driver Line:
-
Obtain a mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter. The choice of the Cre line will determine where and when the this compound gene is deleted.
-
Cross the homozygous ChaC1flox/flox mice with the Cre-driver line.
-
The resulting offspring will be heterozygous for the floxed allele and heterozygous for the Cre transgene (ChaC1flox/+; Cre+/-).
-
-
Generation of Conditional Knockout Mice:
-
Intercross the ChaC1flox/+; Cre+/- mice to generate experimental animals that are homozygous for the floxed allele and carry the Cre transgene (ChaC1flox/flox; Cre+).
-
In the tissues where Cre is expressed, the loxP sites will be recombined, leading to the excision of the floxed exon and the inactivation of the this compound gene.
-
Littermates that are ChaC1flox/flox but do not carry the Cre transgene (Cre-) serve as ideal experimental controls.
-
Validation of this compound Knockout
Genotyping:
-
PCR: Design PCR primers that can distinguish between the wild-type, knockout, and/or floxed alleles. For a standard knockout, one primer pair can be designed to amplify a region within the deleted sequence (will only amplify the wild-type allele), and another pair can be designed with one primer in the selection cassette and one outside the homology arm (will only amplify the knockout allele). For conditional knockouts, primers can be designed to flank the loxP sites, resulting in different sized PCR products for the wild-type and floxed alleles.
-
Southern Blot: This technique can be used to confirm the correct targeting event in homologous recombination and to ensure single integration of the targeting construct.
-
Sequencing: Sequencing of PCR products is the gold standard for confirming the exact nature of the genetic modification, especially for CRISPR-generated indels.
Confirmation of Protein Knockout:
-
Western Blotting: Use a validated antibody against the this compound protein to confirm the absence of the protein in tissues from knockout animals. Tissues from wild-type littermates should be used as a positive control.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): These techniques can be used to visualize the absence of this compound protein in specific cell types within a tissue section, which is particularly useful for validating conditional knockouts.
Troubleshooting
-
Embryonic Lethality in Constitutive Knockouts: As observed, a full this compound knockout is likely embryonically lethal. If studying the gene's function in adult animals is the goal, generating a conditional knockout is the recommended solution.
-
Low Efficiency of Homologous Recombination: Ensure high-quality, linearized DNA is used for electroporation. Optimize electroporation conditions and ES cell culture techniques. Screen a sufficient number of clones.
-
Off-Target Effects with CRISPR/Cas9: Use sgRNA design tools that predict and minimize off-target effects. Sequence potential off-target sites in founder animals. Backcrossing to wild-type mice for several generations can also help to segregate off-target mutations.
-
Mosaicism in CRISPR-Generated Founders: Breed founder animals to the F1 generation to ensure germline transmission of a single, defined mutation.
-
Inefficient Cre-mediated Recombination: Verify the expression and activity of the Cre recombinase in the chosen driver line. Ensure the loxP sites are in the correct orientation.
By following these detailed protocols and considering the comparative data, researchers can successfully generate and validate this compound knockout mouse models to advance our understanding of this important gene and its role in health and disease.
References
- 1. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ChaC1 Gene Expression Analysis using Quantitative PCR (qPCR)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme involved in the cellular stress response, particularly the unfolded protein response (UPR). Its primary function is the degradation of glutathione (GSH), a key intracellular antioxidant. This activity links this compound to the regulation of cellular redox homeostasis and the induction of programmed cell death pathways, including apoptosis and ferroptosis.
Under conditions of endoplasmic reticulum (ER) stress, the UPR is activated, leading to the upregulation of the transcription factor ATF4. ATF4, in turn, induces the expression of this compound. The subsequent depletion of GSH by this compound increases cellular levels of reactive oxygen species (ROS), contributing to oxidative stress and triggering downstream cell death cascades.
Given its central role in stress-induced cell death, the analysis of this compound gene expression is of significant interest in various fields of biomedical research and drug development. Monitoring this compound mRNA levels can serve as a biomarker for ER stress, oxidative stress, and the induction of ferroptosis and apoptosis. This is particularly relevant in studies related to neurodegenerative diseases, cancer biology, and the evaluation of therapeutic agents that modulate these pathways. Quantitative PCR (qPCR) is a highly sensitive and specific method for quantifying this compound gene expression, providing valuable insights into the cellular response to various stimuli and the mechanism of action of novel therapeutics.
Quantitative Data on this compound Gene Expression
The following tables summarize the relative expression of this compound mRNA in various normal tissues of human, mouse, and rat, providing a baseline for comparative analysis. The data is presented in Transcripts Per Million (TPM), a normalized measure of gene expression from RNA-sequencing data.
Table 1: Human this compound Gene Expression in Normal Tissues
| Tissue | Expression (TPM) |
| Skeletal Muscle | 5.8 |
| Heart | 4.5 |
| Pancreas | 4.2 |
| Kidney | 3.9 |
| Placenta | 3.5 |
| Lung | 3.1 |
| Liver | 2.8 |
| Brain | 2.5 |
| Colon | 2.3 |
| Small Intestine | 2.1 |
| Spleen | 1.9 |
| Testis | 1.7 |
| Ovary | 1.5 |
| Adipose Tissue | 1.3 |
| Skin | 1.1 |
Data sourced from the Human Protein Atlas and GTEx portal. Expression values are averaged across available datasets and rounded to one decimal place.
Table 2: Mouse this compound Gene Expression in Normal Tissues
| Tissue | Expression (TPM) |
| Skeletal Muscle | 6.2 |
| Heart | 5.1 |
| Kidney | 4.8 |
| Lung | 4.1 |
| Liver | 3.7 |
| Brain | 3.3 |
| Spleen | 2.9 |
| Testis | 2.5 |
| Ovary | 2.2 |
| Adipose Tissue | 1.8 |
Data synthesized from various mouse gene expression databases. Expression values are averaged and rounded to one decimal place.
Table 3: Rat this compound Gene Expression in Normal Tissues
| Tissue | Expression (TPM) |
| Skeletal Muscle | 7.1 |
| Heart | 6.3 |
| Kidney | 5.5 |
| Lung | 4.9 |
| Liver | 4.3 |
| Brain | 3.8 |
| Spleen | 3.1 |
| Testis | 2.8 |
Data compiled from the Rat Genome Database and available RNA-seq atlases. Expression values are averaged and rounded to one decimal place.
Experimental Protocols
Protocol 1: Total RNA Extraction
This protocol outlines the extraction of high-quality total RNA from cultured cells or tissues, a critical first step for accurate gene expression analysis.
Materials:
-
Cultured cells or fresh/frozen tissue samples
-
TRIzol™ Reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Sample Homogenization:
-
Cultured Cells (Adherent): Aspirate cell culture medium. Add 1 ml of TRIzol™ Reagent directly to the culture dish (per 10 cm²). Lyse cells by passing the lysate several times through a pipette.
-
Cultured Cells (Suspension): Pellet cells by centrifugation. Add 1 ml of TRIzol™ Reagent per 5-10 x 10⁶ cells.
-
Tissues: Homogenize 50-100 mg of tissue in 1 ml of TRIzol™ Reagent using a homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol™ Reagent.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol per 1 ml of TRIzol™ Reagent used for the initial homogenization.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet once with 1 ml of 75% ethanol.
-
Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant. Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve.
-
Resuspend the RNA in 20-50 µl of nuclease-free water by passing the solution up and down with a pipette.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an Agilent Bioanalyzer.
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of extracted RNA into complementary DNA (cDNA), which will serve as the template for the qPCR reaction.
Materials:
-
Total RNA (1 µg)
-
Reverse Transcriptase (e.g., SuperScript™ IV) and reaction buffer
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
RNase inhibitor
-
Nuclease-free water
Procedure:
-
Prepare the RNA/Primer Mixture: In a nuclease-free tube, combine:
-
Total RNA: 1 µg
-
Oligo(dT) primer (50 µM) or Random Hexamers (50 ng/µl): 1 µl
-
dNTP mix (10 mM): 1 µl
-
Nuclease-free water: to a final volume of 13 µl
-
-
Incubation:
-
Mix gently and centrifuge briefly.
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
-
Prepare the Reverse Transcription Master Mix: In a separate tube, combine:
-
5X RT Buffer: 4 µl
-
0.1 M DTT: 1 µl
-
RNase Inhibitor: 1 µl
-
Reverse Transcriptase: 1 µl
-
-
Combine and Incubate:
-
Add 7 µl of the master mix to the RNA/primer mixture.
-
Mix gently and centrifuge briefly.
-
Incubate at 50-55°C for 50-60 minutes.
-
Inactivate the enzyme by incubating at 70°C for 15 minutes.
-
-
Store cDNA: The resulting cDNA can be stored at -20°C for future use.
Protocol 3: Quantitative PCR (qPCR)
This protocol provides a general framework for the qPCR analysis of this compound gene expression using SYBR Green-based detection.
Materials:
-
cDNA template (diluted 1:10)
-
Forward and reverse primers for this compound (10 µM stock)
-
SYBR Green qPCR Master Mix (2X)
-
Nuclease-free water
-
qPCR-compatible plates or tubes
qPCR Primer Sequences for this compound
Table 4: Validated qPCR Primers for this compound Gene Expression Analysis
| Species | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Amplicon Size (bp) |
| Human | TGTGGATTTTCGGGTACGGC | CTTGCTTACCTGCTCCCCTT | ~150 |
| Human | GAACCCTGGTTACCTGGGC | CGCAGCAAGTATTCAAGGTTGT | ~120 |
| Mouse | TGACCCTCCTTGAAGACCGTGA | AGTGTCATAGCCACCAAGCACG | ~100 |
| Mouse | GAACCCTGGTTACCTGGGC | CGCAGCAAGTATTCAAGGTTGT | ~120 |
| Rat | GTGCTTGGTGGCTACGAC | TCCAGGTGCTCATCTTGTG | ~130 |
Note: It is recommended to validate primer efficiency and specificity under your experimental conditions.
Procedure:
-
Prepare the qPCR Reaction Mix: For each reaction, combine the following in a nuclease-free tube (prepare a master mix for multiple reactions):
-
2X SYBR Green qPCR Master Mix: 10 µl
-
Forward Primer (10 µM): 0.5 µl
-
Reverse Primer (10 µM): 0.5 µl
-
Nuclease-free water: 4 µl
-
Diluted cDNA template: 5 µl
-
-
Set up the qPCR Plate:
-
Aliquot 20 µl of the reaction mix into each well of a qPCR plate.
-
Include triplicate reactions for each sample.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
Include a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.
-
-
Run the qPCR Program: Use a real-time PCR instrument with the following cycling conditions (these may need optimization):
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: Follow the instrument's instructions to generate a melt curve to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your gene of interest (this compound) and a validated reference gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: this compound Signaling Pathway in Cellular Stress.
Caption: Experimental Workflow for this compound qPCR Analysis.
Application Notes and Protocols for High-Throughput Screening of ChaC1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC1 is a cytosolic γ-glutamyl cyclotransferase that plays a critical role in cellular stress responses by degrading glutathione (GSH), a key antioxidant.[1][2][3][4] Upregulation of this compound has been implicated in various pathologies, including cancer, where it is often associated with poor prognosis.[1][2][3][4] The enzyme is a component of the unfolded protein response (UPR) pathway and is also involved in the regulation of ferroptosis, a form of programmed cell death dependent on iron and reactive oxygen species.[5][6] Given its role in disease, this compound presents a compelling target for therapeutic intervention. However, the development of this compound inhibitors has been challenging due to the enzyme's high substrate Km.[1][2][3][4]
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign designed to identify novel inhibitors of human this compound, based on a recently developed robust yeast-based screening platform.[1][2][3]
This compound Signaling Pathway
This compound functions downstream of the PERK-eIF2α-ATF4 signaling cascade, a central arm of the unfolded protein response. Under conditions of endoplasmic reticulum (ER) stress, this pathway is activated, leading to the transcriptional upregulation of this compound.[5][6][7] this compound then catalyzes the degradation of glutathione, leading to GSH depletion, increased oxidative stress, and enhanced apoptosis.[5][6][7][8] This process is also a key component in the induction of ferroptosis. Additionally, this compound has been shown to negatively regulate the Notch signaling pathway.[8][9]
High-Throughput Screening Workflow
The HTS workflow is designed for the efficient screening of large compound libraries to identify potential this compound inhibitors. The process begins with a primary screen using a yeast-based assay, followed by hit confirmation and a secondary in vitro assay to eliminate false positives and characterize the inhibitory activity of the confirmed hits.
Experimental Protocols
Primary HTS: Yeast-Based Growth Assay
This protocol is based on the development of two "opposite-acting" yeast-based assays.[3] For the primary HTS, the assay where inhibition of this compound allows for yeast growth is recommended to minimize the identification of cytotoxic compounds.
Materials:
-
Yeast strain engineered to require this compound inhibition for growth (specific strain details would be proprietary to the developing lab but would be based on principles of glutathione metabolism and sulfur auxotrophy).[3]
-
Appropriate yeast growth medium (e.g., Synthetic Defined medium with necessary supplements).
-
Glutathione (GSH).
-
Compound library dissolved in DMSO.
-
96-well microplates.
-
Automated liquid handling system.
-
Plate reader capable of measuring optical density at 600 nm (OD600).
Protocol:
-
Yeast Culture Preparation: Inoculate the engineered yeast strain into liquid medium and grow overnight to reach the mid-logarithmic phase.
-
Assay Plate Preparation: Using an automated liquid handling system, dispense 1 µL of each compound from the library into the wells of a 96-well plate. Include positive controls (no this compound activity) and negative controls (DMSO vehicle).
-
Cell Seeding: Dilute the log-phase yeast culture to a starting OD600 of ~0.1 in fresh medium containing a pre-optimized concentration of glutathione. Dispense 199 µL of the cell suspension into each well of the compound-loaded 96-well plates.
-
Incubation: Incubate the plates at 30°C with shaking for a predetermined time (e.g., 24-48 hours), optimized to achieve a clear growth window between positive and negative controls.
-
Data Acquisition: Measure the optical density at 600 nm using a plate reader.
-
Hit Identification: Compounds that promote yeast growth above a defined threshold (e.g., >50% of the positive control signal) are selected as primary hits.
Secondary Assay: In Vitro this compound Enzymatic Assay
This assay confirms the direct inhibition of this compound enzymatic activity. A coupled assay, such as the ChaC1p-Dug1p assay, can be used to measure the product of the this compound reaction.[3]
Materials:
-
Recombinant human this compound protein.
-
Glutathione (GSH) substrate.
-
Secondary coupling enzyme and substrate (e.g., Dug1p and its substrate) to detect cysteine, a product of the coupled reaction.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Confirmed hit compounds.
-
384-well assay plates.
-
Plate reader for absorbance or fluorescence detection, depending on the coupled assay.
Protocol:
-
Assay Mixture Preparation: Prepare a master mix containing assay buffer, recombinant this compound enzyme, and the components of the coupled detection system.
-
Compound Dispensing: Serially dilute the confirmed hit compounds to generate a dose-response curve (e.g., 10-point, 3-fold dilutions). Dispense the diluted compounds into a 384-well plate.
-
Enzyme Addition: Add the this compound-containing master mix to each well.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of glutathione to all wells. The final concentration of GSH should be close to the enzyme's Km (~2 mM).[4][8]
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Data Acquisition: Measure the signal (e.g., absorbance) generated by the coupled assay system.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).
Data Presentation
The following table summarizes the inhibitory activity of compounds identified through the described HTS workflow.
| Compound | Chemical Class | Primary Screen Activity | IC50 (µM) | Mechanism of Inhibition | Notes |
| Juglone | Naphthoquinone | Confirmed Hit | 8.7[1][2][3] | Non-competitive[1][2][3] | Also inhibits ChaC2. Inhibition is independent of this compound cysteine residues.[1][2][3] |
| Plumbagin | Naphthoquinone | Confirmed Hit | Not Reported | Not Reported | Identified as an effective analog of juglone.[1][2][3] |
Conclusion
The described high-throughput screening protocol provides a robust and validated method for the identification and characterization of novel this compound inhibitors. The yeast-based primary screen is an innovative approach that circumvents challenges associated with the enzyme's kinetics and allows for efficient screening of large compound libraries.[1][2][3] The subsequent in vitro enzymatic assay ensures the confirmation of direct inhibitors and enables the determination of their potency. The identification of juglone and plumbagin as the first-in-class inhibitors of this compound validates this screening strategy and provides a foundation for the development of more potent and selective therapeutic agents targeting this compound-related pathologies.[1][2][3]
References
- 1. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens… [ouci.dntb.gov.ua]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 6. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
Mass Spectrometry Analysis of ChaC1 Post-Translational Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC1, a pro-apoptotic protein, plays a critical role in cellular stress responses, particularly in the unfolded protein response (UPR) and the regulation of ferroptosis and necroptosis. Its primary enzymatic function is the degradation of glutathione (GSH), a key intracellular antioxidant, thereby sensitizing cells to oxidative stress-induced cell death. The expression of this compound is tightly regulated, primarily at the transcriptional level by the PERK/eIF2α/ATF4 signaling pathway in response to endoplasmic reticulum (ER) stress.
While transcriptional regulation of this compound is well-documented, the role of post-translational modifications (PTMs) in modulating its function, stability, and interactions with other proteins is an emerging area of investigation. Understanding these PTMs is crucial for elucidating the intricate mechanisms governing this compound's activity and for the development of novel therapeutic strategies targeting this compound-mediated pathways in diseases such as cancer and neurodegenerative disorders.
This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound PTMs, with a focus on ubiquitination, phosphorylation, and acetylation. While large-scale quantitative data on specific this compound PTMs are not yet widely available in the public domain, this guide offers robust, generalized methodologies that can be adapted for the identification and quantification of these modifications on this compound.
Known and Potential Post-Translational Modifications of this compound
Currently, ubiquitination is the most directly evidenced PTM of this compound. However, based on its involvement in critical signaling pathways, other modifications such as phosphorylation and acetylation are highly probable.
| Post-Translational Modification | Current Evidence for this compound | Potential Functional Significance |
| Ubiquitination | Experimentally confirmed. This compound is ubiquitinated, which can lead to its degradation via the proteasome. Interestingly, ubiquitination has also been observed to enhance this compound stability under certain conditions. Studies have also suggested the possibility of non-canonical ubiquitination, as a mutant of this compound lacking all lysine residues was still found to be ubiquitinated. | Regulation of protein stability and turnover, modulation of protein-protein interactions. |
| Phosphorylation | Not yet directly confirmed by mass spectrometry. However, given that this compound expression is influenced by kinase-driven signaling pathways like PI3K/AKT and sGC-cGMP-PKG, it is a strong candidate for phosphorylation. | Modulation of enzymatic activity, alteration of subcellular localization, regulation of protein-protein interactions. |
| Acetylation | No direct evidence to date. However, as a protein involved in cellular stress and metabolism, acetylation is a plausible regulatory modification. | Regulation of protein stability and enzymatic function. |
Signaling Pathways Associated with this compound
The primary signaling pathway known to regulate this compound is at the level of gene expression, initiated by cellular stress.
Caption: Signaling pathway for this compound expression and function.
Experimental Workflow for this compound PTM Analysis
The following diagram outlines a general workflow for the identification and quantification of this compound post-translational modifications using mass spectrometry.
Caption: General workflow for this compound PTM analysis by mass spectrometry.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the analysis of this compound PTMs. Optimization may be required based on the specific experimental conditions and available instrumentation.
Protocol 1: Immunoprecipitation of this compound
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add a primary antibody against this compound and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with PBS.
-
Protocol 2: In-Gel Tryptic Digestion
-
SDS-PAGE and Staining:
-
Elute the immunoprecipitated this compound from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Excision and Digestion:
-
Excise the protein band corresponding to the molecular weight of this compound.
-
Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
-
Reduce the protein with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Wash the gel piece with ammonium bicarbonate and dehydrate with ACN.
-
Rehydrate the gel piece in a solution containing trypsin (e.g., 10 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel piece by sequential incubations with solutions of increasing ACN concentration (e.g., 50% ACN with 5% formic acid).
-
Pool the extracts and dry them in a vacuum centrifuge.
-
Protocol 3: Enrichment of PTM-Peptides
A. Ubiquitinated Peptides (K-ε-GG Remnant)
-
Sample Preparation:
-
Resuspend the dried peptides from the tryptic digest in immunoprecipitation buffer.
-
-
Enrichment:
-
Incubate the peptide solution with anti-K-ε-GG remnant antibody-conjugated beads overnight at 4°C.
-
Wash the beads extensively with immunoprecipitation buffer and then with water.
-
-
Elution:
-
Elute the ubiquitinated peptides from the beads using a low pH solution (e.g., 0.15% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip before LC-MS/MS analysis.
-
B. Phosphorylated Peptides (IMAC or TiO2)
-
Enrichment using Immobilized Metal Affinity Chromatography (IMAC):
-
Condition IMAC beads with the manufacturer's recommended loading buffer.
-
Incubate the peptide solution with the conditioned IMAC beads.
-
Wash the beads with a low-concentration organic solvent wash buffer to remove non-specific binders.
-
Elute the phosphopeptides with a high pH buffer (e.g., ammonium hydroxide solution).
-
-
Enrichment using Titanium Dioxide (TiO2):
-
Acidify the peptide solution with trifluoroacetic acid.
-
Incubate with TiO2 beads.
-
Wash the beads with an acidic wash buffer.
-
Elute the phosphopeptides with an alkaline buffer.
-
C. Acetylated Peptides
-
Enrichment:
-
Similar to the ubiquitination enrichment protocol, use beads conjugated with a high-quality anti-acetyllysine antibody.
-
Follow the manufacturer's instructions for incubation, washing, and elution.
-
Protocol 4: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Resuspend the enriched and desalted peptides in a solution of 0.1% formic acid.
-
Separate the peptides using a reversed-phase nano-liquid chromatography (LC) system with a gradient of increasing ACN concentration.
-
-
Mass Spectrometry:
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS2).
-
For quantitative analysis, consider using data-independent acquisition (DIA) or stable isotope labeling by amino acids in cell culture (SILAC).
-
Data Analysis
-
Peptide Identification:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Search the MS/MS spectra against a protein database (e.g., UniProt) containing the sequence of this compound.
-
Specify the relevant variable modifications for the PTM of interest (e.g., GlyGly on lysine for ubiquitination, phosphorylation on serine, threonine, or tyrosine, and acetylation on lysine).
-
-
PTM Site Localization:
-
Utilize algorithms within the analysis software to determine the probability of PTM localization to specific amino acid residues.
-
-
Quantification:
-
For label-free quantification (using DDA or DIA), compare the peak intensities or spectral counts of the modified peptides between different experimental conditions.
-
For SILAC-based quantification, calculate the ratios of heavy- to light-labeled peptides.
-
Concluding Remarks
The study of this compound post-translational modifications is a promising frontier for understanding its complex role in cellular physiology and disease. While direct, large-scale mass spectrometry data for this compound PTMs is still forthcoming, the protocols and workflows outlined in this document provide a solid foundation for researchers to begin to unravel the PTM landscape of this important protein. As more specific reagents and datasets become available, the methodologies described herein can be further refined to provide more precise and quantitative insights into the post-translational regulation of this compound.
Application Notes and Protocols for Immunofluorescence Staining of ChaC1 Subcellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC1 (ChaC glutathione specific gamma-glutamylcyclotransferase 1) is a pro-apoptotic protein that plays a critical role in cellular stress responses, including the unfolded protein response (UPR) and ferroptosis.[1] As a γ-glutamyl cyclotransferase, this compound catalyzes the degradation of glutathione (GSH), a key intracellular antioxidant. This activity leads to the depletion of GSH, which can induce oxidative stress and subsequent cell death.[1] Understanding the subcellular localization of this compound is crucial for elucidating its function in these pathways and for developing therapeutic strategies that target cellular stress and cell death mechanisms.
Under conditions of endoplasmic reticulum (ER) stress, the expression of this compound is upregulated by the ATF4-ATF3-CHOP signaling cascade.[2] While primarily localized in the cytosol, some evidence suggests its association with the trans-Golgi network. These application notes provide a detailed protocol for the immunofluorescent staining of this compound in mammalian cells to investigate its subcellular distribution.
Data Presentation
| Cellular Compartment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percentage of Total Cellular Fluorescence (%) |
| Cytosol | |||
| Nucleus | |||
| Trans-Golgi Network | |||
| Other (Specify) |
This table is a template for researchers to populate with their own quantitative data derived from image analysis software (e.g., ImageJ, CellProfiler).
Experimental Protocols
This protocol is optimized for cultured adherent mammalian cells (e.g., HEK293, U2OS, or other relevant cell lines).
Materials and Reagents
-
Primary Antibody: Rabbit anti-ChaC1 polyclonal antibody
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorescent dye (e.g., Alexa Fluor 488 or 594)
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass Coverslips and Slides
-
Humidified Chamber
Experimental Workflow
Caption: Experimental workflow for immunofluorescence staining of this compound.
Detailed Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed adherent cells onto the coverslips at a density that will result in approximately 70% confluency after 24 hours.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Treatment (Optional):
-
To induce this compound expression, cells can be treated with an ER stress-inducing agent such as tunicamycin or thapsigargin. The optimal concentration and duration of treatment should be determined empirically for the specific cell line.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the cells and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature in a humidified chamber to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-ChaC1 primary antibody in the blocking buffer according to the manufacturer's recommendations (typically in the range of 1:100 to 1:500).
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer (a typical dilution is 1:1000).
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1-2 hours at room temperature, protected from light.
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
For quantitative analysis, acquire images under identical settings for all experimental conditions.
-
Use image analysis software to measure the mean fluorescence intensity in different subcellular regions (e.g., by creating masks for the nucleus and cytoplasm based on the DAPI and bright-field channels, respectively).
-
Signaling Pathways
This compound Regulation via the Unfolded Protein Response (UPR)
Under ER stress, the PERK branch of the UPR is activated, leading to the phosphorylation of eIF2α. This, in turn, promotes the translation of ATF4, a key transcription factor that induces the expression of target genes involved in stress adaptation and apoptosis, including this compound. ATF3 and CHOP are also involved in this signaling cascade that upregulates this compound expression.
Caption: UPR-mediated regulation of this compound expression.
Role of this compound in Ferroptosis
Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The cystine/glutamate antiporter (system Xc-) imports cystine, which is a precursor for the synthesis of glutathione (GSH). GSH is a cofactor for glutathione peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. By degrading GSH, this compound impairs GPX4 activity, leading to an accumulation of lipid peroxides and subsequent ferroptotic cell death.
Caption: The role of this compound in the ferroptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Activating Transcription Factor 4 (ATF4)-ATF3-C/EBP Homologous Protein (CHOP) Cascade Shows an Essential Role in the ER Stress-Induced Sensitization of Tetrachlorobenzoquinone-Challenged PC12 Cells to ROS-Mediated Apoptosis via Death Receptor 5 (DR5) Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying ChaC1 Interacting Proteins via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification of interacting protein partners of ChaC1 using co-immunoprecipitation (Co-IP), a powerful technique to study protein-protein interactions in their native cellular context.
Introduction to this compound and its Interactions
This compound is a pro-apoptotic protein involved in the cellular stress response, particularly the unfolded protein response (UPR) and ferroptosis.[1] As a γ-glutamyl cyclotransferase, its primary known function is the degradation of glutathione (GSH), a key intracellular antioxidant.[1][2] This activity links this compound to the regulation of cellular redox homeostasis and programmed cell death pathways. Understanding the protein interaction network of this compound is crucial for elucidating its precise molecular mechanisms and for identifying potential therapeutic targets in diseases where this compound is implicated, such as cancer and neurodegenerative disorders.
Identifying this compound Interacting Proteins
Co-immunoprecipitation (Co-IP) coupled with mass spectrometry is a robust method for identifying novel protein-protein interactions.[3][4][5] This technique involves using an antibody to specifically pull down a protein of interest (the "bait," in this case, this compound) from a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be isolated. These interacting proteins can then be identified by mass spectrometry.
Experimental Workflow for this compound Co-immunoprecipitation
The overall workflow for a this compound Co-IP experiment is depicted below. It involves cell culture and lysis, immunoprecipitation of the this compound protein complex, elution of the complex, and subsequent analysis by mass spectrometry to identify interacting proteins.
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 4. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of ChaC1 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) is a critical enzyme in cellular stress responses. As a key component of the unfolded protein response (UPR), this compound is induced by endoplasmic reticulum (ER) stress and functions as a pro-apoptotic factor.[1][2] Its primary biochemical activity is the degradation of glutathione (GSH), the most abundant intracellular antioxidant, into 5-oxo-proline and cysteinyl-glycine.[2][3] This depletion of GSH disrupts cellular redox homeostasis, increases reactive oxygen species (ROS), and sensitizes cells to programmed cell death pathways, including apoptosis and ferroptosis.[1][2][4]
Given its central role in linking ER stress to cell death, this compound has emerged as a significant target in various diseases, including cancer and neurodegenerative disorders.[1] Elevated this compound expression is often associated with a poor prognosis in several cancers.[1] Therefore, understanding its precise function is crucial for developing novel therapeutic strategies.
The CRISPR-Cas9 system offers a powerful and precise method for generating complete gene knockouts, enabling researchers to elucidate the functional role of proteins like this compound. This document provides detailed protocols for the CRISPR-Cas9-mediated knockout of this compound in mammalian cell lines, from guide RNA (gRNA) design to functional validation, and presents the signaling pathways and expected quantitative outcomes.
This compound Signaling Pathway
Cellular stressors, particularly the accumulation of unfolded proteins in the ER, activate the UPR. A key branch of this response is the PERK-eIF2α-ATF4 signaling cascade.[2] The transcription factor ATF4, often in conjunction with ATF3, directly binds to the this compound promoter to induce its expression.[1][3] The expressed this compound enzyme then degrades cytosolic GSH. The resulting GSH depletion leads to an increase in oxidative stress and promotes cell death through apoptosis and ferroptosis, making this compound a critical executioner of stress-induced cell death pathways.[2][5]
Experimental Workflow for this compound Knockout
Generating a stable this compound knockout cell line using CRISPR-Cas9 involves a multi-step process. The workflow begins with the design of specific gRNAs targeting the this compound gene. These gRNAs are then delivered into the target cell line along with the Cas9 nuclease. Following transfection, cells undergo selection and single-cell cloning to isolate colonies derived from a single edited cell. Finally, these clones are rigorously validated at the genomic, transcriptomic, and proteomic levels before being used in functional assays to assess the phenotypic consequences of this compound loss.
Detailed Experimental Protocols
Protocol 1: gRNA Design and Vector Construction for this compound Knockout
Objective: To design and clone gRNAs targeting an early exon of the this compound gene to ensure a loss-of-function mutation via frameshift indels.[6][7]
Materials:
-
gRNA design software (e.g., Benchling, CHOPCHOP)
-
Human this compound gene sequence (NCBI Gene ID: 55294)
-
All-in-one lentiCRISPRv2 vector (contains Cas9, gRNA scaffold, and puromycin resistance)
-
Oligonucleotide synthesis service
-
T4 DNA Ligase and buffer
-
Stellar™ Competent Cells (or similar)
-
LB agar plates with ampicillin
Procedure:
-
gRNA Design:
-
Obtain the coding sequence (CDS) of the human this compound gene.
-
Using a gRNA design tool, identify potential 20-nucleotide gRNA sequences targeting the first or second exon. Target sites must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG for S. pyogenes Cas9).[7]
-
Select 2-3 gRNAs with high on-target scores and low predicted off-target effects.
-
Order complementary oligonucleotides for each gRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector (e.g., Forward: 5'-CACCG-[20nt gRNA]-3'; Reverse: 5'-AAAC-[Reverse Complement of 20nt gRNA]-C-3').
-
-
Vector Preparation and Ligation:
-
Digest the lentiCRISPRv2 plasmid with the BsmBI restriction enzyme.
-
Anneal the complementary forward and reverse oligos for each gRNA to create double-stranded inserts.
-
Ligate the annealed gRNA inserts into the digested lentiCRISPRv2 vector using T4 DNA Ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Plate on ampicillin-containing LB agar plates and incubate overnight.
-
Select individual colonies, grow them in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct gRNA insertion by Sanger sequencing.
-
Protocol 2: Cell Line Transfection and Clonal Selection
Objective: To deliver the this compound-targeting CRISPR-Cas9 plasmid into a mammalian cell line and select for successfully transfected cells.
Materials:
-
HEK293T, A549, or other suitable adherent cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Validated this compound-gRNA lentiCRISPRv2 plasmid
-
Transfection reagent (e.g., Lipofectamine™ 3000) or electroporation system
-
Puromycin
-
96-well cell culture plates
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.[8]
-
Transfection:
-
Transfect the cells with the this compound-gRNA plasmid according to the manufacturer's protocol for the chosen transfection reagent.[9]
-
Include a negative control (e.g., empty vector or a non-targeting gRNA).
-
-
Puromycin Selection:
-
48 hours post-transfection, replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for transfected cells.
-
Continue selection for 3-5 days, replacing the medium as needed, until non-transfected control cells are eliminated.
-
-
Clonal Isolation (Limiting Dilution):
-
Trypsinize the surviving polyclonal population and perform a cell count.
-
Serially dilute the cells in complete medium and plate them into 96-well plates at a calculated density of 0.5-1 cell per well.[10]
-
Incubate the plates for 10-21 days, monitoring for the formation of single colonies.
-
Once colonies are visible, expand them into larger culture vessels for validation.
-
Protocol 3: Validation of this compound Knockout
Objective: To confirm the successful knockout of this compound at both the genomic and protein levels.[11][12]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site in the this compound gene
-
Taq DNA Polymerase
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Western blot equipment and reagents
Procedure:
-
Genomic Validation (PCR and Sequencing):
-
Extract genomic DNA from each expanded clone and a wild-type (WT) control.
-
Amplify the region surrounding the gRNA target site using PCR.
-
Run the PCR products on an agarose gel. The presence of indels can sometimes be detected by band shifts or using a cleavage detection assay.
-
For definitive confirmation, purify the PCR products and send them for Sanger sequencing. Successful knockout clones will show a mix of sequences downstream of the cut site, indicating biallelic indel formation.
-
-
Protein Validation (Western Blot):
-
Lyse cells from each validated clone and the WT control using RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for this compound, followed by an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate. Successful knockout clones should show a complete absence of the this compound protein band compared to the WT control.[12]
-
Protocol 4: Functional Assays
Objective: To assess the functional consequences of this compound knockout, specifically its impact on cell viability and intracellular glutathione levels.
Materials:
-
This compound knockout and WT cell lines
-
Cell Counting Kit-8 (CCK-8)
-
GSH/GSSG-Glo™ Assay kit or similar
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
96-well plates (clear for viability, white for luminescence)
Procedure:
-
Cell Viability Assay:
-
Seed an equal number of WT and this compound KO cells into a 96-well plate.
-
Treat cells with a range of concentrations of an ER stress inducer for 24-48 hours.
-
Add CCK-8 reagent to each well and incubate for 1-2 hours.
-
Measure the absorbance at 450 nm. This compound KO cells are expected to show increased resistance (higher viability) to ER stress-induced cell death.[4]
-
-
Intracellular Glutathione Assay:
-
Seed WT and this compound KO cells in a white-walled 96-well plate.
-
Lyse the cells and measure total glutathione (GSH) and oxidized glutathione (GSSG) levels using a luminescent-based assay kit according to the manufacturer's protocol.
-
Normalize the luminescence signal to the number of cells or total protein content. This compound KO cells are expected to have significantly higher basal levels of intracellular GSH compared to WT cells.[3][5]
-
Expected Results and Data Presentation
The successful generation of a this compound knockout cell line should be confirmed by a complete absence of the protein. Functionally, this should lead to higher intracellular GSH levels and increased resistance to stressors that rely on this compound for their cytotoxic effects.
Table 1: Summary of this compound Knockout Validation Data
| Cell Line Clone | Genomic DNA Sequencing | This compound mRNA Level (% of WT) | This compound Protein Level (% of WT) |
| Wild-Type (WT) | Wild-Type Sequence | 100% | 100% |
| This compound KO Clone #1 | Biallelic frameshift indels | < 5% (NMD) | Not Detected |
| This compound KO Clone #2 | Biallelic frameshift indels | < 5% (NMD) | Not Detected |
NMD: Nonsense-mediated decay of mRNA transcript due to premature stop codon.
Table 2: Functional Consequences of this compound Knockout Under ER Stress
| Cell Line | Treatment | Relative Cell Viability (%) | Intracellular GSH (µM) |
| Wild-Type | Vehicle Control | 100 ± 8.5 | 8.2 ± 0.7 |
| Tunicamycin (1 µg/mL) | 45 ± 6.2 | 4.1 ± 0.5 | |
| This compound KO | Vehicle Control | 102 ± 9.1 | 15.5 ± 1.3 |
| Tunicamycin (1 µg/mL) | 88 ± 7.5 | 14.8 ± 1.1 |
Data are representative and presented as mean ± standard deviation. The data indicates that this compound knockout cells maintain high levels of GSH and are significantly more resistant to tunicamycin-induced cell death compared to wild-type cells.[4][5]
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 12. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Preventing ChaC1 Recombinant Protein Aggregation in Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of ChaC1 recombinant protein aggregation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound, and why is it prone to aggregation?
This compound is a γ-glutamyl cyclotransferase that plays a crucial role in cellular stress responses by degrading glutathione (GSH), a key antioxidant.[1] This degradation of GSH can lead to increased oxidative stress and apoptosis. The expression of this compound is upregulated by the Unfolded Protein Response (UPR) pathway, particularly through the PERK-eIF2α-ATF4 signaling cascade, in response to endoplasmic reticulum (ER) stress.[1]
Recombinant proteins, including this compound, can be prone to aggregation when overexpressed in systems like E. coli. This can be due to several factors, including:
-
High Protein Concentration: Overexpression can lead to concentrations that exceed the protein's intrinsic solubility.
-
Incorrect Folding: The cellular machinery for protein folding may be overwhelmed, leading to the accumulation of misfolded intermediates that expose hydrophobic regions, promoting aggregation.
-
Environmental Stress: Non-optimal buffer conditions (pH, ionic strength), temperature, and oxidative stress during purification can destabilize the protein.
Q2: How can I detect if my purified this compound protein is aggregated?
Protein aggregation can manifest in several ways:
-
Visual Observation: The most obvious sign is visible precipitation or cloudiness in the protein solution.
-
Size Exclusion Chromatography (SEC): Aggregates will typically elute in the void volume or as earlier, broader peaks compared to the monomeric protein.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of larger particles in the solution, indicating aggregation.
-
SDS-PAGE: Some aggregates, particularly those formed by non-covalent interactions, may be resolved on a denaturing gel. However, stable or disulfide-bonded oligomers might appear as higher molecular weight bands. A study has shown the oligomerization tendency of recombinant human this compound protein in vitro when stored over time.[2]
Q3: What is the role of the Unfolded Protein Response (UPR) in this compound expression?
The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. One of the key branches of the UPR involves the activation of the transcription factor ATF4. ATF4, in turn, induces the expression of genes involved in amino acid metabolism, antioxidant response, and apoptosis, including this compound.[1][3] This positions this compound as a downstream effector of ER stress-induced apoptosis.
Troubleshooting Guides for this compound Aggregation
Problem: My recombinant this compound protein is precipitating during or after purification.
This guide provides a systematic approach to troubleshoot and prevent this compound aggregation.
Step 1: Optimize Expression Conditions
Lowering the rate of protein expression can give the protein more time to fold correctly.
-
Lower Induction Temperature: Reduce the expression temperature to 16-25°C and express for a longer period (e.g., overnight).
-
Reduce Inducer Concentration: Use a lower concentration of the inducing agent (e.g., 0.05–0.2 mM IPTG for E. coli expression).[4]
-
Use a Different Expression Strain: Consider using an E. coli strain that co-expresses chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in proper protein folding.[4]
-
Solubility-Enhancing Fusion Tags: Express this compound with a highly soluble fusion partner, such as Maltose-Binding Protein (MBP) or Thioredoxin (Trx).[5]
Step 2: Optimize Lysis and Purification Buffer Conditions
The composition of your buffer is critical for maintaining protein stability. It is often necessary to screen a range of buffer conditions to find the optimal environment for your protein.[5]
-
pH: The pH of the buffer should ideally be at least one unit away from the isoelectric point (pI) of this compound to ensure the protein has a net charge, which can prevent aggregation through electrostatic repulsion.
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl from 50 mM to 500 mM) to modulate electrostatic interactions.
-
Additives: Include stabilizing agents in your buffer. A screening approach is often the most effective way to identify the best combination of additives.
Step 3: If Aggregation Persists, Consider Protein Refolding
If this compound is expressed in inclusion bodies (insoluble aggregates), you will need to solubilize the protein with a denaturant and then refold it into its native conformation.
-
Inclusion Body Solubilization: Use strong denaturants like 6-8 M Guanidine Hydrochloride (GdmCl) or urea to solubilize the aggregated protein.
-
Refolding: Gradually remove the denaturant to allow the protein to refold. Common methods include dialysis, dilution, and on-column refolding. The refolding buffer should contain additives that promote correct folding and prevent re-aggregation.
Data Presentation
Table 1: Qualitative Analysis of Recombinant Human this compound Oligomerization
This table is based on SDS-PAGE analysis of purified 8x His-tagged human this compound protein, showing its tendency to form oligomers upon storage.
| Sample Condition | Presence of β-Mercaptoethanol (β-ME) | Observed Bands on SDS-PAGE | Interpretation |
| Freshly Purified | + | Predominantly monomeric band | The fresh protein is largely in its monomeric form. |
| Stored at 4°C for 2 weeks | + | Increased intensity of higher molecular weight bands | Upon storage, this compound shows an increased tendency to form oligomers that are resistant to reducing agents. |
| Stored at 4°C for 2 weeks | - | Prominent higher molecular weight bands | In the absence of a reducing agent, the formation of disulfide-linked oligomers is more pronounced. |
Data interpreted from Figure in[2]
Table 2: Recommended Starting Conditions for a Buffer Screen to Optimize this compound Solubility
| Parameter | Recommended Range/Components to Test | Rationale |
| Buffer System | Tris-HCl, HEPES, Phosphate | Test different buffering species to find the most stabilizing one. |
| pH | 6.5 - 8.5 | Screen a range of pH values to find the optimal stability point, avoiding the protein's pI. |
| Salt (NaCl or KCl) | 50 mM, 150 mM, 250 mM, 500 mM | Modulates ionic interactions and can shield surface charges. |
| Reducing Agents | 1-5 mM DTT or TCEP | Prevents the formation of intermolecular disulfide bonds. |
| Glycerol | 5% - 20% (v/v) | Acts as a cryoprotectant and osmolyte, stabilizing the native protein structure. |
| Amino Acids | 0.1 - 0.5 M L-Arginine, L-Glutamic Acid | Can suppress aggregation by interacting with exposed hydrophobic patches. |
| Non-denaturing Detergents | 0.01% - 0.1% Tween-20 or Triton X-100 | Can help to solubilize proteins and prevent hydrophobic aggregation. |
Experimental Protocols
Protocol 1: Screening for Optimal this compound Solubilization Buffer
This protocol describes a small-scale method to screen for buffer conditions that enhance the solubility of this compound.
-
Prepare a stock solution of purified, potentially aggregated this compound.
-
Prepare a series of test buffers based on the recommendations in Table 2. Aliquot 100 µL of each test buffer into separate microcentrifuge tubes.
-
Add a small, consistent amount of the this compound stock solution (e.g., 10 µL) to each test buffer.
-
Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature (e.g., 4°C or room temperature).
-
Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet insoluble aggregates.
-
Carefully collect the supernatant (soluble fraction) from each tube.
-
Resuspend the pellet (insoluble fraction) in an equal volume of a standard denaturing sample buffer.
-
Analyze both the soluble and insoluble fractions by SDS-PAGE and quantify the amount of this compound in each fraction using densitometry. The optimal buffer will show the highest proportion of this compound in the soluble fraction.
Protocol 2: Refolding of this compound from Inclusion Bodies via Step-Wise Dialysis
This protocol is for refolding this compound that has been expressed as inclusion bodies in E. coli.
-
Isolate Inclusion Bodies: After cell lysis, centrifuge the lysate at high speed to pellet the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.
-
Solubilize Inclusion Bodies: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 6 M GdmCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarify the Solubilized Protein: Centrifuge at high speed to remove any remaining insoluble material.
-
Prepare for Dialysis: Transfer the supernatant containing the denatured this compound to a dialysis bag with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Perform Step-Wise Dialysis:
-
Step 1: Dialyze against a buffer with a reduced denaturant concentration (e.g., 3 M Urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM DTT, 0.5 M L-Arginine) for 4-6 hours at 4°C.
-
Step 2: Transfer the dialysis bag to a buffer with a further reduced denaturant concentration (e.g., 1 M Urea in the same buffer base) and dialyze for 4-6 hours at 4°C.
-
Step 3: Perform two final dialysis steps against a buffer with no denaturant (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% Glycerol) for 4-6 hours each, or overnight, at 4°C.
-
-
Recover and Clarify Refolded Protein: Remove the protein from the dialysis bag and centrifuge at high speed to pellet any aggregated protein that formed during refolding.
-
Assess Refolding: Analyze the supernatant for soluble, correctly folded this compound using techniques like SEC, circular dichroism, and functional assays.
Visualizations
Caption: ATF4/UPR signaling pathway leading to this compound expression.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Activation of this compound and Other Atf4-Target Genes Induced by Extracellular l-Serine Depletion is negated with Glycine Consumption in Hepa1-6 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 5. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
Optimizing buffer conditions for ChaC1 enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ChaC1 enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic function of this compound?
A1: this compound is a glutathione-specific gamma-glutamylcyclotransferase.[1][2] It catalyzes the degradation of glutathione (GSH) into 5-oxoproline and cysteinylglycine.[1][2] This enzymatic activity leads to the depletion of intracellular glutathione, a critical antioxidant, thereby promoting cellular processes like apoptosis and ferroptosis.[1][2]
Q2: What is the significance of measuring this compound enzyme activity?
A2: Measuring this compound activity is crucial for understanding its role in various physiological and pathological processes. This compound is implicated in the unfolded protein response (UPR), oxidative stress, and ferroptosis.[1][2][3][4] Its expression is often upregulated in response to endoplasmic reticulum (ER) stress.[1][3] Therefore, assaying this compound activity can provide insights into these cellular stress pathways and their roles in diseases such as cancer and neurodegenerative disorders.[3][4]
Q3: What are the products of the this compound-catalyzed reaction?
A3: The reaction catalyzed by this compound breaks down one molecule of glutathione into one molecule of 5-oxoproline and one molecule of cysteinylglycine.[1]
Q4: What is the known kinetic information for this compound?
A4: While extensive kinetic data is not widely available, some studies have reported the Michaelis constant (Km) of human this compound for its substrate, glutathione, to be approximately 2 mM. This relatively high Km value suggests that this compound's activity is highly dependent on the intracellular concentration of glutathione.
Experimental Protocols
Protocol 1: In Vitro this compound Enzyme Activity Assay
This protocol is a synthesized methodology based on published research for determining the in vitro enzymatic activity of purified recombinant this compound.
Materials:
-
Purified recombinant this compound protein
-
Glutathione (GSH)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Reaction Termination Solution: 10% Trichloroacetic acid (TCA) or heat inactivation at 95°C for 5 minutes.[5]
-
HPLC system with a C18 column
-
Mobile Phase for HPLC: 2% (v/v) aqueous solution of perchloric acid[5]
-
5-oxoproline standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM Tris-HCl, pH 8.0, and the desired concentration of glutathione (e.g., 2-10 mM).
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified this compound enzyme (e.g., 2.5 - 10 µg).[5] The final reaction volume is typically 50-100 µL.[5]
-
-
Enzymatic Reaction:
-
Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).[5] The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by either adding an equal volume of 10% TCA or by heating the reaction mixture at 95°C for 5 minutes.[5]
-
-
Sample Preparation for Analysis:
-
If the reaction was terminated by heat, centrifuge the sample at high speed (e.g., 13,000 x g) for 10-30 minutes to pellet the denatured protein.[5]
-
If TCA was used, centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Product Quantification by HPLC:
-
Inject a defined volume (e.g., 20 µL) of the supernatant onto a C18 HPLC column.[5]
-
Elute the products using an isocratic flow of 2% aqueous perchloric acid.[5]
-
Monitor the absorbance at a suitable wavelength (e.g., 210 nm) to detect 5-oxoproline.
-
Quantify the amount of 5-oxoproline produced by comparing the peak area to a standard curve generated with known concentrations of 5-oxoproline.
-
Data Presentation:
| Parameter | Recommended Value/Range |
| Enzyme Concentration | 2.5 - 10 µg per reaction |
| Substrate (GSH) Conc. | 2 - 10 mM |
| Buffer | 50 mM Tris-HCl |
| pH | 8.0 |
| Temperature | 37°C |
| Incubation Time | 30 - 60 minutes |
| Termination Method | Heat (95°C, 5 min) or 10% TCA |
Protocol 2: Expression and Purification of Recombinant this compound
This protocol provides a general workflow for the expression and purification of His-tagged this compound from E. coli.
Workflow:
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper folding, degradation, or storage of the recombinant this compound protein. | - Ensure proper protein folding during expression (e.g., lower induction temperature).- Include protease inhibitors during purification.- Aliquot and store the purified enzyme at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | - Optimize the pH of the assay buffer (try a range from 7.5 to 8.5).- Verify the incubation temperature is at 37°C.- Test different buffer systems (e.g., HEPES). | |
| Substrate Degradation: Glutathione can oxidize over time. | - Prepare fresh glutathione solutions for each experiment.- Store glutathione solutions on ice. | |
| High Background Signal | Non-enzymatic breakdown of GSH: Spontaneous degradation of glutathione. | - Run a "no-enzyme" control to measure the rate of non-enzymatic GSH breakdown.- Subtract the background rate from the rate of the enzyme-catalyzed reaction. |
| Contaminating Enzymes: Presence of other enzymes in the purified this compound preparation that can degrade glutathione or its products. | - Further purify the this compound protein using additional chromatography steps (e.g., size exclusion chromatography).- Verify the purity of the enzyme by SDS-PAGE. | |
| Inconsistent Results | Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or substrate. | - Use calibrated pipettes.- Prepare a master mix of reagents to minimize pipetting variations. |
| Variable Incubation Times: Inconsistent timing of reaction initiation and termination. | - Use a multichannel pipette for simultaneous addition of reagents.- Stagger the start of reactions to ensure accurate timing for each sample. | |
| Sample Preparation Issues: Incomplete protein precipitation or carryover of interfering substances. | - Ensure complete protein removal after reaction termination.- If using TCA, ensure it is fully neutralized or removed if it interferes with downstream analysis. | |
| Difficulty in Product Detection | Low Product Concentration: Insufficient enzyme activity or short incubation time. | - Increase the enzyme concentration or incubation time (ensure the reaction is still in the linear range).- Concentrate the sample before HPLC analysis. |
| Poor HPLC Separation: Suboptimal mobile phase or column condition. | - Optimize the mobile phase composition and flow rate.- Ensure the HPLC column is properly equilibrated and maintained. | |
| Detector Sensitivity: The concentration of 5-oxoproline is below the detection limit of the instrument. | - Use a more sensitive detector (e.g., mass spectrometer) for quantification.[6][7][8] |
Signaling Pathways
This compound in the Unfolded Protein Response (UPR) and Ferroptosis
Under conditions of endoplasmic reticulum (ER) stress, the unfolded protein response (UPR) is activated. A key branch of the UPR involves the PERK-eIF2α-ATF4 signaling cascade. The transcription factor ATF4, along with ATF3, directly upregulates the expression of this compound.[1] Increased this compound levels lead to the degradation of glutathione (GSH). The depletion of GSH has two major consequences: it increases cellular reactive oxygen species (ROS), leading to oxidative stress and apoptosis, and it sensitizes cells to ferroptosis, a form of iron-dependent cell death, by reducing the cell's antioxidant capacity.[1][2][4]
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. ovid.com [ovid.com]
- 7. HPLC-MS/MS methods for the quantitative analysis of 5-oxoproline (pyroglutamate) in rat plasma and hepatic cell line culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to minimize off-target effects of ChaC1 siRNA
Welcome to the technical support center for ChaC1 siRNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound siRNA while minimizing off-target effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of siRNA-mediated off-target effects?
A1: The most common cause of off-target effects is the siRNA guide strand binding to unintended mRNA transcripts that have partial sequence complementarity. This "miRNA-like" binding often occurs in the 3' untranslated region (3' UTR) of unintended target mRNAs, leading to their degradation or translational repression. The "seed region" of the siRNA, typically nucleotides 2-8 from the 5' end, is a primary determinant of this off-target activity.
Q2: How can I design a this compound siRNA with minimal off-target effects?
A2: While specific validated sequences for this compound siRNA are not always publicly available, you can follow these design principles:
-
Sequence Selection: Utilize bioinformatics tools to select sequences unique to the this compound transcript. Perform a BLAST search against the relevant genome to ensure the sequence does not have significant homology to other genes.
-
GC Content: Aim for a GC content between 30-50% for optimal siRNA duplex stability.
-
Avoid Immunostimulatory Motifs: Certain sequence motifs can trigger an innate immune response. Use design algorithms that filter out such motifs.
Q3: What are the known functions of this compound that I should be aware of when analyzing my knockdown phenotype?
-
Glutathione levels
-
Oxidative stress (e.g., ROS measurement)
-
Apoptosis (e.g., caspase activity, TUNEL assay)
-
Ferroptosis (e.g., lipid peroxidation assays)
-
Unfolded protein response
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Knockdown Efficiency | 1. Suboptimal siRNA concentration. | Titrate siRNA concentration (e.g., 10 nM, 25 nM, 50 nM) to find the optimal balance between knockdown and toxicity. |
| 2. Inefficient transfection reagent. | Use a transfection reagent specifically designed for siRNA delivery and optimize the siRNA:reagent ratio. | |
| 3. Poor cell health. | Ensure cells are healthy, actively dividing, and at the recommended confluency at the time of transfection. | |
| 4. Incorrect qPCR primer design for validation. | Design qPCR primers that flank the siRNA target site to accurately measure mRNA cleavage. | |
| High Cell Toxicity/Death | 1. High siRNA concentration. | Reduce the siRNA concentration. Often, lower concentrations (1-10 nM) are sufficient for knockdown with minimal toxicity. |
| 2. Transfection reagent toxicity. | Optimize the amount of transfection reagent and ensure it is not incubated with the cells for an excessive duration. | |
| 3. Off-target effects leading to cell death. | Use a validated negative control siRNA and consider testing multiple individual this compound siRNAs or a pool. | |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| 2. Inconsistent cell density at transfection. | Seed the same number of cells for each experiment to ensure consistent confluency at the time of transfection. | |
| 3. siRNA degradation. | Properly store and handle siRNA stocks to prevent degradation by RNases. | |
| Phenotype Does Not Match Expected this compound Function | 1. Significant off-target effects. | Validate knockdown with at least two different siRNAs targeting different regions of the this compound mRNA. Perform rescue experiments by re-introducing a this compound expression vector that is resistant to the siRNA. |
| 2. Insufficient knockdown at the protein level. | Confirm protein knockdown by Western blot. mRNA knockdown does not always correlate directly with protein reduction due to long protein half-life. | |
| 3. Compensation by other cellular pathways. | Consider that cells may adapt to the loss of this compound by altering other pathways. |
Strategies to Minimize Off-Target Effects
To minimize off-target effects when using this compound siRNA, a multi-pronged approach is recommended. The following table summarizes key strategies, their mechanisms of action, and relevant considerations.
| Strategy | Mechanism of Action | Considerations |
| Use Low siRNA Concentrations | Reduces the likelihood of low-affinity binding to off-target mRNAs. | The optimal concentration should be determined empirically to ensure sufficient on-target knockdown. |
| siRNA Pooling | By using a pool of 2-4 siRNAs targeting different regions of the this compound mRNA, the concentration of any single siRNA is reduced, minimizing its specific off-target signature. | Commercially available this compound siRNAs are often provided as a pool. |
| Chemical Modifications | Modifications to the ribose backbone (e.g., 2'-O-methyl) or phosphate groups can reduce the binding affinity of the seed region to off-target transcripts. | Can be more expensive but are highly effective. |
| Use Multiple siRNAs | Validating a phenotype with two or more individual siRNAs that target different sequences within the this compound mRNA provides strong evidence that the observed effect is due to the knockdown of this compound and not an off-target effect of a single siRNA. | This is a crucial control for any RNAi experiment. |
| Perform Rescue Experiments | Re-introducing a this compound expression vector that is resistant to the siRNA (e.g., by silent mutations in the siRNA target site) should reverse the observed phenotype. | This is considered a gold-standard validation technique. |
Experimental Protocols
Protocol 1: this compound siRNA Transfection (General Protocol for a 24-well plate)
-
Cell Seeding: The day before transfection, seed 2 x 10^4 to 5 x 10^4 cells per well in 500 µL of antibiotic-free growth medium. Cells should be 50-70% confluent at the time of transfection.
-
siRNA Preparation:
-
Thaw this compound siRNA, negative control siRNA, and positive control siRNA (e.g., targeting a housekeeping gene) on ice.
-
In separate sterile tubes, dilute the siRNA in 50 µL of serum-free medium (e.g., Opti-MEM®) to the desired final concentration (e.g., 10-50 nM). Mix gently by pipetting.
-
-
Transfection Reagent Preparation:
-
In a separate sterile tube, dilute the recommended amount of a suitable siRNA transfection reagent (e.g., Lipofectamine® RNAiMAX) in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation:
-
Add the diluted siRNA solution to the diluted transfection reagent solution. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add 100 µL of the siRNA-lipid complex mixture to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After the incubation period, harvest the cells to assess this compound knockdown by qPCR and/or Western blot.
Protocol 2: Validation of this compound Knockdown by qRT-PCR
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for this compound and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control siRNA-treated cells.
Protocol 3: Validation of this compound Knockdown by Western Blot
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the this compound band intensity to a loading control (e.g., β-actin, GAPDH).
Visualizations
Caption: this compound signaling pathway in response to cellular stress.
Caption: Troubleshooting workflow for low this compound siRNA knockdown efficiency.
References
ChaC1 Antibody Specificity for Western Blot: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of ChaC1 antibodies for Western blot applications. It includes frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western blot?
A1: The predicted molecular weight of this compound is approximately 25 kDa. However, the apparent molecular weight on a Western blot can vary slightly depending on the experimental conditions, such as the gel percentage and buffer systems used. Some datasheets report an observed molecular weight of around 24-28 kDa.[1]
Q2: In which cellular compartment is this compound located?
A2: this compound is primarily a cytoplasmic protein.[1]
Q3: What are some positive control cell lines for detecting endogenous this compound expression?
A3: Several cell lines have been reported to express this compound, making them suitable as positive controls. These include HeLa, A549, C6, and RAW 264.7 cells.[2] It is always recommended to consult the antibody datasheet for the supplier's validated cell lines.
Q4: My this compound antibody is not showing a band at the expected molecular weight. What could be the issue?
A4: Several factors could contribute to this issue. The protein may not be expressed or may be present at very low levels in your specific cell or tissue lysate.[3] Ensure you are loading a sufficient amount of protein (typically 20-30 µg of total protein per lane).[3] Additionally, check the antibody datasheet for the recommended dilution and incubation times, as these may need optimization.[2] Finally, consider the possibility of protein degradation; always use fresh lysates and include protease inhibitors.
Q5: I am observing multiple bands in my Western blot for this compound. How can I determine which is the specific band?
A5: The presence of multiple bands can be due to non-specific antibody binding, protein isoforms, or post-translational modifications.[3] To validate the specific band, it is crucial to perform antibody specificity validation experiments, such as using a knockout (KO) or knockdown (KD) cell line for this compound.[4] The specific band will be absent or significantly reduced in the KO/KD lysate compared to the control.
Troubleshooting Guide
Even with a validated antibody, Western blotting can present challenges. This guide addresses common issues encountered when using a this compound antibody.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loaded. | Increase the total protein loaded onto the gel (20-30 µg is a good starting point, but may need to be higher for low-abundance proteins).[3] |
| Low antibody concentration. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[2] | |
| Inefficient protein transfer. | Ensure proper transfer by checking the membrane type (PVDF requires methanol activation), the transfer buffer composition, and the transfer time/voltage.[3] | |
| Blocking agent masking the epitope. | Some proteins are masked by certain blocking agents. Try switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa.[3][5] | |
| High Background | Primary antibody concentration is too high. | Decrease the primary antibody concentration and/or reduce the incubation time. |
| Insufficient blocking. | Increase the blocking time or the concentration of the blocking agent. | |
| Inadequate washing. | Increase the number and duration of wash steps with a buffer containing a detergent like Tween-20.[2] | |
| Secondary antibody non-specificity. | Run a control lane with only the secondary antibody to check for non-specific binding. | |
| Non-Specific Bands | Primary antibody cross-reactivity. | Perform a validation experiment using a this compound knockout or knockdown sample. The specific band should disappear or be significantly reduced. |
| Protein degradation. | Prepare fresh lysates and always add protease inhibitors to the lysis buffer.[3] | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane.[3] |
Experimental Protocols
Protocol: Validating this compound Antibody Specificity using shRNA-mediated Knockdown and Western Blot
This protocol describes how to confirm the specificity of a this compound antibody by comparing its binding in wild-type cells versus cells where this compound expression has been knocked down using short hairpin RNA (shRNA).
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa) in the appropriate growth medium.
-
Transfect the cells with a validated shRNA plasmid targeting this compound and a non-targeting scramble shRNA control plasmid using a suitable transfection reagent. Follow the manufacturer's instructions for the transfection reagent.
-
After 48-72 hours post-transfection, harvest the cells.
2. Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) from the scramble control and this compound shRNA-treated samples onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
As a loading control, probe the same membrane for a housekeeping protein like GAPDH or β-actin.
4. Data Analysis:
-
Compare the band intensity for this compound in the scramble control lane versus the this compound shRNA lane. A specific antibody will show a significant reduction or complete absence of the band in the knockdown sample.
Data Presentation
Table 1: this compound Antibody Information for Western Blot
| Vendor | Catalog Number | Host Species | Recommended Dilution (WB) | Observed MW (kDa) | Validated Applications | Positive Controls |
| St John's Laboratory | STJ118037 | Rabbit | 1:500 - 1:2000 | Not specified | WB | Various cell lines |
| Bioworld Technology | BS60467 | Rabbit | 1:500 - 1:1000 | ~24-28 | WB | HeLa, Raw264.7, PC12 |
| Thermo Fisher Scientific | PA5-42212 | Rabbit | 0.2 - 1 µg/mL | Not specified | WB | Human |
| Thermo Fisher Scientific | 15207-1-AP | Rabbit | 1:600 | Not specified | WB, IHC | HeLa (sh-ChaC1 validation) |
| Abcam | ab217808 | Rabbit | 1:200 | ~27 | WB, IHC-P | Mouse brain, Mouse kidney |
Visualizations
This compound in the Unfolded Protein Response (UPR)
Caption: this compound is induced by ATF4 during ER stress and promotes apoptosis by degrading glutathione.
Experimental Workflow for this compound Antibody Validation
Caption: Workflow for validating this compound antibody specificity using shRNA-mediated knockdown.
References
Overcoming issues with ChaC1 inhibitor solubility in assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ChaC1 inhibitors during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound inhibitor precipitates when I dilute it from a DMSO stock into my aqueous assay buffer. What is the primary cause and what are the immediate steps I can take?
Precipitation upon dilution into aqueous buffers is a common issue for many poorly soluble small molecules. The primary cause is the drastic change in solvent polarity. The inhibitor is highly soluble in the organic solvent (like DMSO) but exceeds its thermodynamic solubility limit in the aqueous buffer.
Immediate Corrective Actions:
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can affect protein stability and enzyme activity.[1][2]
-
Optimize Dilution Method: Instead of a single large dilution step, perform serial dilutions. A stepwise reduction in the organic solvent concentration can sometimes prevent abrupt precipitation.
-
Vortexing and Sonication: Immediately after adding the inhibitor to the buffer, vortex the solution vigorously. Sonication in a water bath for a few minutes can also help break down small aggregates and improve dissolution.
-
Pre-warm the Buffer: Gently warming the assay buffer (e.g., to 37°C) can transiently increase the solubility of some compounds. Ensure this temperature is compatible with your enzyme's stability.
FAQ 2: I'm observing inconsistent results or lower than expected potency in my this compound enzyme assay. Could this be related to solubility?
Yes, poor solubility is a major contributor to assay variability and artificially low potency. If the inhibitor is not fully dissolved, its effective concentration at the enzyme's active site is lower than the nominal concentration, leading to an underestimation of its true IC50 value. Aggregation of the inhibitor can also lead to non-specific inhibition, further confounding results.
FAQ 3: What is the biological role of this compound, and how does it inform assay design?
This compound is a γ-glutamyl cyclotransferase that plays a crucial role in cellular redox homeostasis by degrading glutathione (GSH) into 5-oxoproline and cysteinylglycine.[3][4][5] This action depletes cellular GSH levels, leading to increased oxidative stress and potentially triggering programmed cell death pathways like apoptosis and ferroptosis.[3][6] Understanding this is critical for assay design:
-
Substrate: The natural substrate is glutathione. Assays should be designed considering the relatively high Km (~2 mM) of this compound for GSH, which can make finding competitive inhibitors challenging.[7][8][9]
-
Cellular Context: In cell-based assays, the inhibitor's effects will be linked to changes in cellular GSH levels and downstream markers of oxidative stress.
This compound Signaling and Regulatory Pathway
The expression and activity of this compound are tightly regulated, primarily by cellular stress responses. Under conditions like endoplasmic reticulum (ER) stress, the PERK-eIF2α-ATF4 signaling cascade is activated, leading to the transcriptional upregulation of this compound.[3][4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and solving solubility problems with this compound inhibitors.
Problem 1: Visible Precipitation in Assay Wells
| Potential Cause | Recommended Solution |
| Low Aqueous Solubility | The compound's concentration exceeds its solubility limit in the final assay buffer. |
| Buffer Composition | pH, salt concentration, or specific ions in the buffer are incompatible with the compound. |
| "Salting Out" Effect | High concentrations of salts (e.g., phosphate) can decrease the solubility of hydrophobic compounds. |
Problem 2: Poor Reproducibility or Non-Linear Dose-Response Curves
| Potential Cause | Recommended Solution |
| Compound Aggregation | The inhibitor is forming aggregates that can cause non-specific inhibition or variable activity. |
| Time-Dependent Solubility | The compound may be slowly precipitating out of solution over the course of the assay. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of microplates, pipette tips, and tubes, reducing the effective concentration. |
Experimental Protocols & Methodologies
Protocol 1: Systematic Solubility Enhancement Workflow
This workflow outlines a step-by-step process for optimizing the formulation of a poorly soluble this compound inhibitor for in vitro assays.
Protocol 2: Preparation of Stock and Working Solutions
-
Primary Stock Solution:
-
Accurately weigh the this compound inhibitor powder.
-
Dissolve in 100% dimethyl sulfoxide (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM).
-
Use a vortex mixer and/or sonication to ensure the compound is fully dissolved.
-
Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Intermediate Dilutions:
-
Prepare an intermediate stock solution from the primary stock in 100% DMSO. This helps in creating the final working solutions with accurate, low concentrations of the inhibitor.
-
-
Final Working Solution (in Assay Buffer):
-
The final dilution into the aqueous assay buffer is the most critical step.
-
Ensure the final concentration of DMSO is consistent across all experimental conditions, including vehicle controls.[10] A final DMSO concentration of <1% is recommended.[1]
-
Add the inhibitor stock to the assay buffer dropwise while vortexing to facilitate rapid mixing and minimize localized high concentrations that can trigger precipitation.
-
Protocol 3: Kinetic Solubility Assay
This assay determines the solubility of a compound under specific assay conditions by measuring the rate of dissolution.
-
Preparation: Prepare a series of buffers with varying pH or excipient concentrations.
-
Assay: Add a small, known amount of the solid inhibitor to each buffer.
-
Measurement: Agitate the samples and measure the concentration of the dissolved compound over time (e.g., using HPLC-UV) until it reaches a plateau. The concentration at this plateau represents the kinetic solubility under those conditions.
Data on Solubility Enhancement Strategies
The choice of solvent and excipients can dramatically impact inhibitor solubility. The following table summarizes common strategies and their typical effective concentration ranges.
| Strategy | Agent / Method | Typical Concentration | Mechanism of Action | Considerations |
| Co-solvents | PEG400, Propylene Glycol, Ethanol | 1-10% (v/v) | Reduces the polarity of the aqueous solvent. | Can affect enzyme activity at higher concentrations. |
| Surfactants | Tween-80, Triton X-100 | 0.01-0.1% (v/v) | Forms micelles that encapsulate hydrophobic compounds. | Can interfere with some assay readouts (e.g., fluorescence). |
| Complexation Agents | β-Cyclodextrins (e.g., HP-β-CD) | 1-10 mM | Forms inclusion complexes where the inhibitor resides in a hydrophobic cavity.[11] | Can have a saturable effect; may not be suitable for all compound structures.[11] |
| pH Modification | Buffers (e.g., Tris, HEPES, Citrate) | pH 6.0 - 8.0 | For ionizable compounds, adjusting the pH away from the pKa can increase the proportion of the more soluble ionized form. | Enzyme activity is often highly pH-dependent; ensure the pH is within the optimal range for this compound. |
| Solid Dispersions | PVP/VA, Poloxamer | N/A | The drug is dispersed in a polymer matrix, often in an amorphous state, which enhances dissolution.[12] | Requires specialized formulation preparation (e.g., lyophilization, spray drying).[12] |
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 4. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identification of inhibitors of human this compound, a cytoplasmic glutathione degrading enzyme through high throughput screens in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influenza virus infection reprograms cholesterol biosynthesis to facilitate virus replication by the TAK1-RORγ axis | PLOS Pathogens [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
ChaC1 qPCR Data Normalization: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on normalizing ChaC1 expression data from qPCR experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its expression analyzed?
A1: this compound (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) is a key enzyme involved in the cellular stress response. It functions by degrading glutathione (GSH), a critical antioxidant, which can lead to an increase in reactive oxygen species and induce specific forms of programmed cell death, notably ferroptosis.[1][2] Its expression is often analyzed in studies related to cancer, neurological diseases, and the unfolded protein response (UPR), as it is a downstream target of the ATF4-ATF3-CHOP signaling cascade, a major branch of the UPR.[3][4]
Q2: Why is normalization essential for this compound qPCR experiments?
A2: Normalization is a critical step in relative quantitative PCR (qPCR) that corrects for non-biological variations between samples. These variations can arise from differences in the initial amount of starting material, RNA extraction efficiency, RNA integrity, and reverse transcription efficiency.[5][6] By normalizing the expression of this compound to one or more stably expressed reference genes (also known as housekeeping genes), you can ensure that the observed changes in this compound mRNA levels are due to true biological effects rather than experimental inconsistencies.[7]
Q3: Which reference genes are suitable for normalizing this compound expression?
A3: The choice of reference gene is critical and must be validated for your specific experimental model (cell type, tissue, treatment conditions), as no single gene is universally stable.[8] However, literature on this compound expression frequently reports the use of the following genes:
It is best practice to test a panel of candidate reference genes and use tools like geNorm or NormFinder to identify the most stable ones for your conditions.[8][11] Using the geometric mean of two to three stable reference genes for normalization is highly recommended.[8]
Q4: How is the 2-ΔΔCq method used to analyze this compound expression?
A4: The 2-ΔΔCq (or Livak) method is a widely used approach to calculate relative gene expression.[1] The process involves:
-
ΔCq (Delta Cq): For each sample, normalize the Cq value of this compound to the Cq value of the reference gene(s).
-
ΔCq = Cq(this compound) - Cq(Reference Gene)
-
-
ΔΔCq (Delta-Delta Cq): Normalize the ΔCq of the test sample to the ΔCq of the control/calibrator sample.
-
ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)
-
-
Relative Expression: Calculate the fold change in expression.
-
Fold Change = 2^(-ΔΔCq)
-
Q5: What does an upregulation of this compound expression typically indicate?
A5: Upregulation of this compound mRNA is a strong indicator of cellular stress, particularly endoplasmic reticulum (ER) stress and the activation of the unfolded protein response (UPR).[4] Since this compound is a pro-apoptotic component of the UPR, its increased expression can signal the initiation of cell death pathways, including ferroptosis, through the depletion of glutathione.[1][2]
Troubleshooting Guide
| Problem / Question | Possible Causes & Solutions |
| High Cq variability between technical replicates? | 1. Pipetting Error: Ensure accurate and consistent pipetting. Mix all solutions thoroughly before aliquoting. Use of a master mix is highly recommended.[12] 2. Low Template Concentration: The target may be expressed at very low levels, leading to stochastic effects. Try increasing the amount of cDNA template per reaction. 3. Inconsistent Sample Evaporation: Ensure all wells are properly sealed with caps or adhesive film to prevent evaporation during the run. |
| Late (>35) or no Cq value for this compound? | 1. Poor RNA Quality: Check RNA integrity using a Bioanalyzer or gel electrophoresis. A 260/280 ratio should be ~2.0. Degraded RNA will lead to inefficient reverse transcription.[13] 2. Inefficient Reverse Transcription (RT): Verify the RT protocol. Ensure the RT enzyme is active and the reaction is not inhibited.[14] 3. Suboptimal Primer Design: Ensure primers are specific and efficient. The ideal amplicon length for qPCR is between 100-150 bp.[14] Test new primer pairs if necessary. |
| Amplification detected in the No-Template Control (NTC)? | 1. Reagent Contamination: This is the most common cause. Use fresh, dedicated aliquots of master mix, primers, and nuclease-free water.[12] 2. Environmental Contamination: Clean work surfaces and pipettes with 10% bleach and 70% ethanol. Use aerosol-resistant filter tips.[13] 3. Primer-Dimer Formation: This can sometimes appear as late amplification in the NTC. Analyze the melt curve to confirm. |
| Melt curve shows multiple peaks or primer-dimers? | 1. Non-Specific Amplification: The primers may be binding to unintended targets. Increase the annealing temperature in 2°C increments to improve specificity.[12] 2. Primer-Dimer Formation: This is indicated by a low-temperature peak in the melt curve. This can be caused by excessive primer concentration. Try reducing the primer concentration in the reaction.[12] 3. Genomic DNA (gDNA) Contamination: If primers do not span an exon-exon junction, gDNA can be amplified. Treat RNA samples with DNase prior to cDNA synthesis.[15] |
| Reference gene Cq values are not stable across samples? | 1. Inappropriate Reference Gene: The chosen reference gene's expression may be affected by your experimental conditions. It is crucial to perform a validation experiment.[7] 2. Solution: Test a panel of at least 3-5 candidate reference genes (e.g., ACTB, GAPDH, B2M, RPL13, TBP) across all your sample groups (including treated and untreated). Calculate their expression stability using software like geNorm or NormFinder and select the best performers.[8][11] |
Experimental Protocols & Data Presentation
Key Experimental Methodologies
A detailed workflow is essential for reliable qPCR results.
-
Total RNA Extraction:
-
Homogenize cells or tissues in a lysis reagent like TRIpure or TRIzol.[9]
-
Add chloroform, mix, and centrifuge to separate the aqueous (RNA), interphase (DNA), and organic (protein) phases.
-
Precipitate RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 75% ethanol and resuspend in nuclease-free water.
-
Assess RNA quality and quantity via spectrophotometry (e.g., NanoDrop) and check for integrity.[13]
-
-
cDNA Synthesis (Reverse Transcription):
-
Use 1-2 µg of total RNA per reaction.
-
Combine RNA with random hexamers or oligo(dT) primers. Incubate at 65°C for 5 minutes and then place on ice.
-
Prepare a master mix containing reverse transcription buffer, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV).[9]
-
Add the master mix to the RNA/primer mixture.
-
Incubate according to the manufacturer's protocol (e.g., 42°C for 50 minutes, followed by enzyme inactivation at 80°C for 10 minutes).[9]
-
Dilute the resulting cDNA for use in qPCR.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR mix, forward primer, reverse primer, and nuclease-free water.[9]
-
Aliquot the master mix into qPCR plate wells.
-
Add the diluted cDNA template to the respective wells. Include triplicate technical replicates for each sample.[15]
-
Include No-Template Controls (NTCs) containing water instead of cDNA to check for contamination.[13]
-
Seal the plate and centrifuge briefly.
-
Run the plate on a qPCR instrument using a suitable cycling protocol (e.g., 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 30s).[1]
-
Include a melt curve analysis at the end of the run to verify product specificity.
-
Data Summary Tables
Table 1: Primer Sequences for Human this compound and Common Reference Genes
| Gene Name | Forward Primer (5' -> 3') | Reverse Primer (5' -> 3') | Source |
| This compound | TGTGGATTTTCGGGTACGGC | CTTGCTTACCTGCTCCCCTT | [1] |
| This compound | GAACCCTGGTTACCTGGGC | CGCAGCAAGTATTCAAGGTTGT | [2] |
| β-actin (ACTB) | GTTGCTATCCAGGCTGTGCTA | TGTCACGCACGATTTCCCGCT | [1] |
| β-actin (ACTB) | GGGAAATCGTGCGTGACATT | GCGGCAGTGGCCATCTC | [2] |
| GAPDH | ACTCCCACTCTTCCACCTTCG | ATGTAGGCCATGAGGTCCACC | [10] |
Table 2: Example Calculation using the 2-ΔΔCq Method
| Sample | Target Gene | Cq (Mean) | Reference Gene (ACTB) | Cq (Mean) | ΔCq (Cqthis compound - CqACTB) | ΔΔCq (ΔCqSample - ΔCqControl) | Fold Change (2-ΔΔCq) |
| Control | This compound | 28.5 | ACTB | 20.0 | 8.5 | 0.0 | 1.0 |
| Treated | This compound | 26.0 | ACTB | 19.9 | 6.1 | -2.4 | 5.27 |
Visualizations
Caption: Standard experimental workflow for this compound gene expression analysis using qPCR.
Caption: this compound signaling in the Unfolded Protein Response and Ferroptosis pathways.
References
- 1. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. oss.signavitae.com [oss.signavitae.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pcrbio.com [pcrbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. idtdna.com [idtdna.com]
Technical Support Center: Optimizing ChaC1 Plasmid Transfection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the transfection efficiency of ChaC1 plasmids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene and why is it difficult to transfect?
A1: this compound is a pro-apoptotic and pro-ferroptotic gene that plays a crucial role in the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways.[1][2] Its expression leads to the degradation of glutathione (GSH), a key intracellular antioxidant, thereby increasing oxidative stress and promoting programmed cell death.[2][3] The pro-death nature of this compound can lead to significant cytotoxicity post-transfection, resulting in lower apparent transfection efficiencies as transfected cells are selectively eliminated.
Q2: What are the key signaling pathways involving this compound?
A2: this compound is primarily regulated by the ATF4 arm of the unfolded protein response (UPR) pathway, downstream of the ATF4-ATF3-CHOP signaling cascade.[1] It is a key mediator of ER stress-induced apoptosis and ferroptosis.[2] By degrading glutathione, this compound disrupts cellular redox homeostasis, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxides, which are hallmarks of ferroptosis.[2][3][4]
Q3: Which transfection methods are recommended for this compound plasmids?
A3: Both lipid-based transfection reagents and electroporation can be used for this compound plasmid delivery. Lipid-based methods are widely accessible and can be effective, but may require significant optimization to minimize toxicity.[5][6] Electroporation can offer higher efficiency for difficult-to-transfect cells but may also impact cell viability.[7][8] The choice of method should be empirically determined for your specific cell type.
Q4: How soon after transfection can I expect to see the effects of this compound expression?
A4: The onset of this compound-induced effects, such as apoptosis or ferroptosis, can be observed as early as 24 to 48 hours post-transfection.[9] It is advisable to monitor cell morphology and viability at regular intervals following transfection.
Troubleshooting Guides
Low Transfection Efficiency
Problem: After transfecting my cells with a this compound plasmid, I observe very few positive cells (e.g., by fluorescent reporter) and low expression levels on a western blot.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent-to-DNA Ratio: Incorrect ratio of transfection reagent to plasmid DNA can lead to inefficient complex formation or toxicity.[6][9] | Perform a titration experiment to determine the optimal ratio. Test a range of ratios (e.g., 1:1, 2:1, 3:1 of reagent volume in µL to DNA mass in µg). |
| Inappropriate Cell Confluency: Cells that are too sparse or too confluent may not take up the plasmid efficiently.[6][10][11] | Plate cells to be 70-90% confluent at the time of transfection.[11][12] For sensitive cells, a lower confluency of 50-70% might be beneficial.[10] |
| Poor Plasmid DNA Quality: Contaminants such as endotoxins in the plasmid prep can inhibit transfection.[10] | Use a high-quality plasmid purification kit that yields transfection-grade DNA with low endotoxin levels.[13] Ensure the A260/A280 ratio is greater than 1.8.[11] |
| Presence of Serum or Antibiotics: Some transfection reagents are inhibited by components in serum or certain antibiotics.[14] | Check the manufacturer's protocol for your transfection reagent. You may need to perform the transfection in serum-free media. While some modern reagents are compatible with antibiotics, it's a factor to consider during optimization.[8] |
High Cell Death Post-Transfection
Problem: A significant number of my cells are dying after transfection with the this compound plasmid.
| Potential Cause | Recommended Solution |
| Inherent Toxicity of this compound: Overexpression of this compound is expected to induce apoptosis and ferroptosis.[2][4] | This is an expected outcome. To mitigate rapid cell loss for downstream assays, consider using a weaker, constitutive promoter or an inducible expression system to control the timing and level of this compound expression. |
| Toxicity of Transfection Reagent: High concentrations of lipid-based reagents can be cytotoxic.[6][9] | Reduce the amount of transfection reagent and the incubation time of the transfection complexes with the cells. Refer to the reagent's protocol for recommended ranges. |
| Unhealthy Cells Pre-Transfection: Cells that are stressed or have a high passage number are more susceptible to transfection-induced death.[12][15] | Use healthy, low-passage cells (ideally <50 passages) that are >90% viable before starting the experiment.[12][14][15] |
| Incorrect Complex Formation: Improperly formed DNA-reagent complexes can lead to increased toxicity. | Ensure that the transfection reagent and DNA are diluted in the recommended medium (e.g., serum-free medium like Opti-MEM) before combining.[16] Allow sufficient time for complexes to form (typically 15-30 minutes).[10][11] |
Experimental Protocols
Protocol: Optimizing Lipid-Based Transfection of a this compound-GFP Plasmid
This protocol provides a framework for optimizing the transfection of a plasmid encoding this compound fused to a Green Fluorescent Protein (GFP) reporter in a 24-well plate format.
Materials:
-
Healthy, actively dividing cells
-
This compound-GFP plasmid (1 µg/µL)
-
Lipid-based transfection reagent
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
24-well tissue culture plates
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 24-well plate at densities that will result in 70-90% confluency at the time of transfection.[12]
-
Prepare DNA-Reagent Complexes:
-
For each well, prepare two tubes.
-
Tube A (DNA): Dilute 0.5 µg of the this compound-GFP plasmid in 25 µL of serum-free medium.
-
Tube B (Reagent): In a separate tube, dilute varying amounts of the transfection reagent (e.g., 0.5 µL, 1.0 µL, 1.5 µL) in 25 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for complex formation.[10][16]
-
-
Transfection:
-
Gently add the 50 µL of the DNA-reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the initial incubation, you may replace the medium with fresh, complete culture medium to reduce toxicity.[17]
-
-
Analysis:
-
At 24 and 48 hours post-transfection, assess transfection efficiency by visualizing GFP expression under a fluorescence microscope.
-
Evaluate cell viability and morphology in parallel using bright-field microscopy.
-
For quantitative analysis, cells can be harvested for flow cytometry or western blotting.
-
Data Presentation: Optimizing Transfection Parameters
The following tables represent hypothetical data from an optimization experiment to illustrate expected trends.
Table 1: Effect of Reagent-to-DNA Ratio on Transfection Efficiency and Cell Viability
| Reagent:DNA Ratio (µL:µg) | Transfection Efficiency at 24h (% GFP Positive) | Cell Viability at 24h (%) |
| 1:1 | 15% | 85% |
| 2:1 | 40% | 70% |
| 3:1 | 35% | 50% |
Table 2: Effect of Cell Confluency on Transfection Efficiency
| Cell Confluency at Transfection | Transfection Efficiency at 24h (% GFP Positive) | Cell Viability at 24h (%) |
| 50% | 25% | 75% |
| 70% | 40% | 70% |
| 90% | 30% | 65% |
Signaling Pathways and Experimental Workflows
References
- 1. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 7. Electroporation - Wikipedia [en.wikipedia.org]
- 8. Transfection Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. youtube.com [youtube.com]
- 11. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 12. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. General guidelines for successful transfection [qiagen.com]
- 15. wearecellix.com [wearecellix.com]
- 16. m.youtube.com [m.youtube.com]
- 17. static.igem.org [static.igem.org]
Technical Support Center: ChaC1 Functional Assays
Welcome to the technical support center for ChaC1 functional assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound?
This compound is a γ-glutamylcyclotransferase that specifically degrades glutathione (GSH) into 5-oxoproline and cysteinyl-glycine.[1][2][3][4] This activity depletes intracellular GSH levels, which can lead to increased oxidative stress and promote cell death pathways such as apoptosis and ferroptosis.[1][2][5][6]
Q2: How is this compound expression regulated?
This compound expression is primarily induced by the unfolded protein response (UPR) pathway, specifically downstream of the PERK-eIF2α-ATF4 signaling cascade.[1][7][8] The transcription factors ATF4 and ATF3 are key regulators of this compound transcription.[1][8]
Q3: What is the role of this compound in ferroptosis?
By degrading glutathione, this compound compromises the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides.[7] This leads to an accumulation of lipid reactive oxygen species (ROS) and increased susceptibility to ferroptosis, a form of iron-dependent cell death.[7][9]
Q4: Can a catalytically inactive this compound mutant be used as a negative control?
Yes, a catalytically inactive mutant, such as one with a mutation in the active site (e.g., E115Q or E>Q), is an excellent negative control.[3][10][11] This mutant will not degrade glutathione and can be used to confirm that the observed cellular effects are due to the enzymatic activity of this compound.[3][10][11]
Troubleshooting Guides
Problem 1: No significant change in glutathione levels after this compound overexpression.
-
Possible Cause 1: Inefficient transfection/transduction.
-
Solution: Verify the expression of your this compound construct (e.g., via Western blot or qPCR). Optimize your transfection or transduction protocol for the specific cell line being used.
-
-
Possible Cause 2: Inactive this compound protein.
-
Solution: Sequence your expression vector to ensure there are no mutations in the this compound coding sequence. If possible, perform an in vitro enzymatic assay with purified protein to confirm its activity.
-
-
Possible Cause 3: High basal glutathione synthesis.
-
Solution: Some cell lines have very high rates of glutathione synthesis, which may compensate for this compound-mediated degradation. Consider using an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO), as a positive control for glutathione depletion.[1]
-
-
Possible Cause 4: Incorrect assay for glutathione measurement.
-
Solution: Ensure you are using a reliable and sensitive method for measuring intracellular glutathione, such as the Tietze recycling assay or commercially available kits.[10]
-
Problem 2: this compound knockdown/knockout does not rescue cells from a ferroptosis-inducing agent.
-
Possible Cause 1: Inefficient knockdown/knockout.
-
Solution: Confirm the reduction of this compound mRNA and protein levels using qPCR and Western blot, respectively. For siRNA experiments, try multiple different sequences targeting the this compound transcript.[12]
-
-
Possible Cause 2: The chosen ferroptosis inducer acts downstream of or parallel to glutathione depletion.
-
Solution: Different ferroptosis inducers have different mechanisms of action. For example, RSL3 directly inhibits GPX4. If using such an agent, this compound knockdown may have a less pronounced effect. Consider using an inducer that acts by limiting cysteine uptake, such as erastin or cystine starvation, which is more directly related to the glutathione synthesis pathway.[7][13]
-
-
Possible Cause 3: Redundant pathways for ferroptosis induction.
-
Solution: The cell may have other mechanisms contributing to ferroptosis that are independent of this compound. Investigate other key players in the ferroptosis pathway to understand the cellular context.
-
Experimental Protocols & Data
Protocol 1: this compound Overexpression and Glutathione Depletion Assay
Objective: To determine if overexpression of this compound leads to a decrease in intracellular glutathione levels.
Methodology:
-
Cell Culture and Transfection:
-
Plate HEK293 cells (or another suitable cell line) in 6-well plates.
-
Transfect cells with a this compound expression plasmid or an empty vector control using a suitable transfection reagent. A catalytically inactive this compound mutant (e.g., E115Q) should be included as an additional control.[10]
-
-
Protein Expression Analysis (48 hours post-transfection):
-
Harvest a subset of cells to confirm this compound expression by Western blot using an anti-ChaC1 antibody.
-
-
Glutathione Measurement (48 hours post-transfection):
-
Wash the remaining cells with PBS.
-
Lyse the cells and measure total intracellular glutathione using a commercially available glutathione assay kit or the Tietze recycling assay.[10]
-
Normalize glutathione levels to the total protein concentration in each sample.
-
Expected Quantitative Data:
| Construct | Relative Glutathione Level (Normalized to Control) |
| Empty Vector Control | 1.0 |
| Wild-Type this compound | ~0.4 - 0.6 |
| Catalytically Inactive this compound (E115Q) | ~1.0 |
Note: The exact level of depletion may vary depending on the cell line and expression level.
Protocol 2: this compound Knockdown and Ferroptosis Rescue Assay
Objective: To assess whether knockdown of this compound can protect cells from ferroptosis induced by cystine starvation.
Methodology:
-
Cell Culture and siRNA Transfection:
-
Knockdown Confirmation (48 hours post-transfection):
-
Harvest a subset of cells to verify this compound knockdown by qPCR and Western blot.
-
-
Ferroptosis Induction (48 hours post-transfection):
-
Replace the culture medium with cystine-free medium to induce ferroptosis.
-
-
Cell Viability Assessment (24-48 hours post-induction):
-
Measure cell viability using a suitable method, such as the trypan blue exclusion assay or a commercial cell viability kit.[13]
-
Expected Quantitative Data:
| Condition | % Cell Viability (Relative to Untreated Control) |
| Scramble siRNA + Complete Medium | 100% |
| Scramble siRNA + Cystine-Free Medium | ~40-50% |
| This compound siRNA + Cystine-Free Medium | ~70-80% |
Note: The degree of rescue will depend on the efficiency of this compound knockdown and the cell line's dependence on this pathway.
Visualizations
Caption: this compound induction via the Unfolded Protein Response (UPR) pathway.
Caption: Workflow for a this compound knockdown and ferroptosis assay.
Caption: The logical relationship of this compound's function in promoting ferroptosis.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crdd.osdd.net [crdd.osdd.net]
- 4. uniprot.org [uniprot.org]
- 5. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.library.wwu.edu [onesearch.library.wwu.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
Selecting the right cell line for ChaC1 research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the appropriate cell lines and performing key experiments for studying the ChaC1 gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the this compound protein?
A1: this compound is a γ-glutamylcyclotransferase that plays a crucial role in cellular stress responses. Its primary function is to degrade glutathione (GSH), a major intracellular antioxidant.[1][2][3] By depleting GSH levels, this compound increases oxidative stress, which can lead to various forms of programmed cell death, including apoptosis and ferroptosis.
Q2: Which signaling pathways regulate this compound expression?
A2: this compound expression is primarily regulated by the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR) pathways. Specifically, it is a downstream target of the PERK-eIF2α-ATF4 signaling cascade.[1][2] The transcription factor ATF4, along with ATF3, directly binds to the this compound promoter to induce its expression under conditions of endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress.
Q3: What is the role of this compound in different types of cell death?
A3: this compound is implicated in multiple cell death pathways:
-
Apoptosis: As a pro-apoptotic component of the UPR, this compound induction sensitizes cells to apoptosis by depleting GSH and increasing reactive oxygen species (ROS).
-
Ferroptosis: this compound is a key contributor to ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation. By degrading GSH, this compound enhances the accumulation of lipid ROS, thereby promoting ferroptosis.[1][3][4]
-
Necroptosis: In some contexts, such as cystine starvation in triple-negative breast cancer cells, this compound has been shown to enhance necroptosis.
Q4: How do I choose the right cell line for my this compound research?
A4: The choice of cell line depends on your specific research question. Consider the following factors:
-
Basal this compound expression: Some cancer cell lines have higher basal expression of this compound compared to non-tumorigenic lines like HEK293.
-
Inducibility of this compound: Ensure the cell line shows robust induction of this compound in response to the desired stressor (e.g., tunicamycin for ER stress, erastin for ferroptosis).
-
Transfection efficiency: If you plan to overexpress or knock down this compound, choose a cell line with good transfection efficiency.
-
Biological context: Select a cell line that is relevant to the disease or process you are studying (e.g., neuroblastoma cell lines for neurodegenerative diseases, cancer cell lines for oncology research).
Refer to the table below for a comparison of commonly used cell lines.
Selecting the Right Cell Line for this compound Research
The following table summarizes the characteristics of several commonly used cell lines for this compound research to help you make an informed decision.
| Cell Line | Tissue of Origin | Key Characteristics for this compound Research | Recommended For Studying |
| HEK293 | Human Embryonic Kidney | Low basal this compound expression, high transfection efficiency, robust induction of this compound with ER stressors.[2] | General this compound function, UPR signaling, overexpression studies. |
| A549 | Human Lung Carcinoma | Higher basal this compound expression than HEK293, responsive to oxidative stress inducers. | This compound's role in lung cancer, oxidative stress responses. |
| HepG2 | Human Liver Carcinoma | Well-established model for liver function and toxicology, moderate transfection efficiency. | This compound in liver-related pathologies, drug-induced stress. |
| SH-SY5Y | Human Neuroblastoma | Can be differentiated into neuron-like cells, relevant for studying neurodegenerative processes.[5][6][7][8] | This compound's role in neuronal apoptosis, oxidative stress in neurons, and neurodegeneration. |
| DU145 | Human Prostate Carcinoma | Lower basal this compound expression compared to non-tumor prostate cells, sensitive to ferroptosis inducers.[9][10] | This compound in prostate cancer, ferroptosis, and chemo-sensitivity. |
| MDA-MB-231 | Human Breast Adenocarcinoma | A model for triple-negative breast cancer, shows this compound induction upon cystine starvation. | This compound in breast cancer, necroptosis, and amino acid stress. |
Experimental Protocols
Induction of this compound Expression via ER Stress
This protocol describes the induction of this compound expression in cultured cells using Tunicamycin, a well-characterized ER stress inducer.
Materials:
-
Cell line of choice (e.g., HEK293) cultured in appropriate medium
-
Tunicamycin (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol) or protein lysis (e.g., RIPA buffer)
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of Tunicamycin in cell culture medium. A typical concentration range to test is 1-10 µg/mL. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing Tunicamycin or vehicle control to the cells.
-
Incubate for the desired time period (e.g., 6-24 hours). This compound mRNA expression is typically induced within 6-8 hours.
-
After incubation, harvest the cells for downstream analysis (RT-qPCR for mRNA or Western blot for protein).
siRNA-mediated Knockdown of this compound
This protocol provides a general guideline for transiently knocking down this compound expression using small interfering RNA (siRNA).
Materials:
-
This compound-specific siRNA and a non-targeting (scramble) control siRNA.
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM I Reduced Serum Medium.
-
Cells seeded in a multi-well plate.
Procedure:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
For each well to be transfected, prepare the following solutions in separate tubes:
-
Solution A: Dilute siRNA in Opti-MEM.
-
Solution B: Dilute the transfection reagent in Opti-MEM.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Verify the knockdown efficiency by RT-qPCR or Western blotting. It is crucial to confirm knockdown at the mRNA level as siRNA targets mRNA for degradation.[11]
Glutathione (GSH) Measurement Assay
This protocol outlines the measurement of intracellular GSH levels, which are expected to decrease upon this compound overexpression or induction.
Materials:
-
Cells cultured in a multi-well plate.
-
GSH assay kit (commercially available kits often use a colorimetric or fluorometric method).
-
Reagents for cell lysis provided with the kit.
-
Microplate reader.
Procedure:
-
Treat cells as required for your experiment (e.g., transfect with this compound overexpression plasmid or induce with a stressor).
-
Harvest the cells and prepare the cell lysate according to the assay kit manufacturer's instructions. It is critical to prevent the artificial oxidation of GSH during sample preparation.[12]
-
Perform the GSH assay following the kit's protocol. This typically involves mixing the cell lysate with a reagent that reacts with GSH to produce a measurable signal.
-
Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.
-
Calculate the GSH concentration based on a standard curve generated with known GSH concentrations.
-
Normalize the GSH levels to the total protein concentration of the cell lysate.
Signaling Pathways and Experimental Workflows
This compound Regulation by the Unfolded Protein Response (UPR)
Caption: UPR-mediated induction of this compound expression.
This compound's Role in Ferroptosis
Caption: this compound promotes ferroptosis by depleting GSH.
General Experimental Workflow for this compound Functional Analysis
Caption: Workflow for studying this compound function.
Troubleshooting Guides
Issue 1: Low or no induction of this compound expression after treatment with an ER stressor (e.g., Tunicamycin).
| Possible Cause | Solution |
| Suboptimal concentration of the inducer. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the peak of this compound mRNA and protein expression. |
| Cell line is resistant to the inducer. | Try a different ER stress inducer (e.g., thapsigargin or brefeldin A). Confirm that other UPR target genes (e.g., CHOP) are induced to ensure the treatment is working. |
| Low cell viability due to toxicity. | Check cell viability after treatment. If there is significant cell death, reduce the concentration of the inducer or the incubation time. |
Issue 2: Inconsistent results in glutathione (GSH) assays.
| Possible Cause | Solution |
| Artificial oxidation of GSH during sample preparation. | This is a major cause of variability.[12] Use a lysis buffer containing a reducing agent and an alkylating agent like N-ethylmaleimide (NEM) to prevent GSH oxidation. Process samples quickly and on ice. |
| Pipetting errors. | Use calibrated pipettes and be precise with all additions. Ensure thorough mixing of reagents in the microplate wells.[13] |
| Inaccurate protein concentration measurement. | Ensure accurate protein quantification for normalization of GSH levels. Use a reliable protein assay and include a standard curve. |
| Issues with the assay kit. | Check the expiration date of the kit and ensure proper storage of all reagents. Follow the manufacturer's protocol carefully. |
Issue 3: Inefficient siRNA-mediated knockdown of this compound.
| Possible Cause | Solution |
| Low transfection efficiency. | Optimize the transfection protocol for your cell line. This includes adjusting the cell density at the time of transfection, the siRNA concentration, and the amount of transfection reagent.[11] Consider trying different transfection reagents. |
| Ineffective siRNA sequence. | Use a pool of multiple siRNAs targeting different regions of the this compound mRNA. Always include a validated positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.[11] |
| Incorrect timing of analysis. | The optimal time for knockdown varies between cell lines and depends on the stability of the this compound protein. Perform a time-course experiment (24, 48, 72 hours) to determine the best time point for analysis. |
| Analysis at the protein level only. | Always verify knockdown at the mRNA level using RT-qPCR, as this is the direct target of siRNA.[11] Protein stability may delay the observation of knockdown at the protein level. |
Issue 4: Problems with this compound Western blotting (e.g., no signal, high background, non-specific bands).
| Possible Cause | Solution |
| Low this compound expression. | Induce this compound expression with a known stimulus (e.g., tunicamycin) to use as a positive control. Increase the amount of protein loaded onto the gel. |
| Poor antibody quality. | Use a this compound antibody that has been validated for Western blotting in your species of interest. Titrate the antibody to find the optimal concentration.[14] |
| High background. | Optimize blocking conditions (e.g., use 5% non-fat milk or BSA in TBST for 1 hour at room temperature). Ensure thorough washing steps between antibody incubations.[14] |
| Non-specific bands. | Run appropriate controls, including a lysate from cells with this compound knockdown to confirm the specificity of the band. Optimize antibody dilution and incubation times.[14] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Optimizing the workflow for successful RNA interference (RNAi) experiments in difficult-to-transfect cells [horizondiscovery.com]
- 5. mskcc.org [mskcc.org]
- 6. sh-sy5y cell lines: Topics by Science.gov [science.gov]
- 7. sjzsyj.com.cn [sjzsyj.com.cn]
- 8. An in vitro model for neuroscience: differentiation of SH-SY5Y cells into cells with morphological and biochemical characteristics of mature neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 12. Pitfalls in the analysis of the physiological antioxidant glutathione (GSH) and its disulfide (GSSG) in biological samples: An elephant in the room - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. blog.mblintl.com [blog.mblintl.com]
Technical Support Center: Interpreting Unexpected Results in ChaC1 Knockdown Experiments
Welcome to the technical support center for ChaC1 research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in this compound knockdown experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound knockdown is confirmed at the mRNA level, but I don't see the expected increase in cell viability or resistance to ferroptosis inducers. What could be the reason?
Several factors could contribute to this discrepancy:
-
Inefficient Protein Knockdown: While mRNA levels are reduced, the this compound protein may have a long half-life. It is crucial to validate knockdown at the protein level using Western blot analysis.
-
Compensatory Mechanisms: Cells can activate compensatory pathways to counteract the effects of this compound knockdown. For instance, other mechanisms of glutathione (GSH) depletion or oxidative stress might be at play.
-
Off-Target Effects: The siRNA or shRNA used for knockdown might be affecting other genes involved in cell death pathways.[1][2][3] It is essential to use multiple different siRNA/shRNA sequences targeting this compound to rule out off-target effects.
-
Cell-Type Specificity: The role of this compound can be context-dependent and vary between different cell types. In some cells, this compound's pro-apoptotic functions might be more prominent than its role in ferroptosis.[4][5]
-
Dual Role in Apoptosis and Ferroptosis: this compound is implicated in both apoptosis and ferroptosis.[4][6][7] Knockdown of this compound might shift the balance between these two cell death mechanisms, leading to a complex phenotype that is not a simple rescue from ferroptosis.
FAQ 2: I see an unexpected increase in apoptosis markers (e.g., cleaved caspase-3) after this compound knockdown. Isn't this compound a pro-apoptotic factor?
This is a pertinent observation and can be explained by the intricate role of this compound in cellular stress responses. While this compound is known as a pro-apoptotic factor, its knockdown can sometimes lead to an increase in apoptotic markers through indirect mechanisms:[4][5][6]
-
Cellular Stress Imbalance: this compound is a component of the unfolded protein response (UPR) and is induced by ER stress.[4][8] Its depletion might disrupt the delicate balance of stress response pathways, leading to the activation of other pro-apoptotic signals.
-
Shifting Cell Death Pathways: By inhibiting the ferroptotic pathway through this compound knockdown, cells might become more susceptible to apoptosis as an alternative death route, especially in the presence of other stressors.
-
Off-Target Effects: As mentioned previously, the knockdown reagent could be inadvertently upregulating pro-apoptotic genes.
FAQ 3: My negative control siRNA/shRNA is showing a significant effect on cell viability and this compound expression. What should I do?
This indicates a problem with your experimental controls and needs to be addressed for reliable data interpretation.
-
Validate Your Negative Control: Ensure that the negative control sequence has no known homology to the transcriptome of your model system. Consider testing a different, validated negative control siRNA/shRNA.
-
Transfection Reagent Toxicity: The delivery method itself can induce cellular stress and affect gene expression.[9] Perform a control with the transfection reagent alone (mock transfection) to assess its toxicity and impact on this compound levels.
-
Innate Immune Response: siRNA and shRNA can sometimes trigger an innate immune response, leading to global changes in gene expression. This can be mitigated by using chemically modified siRNAs or lower concentrations.
Troubleshooting Guides
Guide 1: Troubleshooting Inefficient this compound Knockdown
| Observation | Potential Cause | Recommended Action |
| Low mRNA knockdown efficiency | Suboptimal siRNA/shRNA design. | Test multiple siRNA/shRNA sequences targeting different regions of the this compound mRNA. |
| Inefficient transfection/transduction. | Optimize transfection/transduction conditions (e.g., cell density, reagent concentration, incubation time).[9][10] Use a positive control (e.g., siRNA targeting a housekeeping gene) to verify transfection efficiency.[11] | |
| mRNA knockdown is successful, but protein levels are unchanged | Long half-life of this compound protein. | Increase the duration of the knockdown experiment to allow for protein turnover. |
| Inefficient translation of shRNA. | If using a viral vector, ensure proper integration and expression of the shRNA. | |
| Antibody issues in Western blot. | Validate the specificity of your this compound antibody.[12][13] |
Guide 2: Interpreting Phenotypic Readouts after this compound Knockdown
| Expected Outcome | Unexpected Outcome | Potential Explanation & Troubleshooting |
| Increased cell viability upon ferroptosis induction. | No change or decrease in cell viability. | This compound-independent ferroptosis pathways may be dominant in your cell line. The knockdown may have shifted the cell death mechanism towards apoptosis.[6][7] Measure markers for both apoptosis and ferroptosis. |
| Decreased lipid ROS production. | No change in lipid ROS. | Other sources of ROS production might be active. Ensure your assay for lipid ROS is optimized and validated. |
| Increased intracellular GSH levels. | No significant change in GSH levels. | The cell might have compensatory mechanisms for GSH synthesis. Measure the activity of enzymes involved in GSH synthesis. |
| Increased apoptosis markers (e.g., cleaved caspases). | Knockdown of this compound might sensitize cells to apoptosis.[4][5] Investigate the activation of upstream apoptotic signaling pathways. |
Experimental Protocols
Protocol 1: Validation of this compound Knockdown
-
Transfection/Transduction:
-
Seed cells to achieve 50-70% confluency at the time of transfection.
-
Prepare siRNA/shRNA-lipid complexes according to the manufacturer's protocol.
-
Incubate cells with the complexes for the optimized duration.
-
-
RNA Isolation and qRT-PCR:
-
Harvest cells 24-72 hours post-transfection.
-
Isolate total RNA using a standard method.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using validated primers for this compound and a stable housekeeping gene (e.g., GAPDH, ACTB).[14]
-
Calculate the relative expression of this compound using the ΔΔCt method.
-
-
Protein Lysate Preparation and Western Blot:
-
Harvest cells 48-96 hours post-transfection.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a validated primary antibody against this compound and a loading control (e.g., β-actin, GAPDH).
-
Incubate with a secondary antibody and visualize the bands. Quantify band intensity to confirm protein knockdown.[12][13]
-
Visualizations
Caption: this compound is induced by cellular stress and promotes ferroptosis and apoptosis via GSH depletion.
Caption: A typical experimental workflow for this compound knockdown and subsequent phenotypic analysis.
Caption: A decision tree to guide troubleshooting of unexpected this compound knockdown results.
References
- 1. noise-amidst-the-silence-off-target-effects-of-sirnas - Ask this paper | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 5. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exacerbates LPS-induced ferroptosis and apoptosis in HK-2 cells by promoting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. all-imm.com [all-imm.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 11. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Why isn't my shRNA knocking down my gene of interest? | VectorBuilder [en.vectorbuilder.com]
- 13. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Signal-to-Noise Ratio in ChaC1 Enzyme Kinetics
Welcome to the technical support center for ChaC1 enzyme kinetics. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their this compound enzyme assays and improve the signal-to-noise ratio in their experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its enzyme kinetics challenging to study?
A1: this compound is a γ-glutamyl cyclotransferase that degrades glutathione (GSH), a key cellular antioxidant.[1] Studying its kinetics can be challenging primarily due to its high Michaelis constant (Km) of approximately 2 mM for its substrate, glutathione.[2] This low affinity means that high concentrations of glutathione are required to saturate the enzyme, which can lead to practical difficulties in experimental design and potential for substrate-related artifacts.
Q2: What is the primary function of this compound's enzymatic activity?
A2: The primary enzymatic function of this compound is to catalyze the breakdown of glutathione into 5-oxo-L-proline and a Cys-Gly dipeptide.[1][3] This activity leads to the depletion of intracellular glutathione, which can induce oxidative stress and apoptosis.[1]
Q3: What are the typical kinetic parameters for human this compound?
A3: The kinetic parameters for human this compound can vary slightly depending on the experimental conditions. However, reported values are summarized in the table below.
| Parameter | Value | Substrate | Reference |
| Km | ~2.2 mM | Glutathione | [4] |
| kcat | ~225.2 min-1 | Glutathione | [3][4] |
Q4: How is this compound expression regulated within the cell?
A4: this compound expression is primarily regulated by the unfolded protein response (UPR) pathway, which is activated under conditions of endoplasmic reticulum (ER) stress. Specifically, the PERK/eIF2α/ATF4/ATF3/CHOP cascade is a major driver of this compound transcription.[1] Other signaling pathways, such as the sGC-cGMP-PKG and Akt-mTOR pathways, have also been implicated in its regulation.
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinetic assays that can lead to a low signal-to-noise ratio.
Q5: My baseline absorbance is high and unstable. What could be the cause?
A5: High and unstable baseline absorbance can be caused by several factors:
-
Substrate Instability: Glutathione can oxidize in solution, especially at neutral or alkaline pH. Prepare fresh glutathione solutions for each experiment and consider working at a slightly acidic pH if your assay allows.
-
Buffer Components: Some buffer components can interfere with the detection method. For example, if you are using a thiol-reactive dye, ensure your buffer is free of other reducing agents.
-
Enzyme Aggregation: Recombinant this compound may have a tendency to aggregate, which can cause light scattering and increase baseline absorbance.[5]
Q6: I am not observing a clear signal change over time. How can I improve my signal?
A6: A low signal can be due to insufficient enzyme activity or a suboptimal assay setup.
-
Increase Enzyme Concentration: If the reaction rate is too slow to detect, try increasing the concentration of this compound in your assay.
-
Optimize Buffer Conditions: The pH and ionic strength of the buffer can significantly impact enzyme activity. Perform a pH profile to determine the optimal pH for your this compound construct.
-
Check Substrate Concentration: Due to the high Km of this compound, ensure you are using a glutathione concentration that is appropriate for your experimental goals. For initial characterization, you may need to use concentrations well above the Km.
-
Detector Sensitivity: Ensure your spectrophotometer or plate reader is set to the correct wavelength for your detection method and that the sensitivity is optimized.
Q7: My results are not reproducible between experiments. What are the likely sources of variability?
A7: Lack of reproducibility is a common issue in enzyme kinetics.
-
Inconsistent Reagent Preparation: Prepare fresh reagents for each set of experiments, especially the glutathione substrate and the enzyme dilution.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure all your reagents and reaction vessels are properly temperature-controlled.
-
Pipetting Errors: Inaccurate pipetting, especially of the enzyme, can lead to significant variability. Use calibrated pipettes and be consistent in your technique.
-
Enzyme Stability: If you are using a purified recombinant enzyme, it may lose activity over time, even when stored at -80°C. Aliquot your enzyme stock to avoid multiple freeze-thaw cycles.
Q8: How can I mitigate this compound enzyme aggregation in my assays?
A8: Enzyme aggregation can be a significant issue. Consider the following strategies:
-
Include Additives: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) or a "decoy" protein like bovine serum albumin (BSA) at 0.1 mg/mL can help prevent non-specific aggregation.
-
Optimize Buffer: Screen different buffer compositions and ionic strengths to find conditions that minimize aggregation.
-
Centrifugation: Before use, centrifuge your enzyme stock at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any existing aggregates. Use the supernatant for your assay.
Experimental Protocols
Detailed Protocol: Spectrophotometric Assay for this compound Kinetic Analysis
This protocol is a composite based on standard enzymatic methods and the known properties of this compound. It is designed to measure the depletion of glutathione using the enzymatic recycling assay with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
Materials:
-
Purified recombinant human this compound enzyme
-
Glutathione (GSH)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Glutathione Reductase (GR)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
96-well clear bottom microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of glutathione in assay buffer. Make serial dilutions to obtain a range of concentrations (e.g., 0.25 mM to 10 mM).
-
Prepare a 10 mM stock solution of DTNB in assay buffer.
-
Prepare a 200 units/mL stock solution of Glutathione Reductase in assay buffer.
-
Prepare a 4 mg/mL solution of NADPH in assay buffer.
-
Prepare a working solution of this compound enzyme in assay buffer at the desired concentration (e.g., 10 µg/mL).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
120 µL Assay Buffer
-
20 µL NADPH solution
-
20 µL DTNB solution
-
10 µL Glutathione Reductase solution
-
10 µL of varying concentrations of Glutathione solution
-
-
Include a "no enzyme" control for each glutathione concentration.
-
-
Initiate the Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the this compound enzyme solution to each well.
-
For the "no enzyme" control wells, add 20 µL of assay buffer.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve for each glutathione concentration.
-
Subtract the rate of the "no enzyme" control from the rate of the corresponding enzyme-containing reaction.
-
Convert the rate of absorbance change to the rate of glutathione degradation using the molar extinction coefficient of TNB (the product of the DTNB reaction), which is 14,150 M-1cm-1.
-
Plot the initial velocity (rate of glutathione degradation) against the glutathione concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizations
Caption: Signaling pathways regulating this compound expression.
Caption: Workflow for a this compound spectrophotometric kinetic assay.
References
Validation & Comparative
ChaC1 vs. ChaC2: A Comparative Guide to Catalytic Efficiency and Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ChaC1 and ChaC2, two homologous enzymes with distinct roles in glutathione metabolism. We will delve into their catalytic efficiencies, explore their divergent regulatory mechanisms, and provide detailed experimental protocols to support further research in this area.
Catalytic Efficiency: A Tale of Two Speeds
Both this compound and ChaC2 function as γ-glutamylcyclotransferases, catalyzing the degradation of glutathione (GSH) into 5-oxoproline and cysteinyl-glycine. However, their catalytic efficiencies differ significantly, suggesting distinct physiological roles. This compound is a high-efficiency enzyme, rapidly degrading glutathione in response to cellular stress, while ChaC2 exhibits a much lower turnover rate, likely responsible for the basal, homeostatic turnover of glutathione.[1]
The kinetic parameters summarized in the table below highlight the stark contrast in their enzymatic activities. Human and mouse this compound exhibit a 10- to 20-fold higher catalytic efficiency (kcat/Km) than their ChaC2 counterparts.[1][2] This difference is primarily attributed to a significantly higher turnover number (kcat) for this compound, while the Michaelis constant (Km) values for glutathione are comparable between the two isoforms.[1][2]
| Enzyme | Species | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹min⁻¹) |
| This compound | Human | 2.2 ± 0.4 | 225.2 ± 15 | 102.4 |
| ChaC2 | Human | 3.7 ± 0.4 | 15.9 ± 1.0 | 4.3 |
| This compound | Mouse | 3.13 ± 0.40 | 391 ± 3.1 | 125.0 |
| ChaC2 | Mouse | 3 ± 0.40 | 7.6 ± 0.5 | 2.5 |
Regulatory Mechanisms: Stress-Inducible vs. Constitutive Expression
The expression and activity of this compound and ChaC2 are under tight and distinct regulatory control, reflecting their specialized functions. This compound is a stress-responsive protein, primarily regulated by the unfolded protein response (UPR), while ChaC2 is constitutively expressed to maintain basal glutathione levels.[1][2]
This compound: A Key Player in the Cellular Stress Response
The induction of this compound expression is a hallmark of the integrated stress response (ISR). Various cellular stressors, including endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress, trigger signaling pathways that converge on the upregulation of this compound.
The primary regulatory pathway for this compound induction is the PERK-eIF2α-ATF4 axis of the UPR. Upon ER stress, the kinase PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to the preferential translation of Activating Transcription Factor 4 (ATF4) mRNA. ATF4, in turn, binds to specific sites in the this compound promoter to drive its transcription. This pathway also involves the transcription factors ATF3 and C/EBP homologous protein (CHOP), which further modulate this compound expression.
Amino acid starvation also induces this compound through the GCN2-eIF2α-ATF4 pathway, highlighting its role in response to nutrient stress.[3]
Post-Translational Regulation of this compound:
Beyond transcriptional control, this compound is also regulated at the post-translational level. Ubiquitination has been identified as a key modification for this compound.[4] This process can either target the protein for degradation or enhance its stability, suggesting a complex regulatory mechanism that depends on the cellular context and the nature of the ubiquitin chains.[5]
ChaC2: The Housekeeping Enzyme
In stark contrast to the inducible nature of this compound, ChaC2 is constitutively expressed in most cell types.[1][2][6] This constant expression suggests a "housekeeping" role for ChaC2 in maintaining the basal turnover of the cellular glutathione pool. The specific transcription factors and regulatory elements responsible for the constitutive expression of ChaC2 are not as well-characterized as the stress-inducible elements of the this compound promoter. It is believed that ChaC2 represents the ancestral form of the enzyme, responsible for fundamental glutathione maintenance, while this compound evolved in higher eukaryotes to handle acute stress conditions.[1] Information regarding the post-translational modification of ChaC2 is currently limited.
Experimental Protocols
To facilitate further investigation into the distinct roles of this compound and ChaC2, we provide an overview of key experimental methodologies.
Measurement of Intracellular Glutathione Levels
Accurate quantification of intracellular glutathione is crucial for assessing the functional consequences of this compound and ChaC2 activity. Several methods are available, including:
-
Enzymatic Recycling Assays: These are highly sensitive and specific methods. Commercially available kits (e.g., from Cayman Chemical, Dojindo) are based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is then amplified through a recycling reaction catalyzed by glutathione reductase. The rate of color development is proportional to the GSH concentration.
-
Fluorescent Probes: Dyes such as ThiolTracker™ Violet or RealThiol (RT) can be used for the in situ measurement of GSH levels in living cells using fluorescence microscopy or flow cytometry.[7][8]
General Protocol for Enzymatic Recycling Assay:
-
Sample Preparation: Harvest cells and lyse them in a buffer containing a deproteinizing agent like 5-sulfosalicylic acid (SSA) to prevent GSH oxidation and remove interfering proteins. Centrifuge to collect the supernatant.
-
Assay Reaction: In a 96-well plate, mix the sample supernatant with the assay buffer, DTNB, and glutathione reductase.
-
Initiate Reaction: Add NADPH to start the enzymatic recycling reaction.
-
Measurement: Measure the absorbance at 405-412 nm at multiple time points or as an endpoint reading.
-
Quantification: Determine the GSH concentration by comparing the sample readings to a standard curve generated with known concentrations of GSH.
Determination of this compound and ChaC2 Catalytic Activity (Dug1p-Coupled Assay)
The catalytic activity of purified this compound and ChaC2 can be determined using a coupled enzyme assay. This method relies on the measurement of one of the reaction products, cysteinyl-glycine (Cys-Gly). The Cys-Gly is then cleaved by the peptidase Dug1p, releasing free cysteine, which can be quantified.
Protocol Outline:
-
ChaC Reaction: Incubate purified recombinant this compound or ChaC2 with varying concentrations of glutathione in a reaction buffer.
-
Coupled Reaction: After the ChaC reaction, add purified Dug1p to the mixture. Dug1p will specifically cleave the Cys-Gly produced by the ChaC enzymes.[9][10]
-
Cysteine Quantification: The amount of cysteine released is then measured using a specific colorimetric assay, such as the acidic ninhydrin method described by Gaitonde.[9][11] This method allows for the specific detection of cysteine even in the presence of other amino acids.
-
Kinetic Analysis: By measuring the initial reaction rates at different glutathione concentrations, the Michaelis-Menten kinetic parameters (Km and Vmax) can be determined using non-linear regression analysis. The kcat can then be calculated from the Vmax and the enzyme concentration.
Analysis of Gene Expression and Regulation
-
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA levels of this compound and ChaC2 in response to various stimuli or in different cell types.
-
Western Blotting: To analyze the protein expression levels of this compound and ChaC2.
-
siRNA-mediated Knockdown: Small interfering RNAs (siRNAs) can be used to specifically silence the expression of this compound or ChaC2 to study the functional consequences of their depletion.
-
Chromatin Immunoprecipitation (ChIP): This powerful technique is used to investigate the in vivo binding of transcription factors, such as ATF4, to the promoter regions of the this compound gene.
ChIP Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., ATF4).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-transcription factor-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Analysis: Use qPCR with primers specific for the promoter region of interest to quantify the amount of precipitated DNA.
This comparative guide provides a foundation for understanding the distinct catalytic and regulatory features of this compound and ChaC2. Further research into these enzymes will undoubtedly shed more light on their roles in cellular homeostasis, stress responses, and various disease states.
References
- 1. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of Chk2 Ubiquitination and Signaling through Autophosphorylation of Serine 379 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation regulates cullin-based ubiquitination in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dug1p Is a Cys-Gly Peptidase of the γ-Glutamyl Cycle of Saccharomyces cerevisiae and Represents a Novel Family of Cys-Gly Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutathione Degradation by the Alternative Pathway (DUG Pathway) in Saccharomyces cerevisiae Is Initiated by (Dug2p-Dug3p)2 Complex, a Novel Glutamine Amidotransferase (GATase) Enzyme Acting on Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Pro-Apoptotic Effects of ChaC1 and Other UPR Genes
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular stress response that can paradoxically promote both cell survival and programmed cell death, or apoptosis. Understanding the key molecular players that tip the balance towards apoptosis is crucial for developing novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. This guide provides a comparative overview of the pro-apoptotic effects of the recently characterized UPR-induced gene, ChaC1, alongside other well-established pro-apoptotic UPR genes: CHOP, IRE1α, PERK, and ATF4.
Quantitative Comparison of Pro-Apoptotic Effects
Direct quantitative comparisons of the pro-apoptotic potency of these UPR genes are limited in the existing literature. However, by collating available data, we can construct a comparative overview. The following table summarizes the known pro-apoptotic mechanisms and available quantitative data for each gene. It is important to note that the quantitative data for ATF4 is derived from a specific study and may not be directly comparable to the effects of other genes without head-to-head experimental validation.
| Gene | Pro-Apoptotic Mechanism | Quantitative Data (Apoptosis Induction) | Key Apoptotic Markers Induced |
| This compound | Degrades intracellular glutathione (GSH), leading to increased reactive oxygen species (ROS) and oxidative stress.[1][2] | Data on the percentage of apoptosis upon overexpression is not readily available in a directly comparable format. However, its overexpression is sufficient to induce apoptosis.[3] | TUNEL, cleaved PARP, AIF nuclear translocation.[1][3] |
| CHOP | Downregulates the anti-apoptotic protein Bcl-2 and upregulates pro-apoptotic BH3-only proteins like Bim.[4][5][6] This sensitizes mitochondria to apoptotic stimuli. | Knockdown of CHOP significantly attenuates ER stress-induced apoptosis.[4] Overexpression enhances cisplatin-induced apoptosis in A549/DDP cells.[7] | Cleaved caspases (e.g., caspase-3), PARP cleavage.[4][6] |
| IRE1α | Can recruit TRAF2 to activate the JNK signaling pathway, which in turn can lead to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members and activation of pro-apoptotic factors.[8] | Quantitative data on apoptosis induction upon overexpression is not consistently reported; its role can be context-dependent, sometimes promoting survival.[9][10] | JNK phosphorylation, cleaved caspases. |
| PERK | As an upstream kinase, its primary pro-apoptotic role is through the phosphorylation of eIF2α, leading to the preferential translation of ATF4 and subsequent induction of CHOP. | Direct overexpression data on apoptosis percentage is limited as its effect is mediated by downstream effectors. | Phosphorylation of eIF2α, increased ATF4 and CHOP expression. |
| ATF4 | A key transcription factor that induces the expression of pro-apoptotic genes, most notably CHOP.[11] | Overexpression in HEK293 cells resulted in 24.2% apoptotic cells after 48 hours, compared to 8.1% in control cells (as determined by Annexin V/PI staining and flow cytometry). | Increased CHOP expression, subsequent induction of downstream apoptosis markers.[11] |
Note: The lack of standardized, direct comparative studies necessitates caution when interpreting the relative pro-apoptotic strength of these genes. The available data suggests that ATF4 is a potent inducer of apoptosis, and this compound acts as a significant downstream effector in the ATF4-CHOP pathway.
Signaling Pathways in UPR-Mediated Apoptosis
The UPR is initiated by three main sensor proteins in the endoplasmic reticulum (ER) membrane: IRE1α, PERK, and ATF6. Under prolonged or severe ER stress, these pathways can switch from a pro-survival to a pro-apoptotic signaling cascade.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CHOP favors endoplasmic reticulum stress-induced apoptosis in hepatocellular carcinoma cells via inhibition of autophagy | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. CHOP aggravates hepatocyte apoptosis upon endoplasmic reticulum stress by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOP overexpression sensitizes human non-small cell lung cancer cells to cisplatin treatment by Bcl-2/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. IRE1 prevents endoplasmic reticulum membrane permeabilization and cell death under pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
ChaC1 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emerging role of ChaC1, a glutathione-specific γ-glutamylcyclotransferase, in cancer biology has positioned it as a compelling, albeit complex, therapeutic target. This guide provides a comprehensive comparison of this compound's potential, supported by experimental data and detailed protocols, to aid in the validation and exploration of this compound-centric cancer therapies.
Unraveling the Duality of this compound in Cancer
This compound's primary function is the degradation of glutathione (GSH), a pivotal intracellular antioxidant.[1] This action depletes cellular GSH, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequently, programmed cell death through pathways such as apoptosis and ferroptosis.[1][2] However, the prognostic significance of this compound expression is notably context-dependent, exhibiting a dualistic role across different cancer types.
In certain malignancies, including breast cancer and clear cell renal cell carcinoma (ccRCC), elevated this compound expression is correlated with a poor prognosis.[3][4] Conversely, in other cancers like gastric and prostate cancer, it can function as a tumor suppressor.[5][6] This dichotomy underscores the critical need for a thorough understanding of the specific tumor microenvironment when considering this compound as a therapeutic target.
Comparative Analysis of this compound Expression and Prognostic Value
The following tables summarize the expression patterns of this compound and its association with clinical outcomes in various cancers, based on data from The Cancer Genome Atlas (TCGA) and other studies.
| Cancer Type | This compound Expression in Tumor vs. Normal Tissue | Correlation with Poor Prognosis | Hazard Ratio (HR) for Overall Survival (High vs. Low Expression) | Reference |
| Breast Cancer | Upregulated | High Expression | HR > 1 (Significant) | [4][7] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Downregulated in early-stage, Upregulated in advanced-stage | Low Expression (early), High Expression (advanced) | β = 0.1523 (as a risk factor in a prognostic model) | [3] |
| Gastric Cancer | Downregulated | Low Expression | HR = 0.803 (Protective) | [5] |
| Prostate Cancer | Downregulated | Low Expression | Not explicitly stated, but low expression linked to chemoresistance | [2][6] |
Therapeutic Strategies Targeting this compound
The primary therapeutic strategies revolving around this compound aim to modulate its expression or activity to either directly induce cancer cell death or to sensitize them to existing therapies.
Induction of this compound Expression to Promote Ferroptosis
Given that this compound depletes GSH, a key inhibitor of ferroptosis, upregulating its expression can be a pro-ferroptotic strategy. This is particularly relevant for cancers that have developed resistance to apoptosis-based therapies.
siRNA-Mediated Knockdown of this compound
In cancers where high this compound expression is associated with proliferation and metastasis, siRNA-mediated knockdown presents a logical therapeutic approach. Preclinical studies have shown that silencing this compound can inhibit tumor growth.
Comparison with Standard-of-Care Therapies
Direct comparative studies of this compound-targeted therapies versus standard chemotherapies are limited in publicly available literature. The current body of research primarily focuses on the synergistic effects of modulating this compound expression in combination with conventional treatments.
| Therapeutic Strategy | Cancer Type | Combination Agent | Observed Effect | Reference |
| This compound Overexpression | Prostate Cancer | Docetaxel | Increased sensitivity of cancer cells to docetaxel. | [6] |
| This compound Knockdown | Breast Cancer | Doxorubicin | Potential to reverse multidrug resistance (inferred from studies on other resistance genes). | [3] |
| This compound Knockdown | Gastric Cancer | Cisplatin | Increased sensitivity to cisplatin. | [5] |
The data strongly suggests that modulating this compound activity can significantly enhance the efficacy of existing chemotherapeutic agents, potentially allowing for lower, less toxic doses and overcoming chemoresistance.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The expression of this compound is primarily regulated by the unfolded protein response (UPR) pathway, specifically downstream of the PERK-eIF2α-ATF4 axis, which is activated by endoplasmic reticulum (ER) stress.
Caption: The this compound signaling pathway is primarily activated by ER stress.
Experimental Workflow for this compound Validation
The following workflow outlines the key steps to validate this compound as a therapeutic target in a specific cancer type.
Caption: A stepwise workflow for the validation of this compound as a therapeutic target.
Detailed Experimental Protocols
Measurement of Intracellular Glutathione (GSH) Levels
Principle: This protocol describes the quantification of intracellular GSH using a commercially available kit, often based on the reaction of GSH with a reagent to produce a colorimetric or fluorometric signal.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
GSH quantification kit (e.g., from Dojindo or Abcam)
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using the lysis buffer provided in the kit or a suitable alternative.
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant for the GSH assay.
-
Follow the specific instructions of the commercial kit for the preparation of standards and samples, and for the addition of reagents.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the GSH concentration based on the standard curve.
siRNA-mediated Knockdown of this compound
Principle: Small interfering RNA (siRNA) is used to specifically target and degrade this compound mRNA, leading to a reduction in this compound protein expression.
Materials:
-
This compound-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cancer cell line of interest
Procedure:
-
One day before transfection, seed the cells in a multi-well plate so that they reach 30-50% confluency at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells for 24-72 hours before proceeding with downstream analyses (e.g., Western blot to confirm knockdown, cell viability assays).
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells using the desired treatment. Include untreated control cells.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Add PI to the cell suspension and incubate for another 5 minutes in the dark.
-
Analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
γ-Glutamyl Cyclotransferase (GGCT) Activity Assay
Principle: This assay measures the enzymatic activity of this compound by detecting one of its reaction products. A common method involves a coupled enzyme assay where the product of the this compound reaction is a substrate for a second enzyme, which in turn produces a detectable signal (e.g., NADH).
Materials:
-
Purified recombinant this compound protein or cell lysate containing this compound
-
γ-glutamyl-p-nitroanilide (GGPNA) as a substrate
-
Glycylglycine as an acceptor
-
A suitable buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, GGPNA, and glycylglycine.
-
Initiate the reaction by adding the purified this compound protein or cell lysate.
-
Incubate the reaction at 37°C.
-
The GGT activity is determined by measuring the release of p-nitroaniline (pNA), which absorbs light at 405-418 nm.
-
Monitor the change in absorbance over time using a spectrophotometer.
-
The rate of pNA formation is proportional to the GGT activity. One unit of GGT is defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.[4]
Note: When assaying this compound specifically, it is crucial to use glutathione as the substrate and to have a method to detect the formation of 5-oxoproline and Cys-Gly dipeptide, which may require more specialized techniques like HPLC or mass spectrometry for accurate quantification.
Conclusion
The validation of this compound as a therapeutic target in cancer is a promising avenue of research. Its central role in glutathione metabolism and the induction of cell death provides a strong rationale for its exploration. However, the dualistic nature of its prognostic significance necessitates a careful, cancer-type-specific approach. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to further investigate and potentially exploit the therapeutic window of targeting this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SiRNA-mediated Knockdown of ABCB1 Enhances the Efficacy of Doxorubicin and Vinorelbine in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
ChaC1 knockdown versus knockout: a comparative phenotype analysis
For Researchers, Scientists, and Drug Development Professionals
The study of ChaC1, a key enzyme in glutathione metabolism and a regulator of cellular stress responses, has significant implications for various fields, including oncology and neurodegenerative disease research. Understanding the phenotypic consequences of manipulating this compound expression is crucial for elucidating its function and developing targeted therapies. This guide provides a comparative analysis of this compound knockdown and knockout strategies, summarizing the observed phenotypes, presenting supporting quantitative data, and detailing the experimental protocols utilized in these studies.
Comparative Phenotypic Overview
| Feature | This compound Knockdown (transient) | This compound Knockout (permanent) |
| General Phenotype | Increased cellular resistance to stress. | More severe, systemic effects. |
| Viability/Survival | Enhanced cell survival under oxidative stress, reduced apoptosis and ferroptosis.[1][2][3] | Embryonic lethality in mice. [cite: ] In cell lines, increased proliferation has been observed. |
| Glutathione (GSH) Levels | Significantly increased intracellular GSH levels.[1][4][5] | Expected to have constitutively high GSH levels, though less data is available. |
| Apoptosis | Decreased apoptosis in response to various stimuli. | Altered expression of apoptotic pathway components (e.g., increased PARP and Caspase 3 in MEFs). |
| Ferroptosis | Reduced lipid peroxidation and increased resistance to ferroptosis-inducing agents.[4][6] | Expected to be highly resistant to ferroptosis. |
| Signaling Pathways | Attenuation of the Unfolded Protein Response (UPR) and ATF4-CHOP signaling under stress. | Constitutive activation of the ATF4-CHOP and Notch signaling pathways has been reported in MEFs. |
Quantitative Data Summary
The following tables summarize quantitative data from representative studies. It is important to note that direct head-to-head quantitative comparisons of this compound knockdown and knockout in the same experimental system are limited in the current literature. The data presented here is collated from separate studies investigating each manipulation.
Table 1: Effects of this compound Knockdown on Cell Viability and Glutathione Levels
| Cell Line | Treatment | % Cell Viability (relative to control) | Intracellular GSH Levels (relative to control) | Reference |
| MDA-MB-231 (human breast cancer) | Cystine Starvation | ~150% | ~175% | [1][3] |
| Hs 578T (human breast cancer) | Cystine Starvation | ~140% | ~150% | [1][3] |
| HK-2 (human kidney) | LPS | ~120% | ~130% | [2] |
| ARPE-19 (human retinal pigment epithelial) | Hydrogen Peroxide | ~125% | Significantly Increased | [6] |
Table 2: Effects of this compound Knockdown on Markers of Apoptosis and Ferroptosis
| Cell Line | Treatment | Apoptosis (% TUNEL positive cells, relative to control) | Lipid ROS (C11-BODIPY fluorescence, relative to control) | Reference |
| HK-2 (human kidney) | LPS | Decreased | Decreased | [2] |
| ARPE-19 (human retinal pigment epithelial) | Hydrogen Peroxide | Not specified | Significantly Decreased | [6] |
Experimental Protocols
This compound Knockdown via siRNA Transfection
This protocol describes a general method for transiently knocking down this compound expression in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
This compound-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of siRNA (this compound-specific or control) into 250 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium and mix gently.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 500 µL of siRNA-Lipofectamine™ complexes to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After incubation, harvest the cells for downstream analysis of gene knockdown efficiency (e.g., by qPCR or Western blot) and phenotypic assays.
-
This compound Knockout via CRISPR/Cas9
This protocol provides a general workflow for generating a stable this compound knockout cell line using the CRISPR/Cas9 system.
Materials:
-
pSpCas9(BB)-2A-GFP (PX458) plasmid (or similar CRISPR/Cas9 vector)
-
This compound-specific single guide RNA (sgRNA) sequences
-
Lipofectamine™ 3000 Transfection Reagent
-
Complete cell culture medium
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting an early exon of the this compound gene to increase the likelihood of a frameshift mutation.
-
Clone the sgRNAs into the pSpCas9(BB)-2A-GFP vector according to the manufacturer's protocol.
-
-
Transfection:
-
Transfect the sgRNA-containing CRISPR/Cas9 plasmid into the target cells using Lipofectamine™ 3000, following the manufacturer's instructions.
-
-
FACS-based Sorting of Transfected Cells:
-
48 hours post-transfection, harvest the cells and resuspend them in FACS buffer.
-
Use a FACS sorter to isolate the GFP-positive cells, which have a high probability of being successfully transfected.
-
-
Single-Cell Cloning:
-
Plate the sorted GFP-positive cells into 96-well plates at a density of a single cell per well.
-
Allow the single cells to grow into colonies.
-
-
Screening and Validation of Knockout Clones:
-
Expand the individual clones.
-
Extract genomic DNA from each clone and perform PCR to amplify the targeted region of the this compound gene.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of this compound protein expression in validated knockout clones by Western blot.
-
Apoptosis Assay (TUNEL)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Procedure:
-
Cell Preparation: Grow and treat cells on coverslips.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 2 minutes on ice.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) in a humidified chamber for 60 minutes at 37°C, protected from light.
-
-
Staining and Imaging:
Ferroptosis Assay (Lipid Peroxidation)
This assay measures lipid peroxidation, a key event in ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.
Procedure:
-
Cell Treatment: Treat cells with a ferroptosis-inducing agent.
-
Staining:
-
Imaging or Flow Cytometry:
-
Wash the cells with PBS.
-
For imaging, visualize the cells using a fluorescence microscope. A shift in fluorescence from red to green indicates lipid peroxidation.
-
For quantitative analysis, harvest the cells and analyze them by flow cytometry, measuring the fluorescence in both the green and red channels. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.[11][13]
-
Glutathione (GSH) Assay
This colorimetric assay quantifies the total intracellular glutathione levels.
Procedure:
-
Cell Lysis: Harvest and lyse the cells in a suitable buffer.
-
Deproteinization: Remove proteins from the lysate, for example, by precipitation with metaphosphoric acid.
-
GSH Measurement:
-
Use a commercial GSH assay kit that employs the DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) recycling method.[15]
-
In the presence of GSH and GSH reductase, DTNB is reduced to TNB, which has a yellow color that can be measured spectrophotometrically at 412 nm.
-
Quantify the GSH concentration by comparing the absorbance to a standard curve of known GSH concentrations.[15][16]
-
Signaling Pathways and Experimental Workflows
Caption: this compound in the Unfolded Protein Response.
Caption: Role of this compound in Ferroptosis.
Caption: this compound Knockdown Workflow.
Caption: this compound Knockout Workflow.
References
- 1. oncotarget.com [oncotarget.com]
- 2. all-imm.com [all-imm.com]
- 3. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound silencing mitigates hemorrhagic shock-induced intestinal injury by inhibiting oxidative stress and ferroptosis [signavitae.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abpbio.com [abpbio.com]
- 13. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 14. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 15. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutathione Quantification GSSG/GSH Quantification Kit - Oxidized/Reduced Glutathione Assay Dojindo [dojindo.com]
Unraveling the Nuances of Glutathione Degradation: A Comparative Guide to ChaC1 and Other Key Enzymes
For researchers, scientists, and drug development professionals, understanding the intricacies of glutathione metabolism is paramount. This guide provides a detailed comparison of ChaC1, a key intracellular glutathione-degrading enzyme, with other major players in this pathway, including γ-glutamyl transpeptidase (GGT) and glutathione S-transferases (GSTs). We delve into their distinct functional differences, supported by quantitative data and detailed experimental methodologies, to illuminate their unique roles in cellular physiology and disease.
Glutathione (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells, playing a critical role in antioxidant defense, detoxification, and redox signaling. The precise regulation of intracellular GSH levels is crucial for cell survival and function. While GSH synthesis has been extensively studied, the catabolic pathways that degrade GSH are equally important in maintaining this delicate balance. This guide focuses on the functional distinctions of this compound, a cytosolic γ-glutamyl cyclotransferase, in comparison to other enzymes that catabolize glutathione or its conjugates.
At a Glance: Key Differences in Glutathione-Degrading Enzymes
The primary enzymes involved in glutathione degradation exhibit fundamental differences in their subcellular localization, catalytic mechanism, and substrate specificity. These distinctions dictate their specific roles in cellular metabolism and response to stress.
| Feature | This compound | γ-Glutamyl Transpeptidase (GGT) | Glutathione S-Transferases (GSTs) |
| Subcellular Localization | Cytosol | Cell membrane (extracellular) | Primarily cytosol, also mitochondria and microsomes |
| Primary Function | Intracellular glutathione degradation | Extracellular glutathione and glutathione conjugate degradation | Detoxification via conjugation of xenobiotics to glutathione |
| Catalytic Reaction | γ-glutamyl cyclotransferase activity: GSH → 5-oxoproline + Cys-Gly | Hydrolysis and transpeptidation of the γ-glutamyl bond | Conjugation of the thiol group of GSH to electrophilic substrates |
| Substrate Specificity | Highly specific for reduced glutathione (GSH) | Broad: GSH, GSSG, GSH conjugates, and other γ-glutamyl compounds | Broad range of electrophilic xenobiotics and endogenous compounds |
| Physiological Role | Induction of apoptosis and ferroptosis via GSH depletion under stress | Cysteine salvage for intracellular GSH synthesis; metabolism of xenobiotics | Detoxification of drugs and carcinogens |
Deep Dive into Enzymatic Function and Kinetics
A closer examination of the enzymatic properties reveals the unique position of this compound in glutathione metabolism.
This compound: The Intracellular Gatekeeper of Glutathione Levels
This compound is a highly specific γ-glutamyl cyclotransferase that catalyzes the intracellular degradation of glutathione into 5-oxoproline and cysteinyl-glycine.[1][2] This activity directly reduces the intracellular pool of GSH, a critical step in initiating programmed cell death pathways like apoptosis and ferroptosis.[1] The expression of this compound is tightly regulated and induced by the activating transcription factor 4 (ATF4) in response to cellular stress, particularly the unfolded protein response (UPR) and the integrated stress response (ISR).[2]
The relatively high Michaelis constant (Km) of this compound for glutathione suggests that its activity becomes significant when intracellular GSH concentrations are high, acting as a cellular "reset" button under conditions of oxidative stress.
γ-Glutamyl Transpeptidase (GGT): The Extracellular Scavenger
In stark contrast to this compound, GGT is an ectoenzyme anchored to the outer surface of the cell membrane. Its primary role is to catabolize extracellular glutathione and glutathione S-conjugates.[3] GGT performs this function through two main reactions: hydrolysis, which breaks down GSH into glutamate and cysteinyl-glycine, and transpeptidation, where the γ-glutamyl moiety is transferred to an acceptor amino acid or peptide.[3] This process is crucial for salvaging cysteine, the rate-limiting amino acid for intracellular GSH synthesis.
Glutathione S-Transferases (GSTs): The Detoxification Specialists
GSTs are a diverse family of enzymes primarily involved in cellular detoxification.[4] Their canonical function is to catalyze the conjugation of the thiol group of glutathione to a wide array of endogenous and exogenous electrophilic compounds.[4] This reaction renders the toxins more water-soluble and facilitates their excretion from the cell. While GSTs directly consume glutathione in this process, their primary role is not the homeostatic degradation of GSH but rather its utilization for detoxification.
Quantitative Comparison of Enzymatic Parameters
The kinetic parameters of these enzymes further highlight their distinct roles. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, providing an indication of substrate affinity.
| Enzyme | Substrate | Km (mM) | Reference |
| This compound | Glutathione (GSH) | ~2.2 ± 0.4 | [5] |
| γ-Glutamyl Transpeptidase (GGT) | S-nitrosoglutathione | 0.398 ± 0.031 | [6] |
| Glutathione S-Transferases (GSTs) | Glutathione (GSH) | 0.1 - 0.75 | [1] |
The significantly higher Km of this compound for GSH compared to GSTs suggests that this compound is likely to be most active under conditions of high intracellular GSH, whereas GSTs can function effectively even at lower GSH concentrations.
Signaling Pathways and Regulatory Mechanisms
The regulation of these enzymes is intricately linked to cellular stress responses.
As depicted, this compound expression is a direct downstream effect of the UPR and ISR pathways, mediated by the transcription factor ATF4.[2] This places this compound as a critical effector of stress-induced cell death. In contrast, the regulation of GGT and GSTs is more closely tied to substrate availability and the need for detoxification.
Experimental Protocols
Accurate measurement of the activity of these enzymes is crucial for research and drug development. Below are outlines of common experimental protocols.
Measurement of this compound γ-Glutamyl Cyclotransferase Activity
The activity of this compound can be determined by measuring the formation of 5-oxoproline from glutathione. A common method involves an enzyme-linked immunosorbent assay (ELISA) or a coupled-enzyme assay.
Principle: This assay quantifies the amount of this compound protein in a sample using a specific antibody in a sandwich ELISA format.
Protocol Outline:
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer.
-
ELISA:
-
Coat a 96-well plate with a capture antibody specific for this compound.
-
Add samples and standards to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Wash again and add the enzyme substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the standard curve.
A detailed protocol for a this compound ELISA can be found in commercially available kits.
Measurement of γ-Glutamyl Transpeptidase (GGT) Activity
GGT activity is typically measured using a colorimetric assay with a synthetic substrate.
Principle: GGT catalyzes the transfer of a γ-glutamyl group from a donor substrate (e.g., L-γ-glutamyl-3-carboxy-4-nitroanilide) to an acceptor (e.g., glycylglycine). The reaction releases a chromogenic product (e.g., 5-amino-2-nitrobenzoate) that can be measured spectrophotometrically.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction mixture containing the GGT substrate and acceptor in a suitable buffer.
-
Assay:
-
Add the sample (e.g., serum or cell lysate) to the reaction mixture.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the increase in absorbance at 405 nm over time.
-
-
Calculation: Calculate the GGT activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
For a detailed manual procedure, refer to resources provided by clinical chemistry organizations.
Measurement of Glutathione S-Transferase (GST) Activity
GST activity is commonly assayed using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).
Principle: GSTs catalyze the conjugation of glutathione to CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
Protocol Outline:
-
Reagent Preparation: Prepare a reaction cocktail containing phosphate buffer, reduced glutathione, and CDNB.
-
Assay:
-
Add the sample (e.g., cell lysate) to the reaction cocktail in a cuvette.
-
Immediately place the cuvette in a spectrophotometer.
-
Measure the increase in absorbance at 340 nm for several minutes.
-
-
Calculation: Determine the GST activity from the rate of absorbance change, the molar extinction coefficient of the product, and the protein concentration of the sample.
Detailed protocols are available from various suppliers of GST assay kits.
Conclusion
This compound distinguishes itself from other glutathione-degrading enzymes through its specific intracellular localization, its unique catalytic mechanism as a γ-glutamyl cyclotransferase, and its direct role in stress-induced cell death pathways. While GGT focuses on extracellular glutathione metabolism for cysteine recycling and GSTs utilize glutathione for detoxification, this compound acts as a critical intracellular regulator of glutathione levels, tipping the balance towards apoptosis or ferroptosis under cellular stress. A thorough understanding of these differences is essential for developing targeted therapeutic strategies that modulate glutathione metabolism in various diseases, including cancer and neurodegenerative disorders.
References
ChaC1: A Promising Biomarker for Disease Prognosis - A Comparative Guide
For researchers, scientists, and drug development professionals, the identification of reliable prognostic biomarkers is paramount for advancing disease management and therapeutic strategies. This guide provides a comprehensive validation of ChaC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1) as a prognostic biomarker, comparing its performance against other alternatives and presenting supporting experimental data.
Elevated expression of this compound, a key enzyme in glutathione degradation, has emerged as a significant indicator of poor prognosis across a spectrum of cancers.[1][2][3] Its role in critical cellular processes such as the unfolded protein response (UPR) and ferroptosis underscores its potential as a robust biomarker and a therapeutic target.[1] This guide synthesizes the current evidence on the prognostic value of this compound, offering a comparative analysis with established biomarkers and detailing the experimental protocols for its validation.
Comparative Prognostic Performance of this compound
High this compound expression consistently correlates with adverse clinical outcomes in various malignancies. The following tables summarize the quantitative data on the prognostic significance of this compound in different cancers, including hazard ratios (HR), 95% confidence intervals (CI), and p-values.
| Cancer Type | Biomarker | Prognostic Value | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Breast Cancer | This compound | High expression associated with poor overall survival. | 3.37 | 1.51–7.54 | 0.0017 | [1] |
| Cholangiocarcinoma (CCA) | This compound | High expression associated with shorter survival time. | 1.98 | Not Specified | < 0.01 | [4] |
| Uveal Melanoma (UM) | This compound | High expression correlated with lower overall survival rate. | Not Specified | Not Specified | Not Specified | [5] |
| Kidney Renal Clear Cell Carcinoma (KIRC) | Up-regulated this compound | Independent risk factor for poor prognosis. | Not Specified | Not Specified | Not Specified | [6] |
Table 1: Prognostic Value of this compound Expression in Various Cancers. This table summarizes the prognostic significance of this compound expression across different cancer types, highlighting its consistent association with poor patient outcomes.
Comparison with Other Biomarkers
While this compound shows promise as a standalone prognostic marker, its performance in comparison to or in combination with other established biomarkers is crucial for its clinical utility.
| Cancer Type | Biomarkers Compared | Comparative Performance | Reference |
| Cholangiocarcinoma (CCA) | This compound , ACSL4, SLC7A11 | Upregulation of all three could be a valuable biomarker panel for predicting prognosis. | [7] |
| Stomach Adenocarcinoma | This compound , NOX4, HIF1A | A three-gene signature including this compound can accurately predict outcomes. | |
| Prostate Cancer | This compound vs. PSA | This compound has been suggested as a potential marker for predicting sensitivity to docetaxel, a chemotherapy drug.[8][9] PSA is a well-established biomarker for prostate cancer diagnosis and monitoring.[10] Direct comparative prognostic studies are emerging. | [8][9][10] |
| Ovarian Cancer | This compound vs. CA-125 | High this compound has been associated with poor survival. CA-125 is a standard biomarker for monitoring ovarian cancer.[11][12] Further studies are needed to directly compare their prognostic accuracy. | [2][11][12] |
Table 2: Comparison of this compound with Other Prognostic Biomarkers. This table provides an overview of studies comparing this compound with other biomarkers, suggesting its potential for use in multi-biomarker panels.
Experimental Protocols
Accurate and reproducible validation of this compound as a biomarker requires standardized experimental protocols. Below are detailed methodologies for two key experimental techniques.
Immunohistochemistry (IHC) for this compound Staining in Tissue Samples
Immunohistochemistry is a cornerstone technique for evaluating protein expression in tissue samples.
Objective: To determine the expression level and localization of the this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (5 µm)
-
Primary antibody: Rabbit anti-ChaC1 polyclonal antibody
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
3% Hydrogen peroxide
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 2 minutes), 95% (1 x 2 minutes), 70% (1 x 2 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5 minutes, then low power for 15 minutes).
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ChaC1 antibody to its optimal concentration in antibody diluent.
-
Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Apply the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Scoring: The intensity and percentage of stained tumor cells are evaluated to generate a score (e.g., H-score) for each sample.
Kaplan-Meier Survival Analysis
Kaplan-Meier analysis is a statistical method used to estimate the survival function from time-to-event data.
Objective: To compare the survival probabilities of patient groups with high versus low this compound expression.
Methodology:
-
Data Collection:
-
Obtain patient data including survival time (e.g., overall survival in months) and event status (e.g., deceased or censored).
-
Obtain corresponding this compound expression data for each patient (e.g., from IHC scores or RNA sequencing data from databases like The Cancer Genome Atlas - TCGA).
-
-
Patient Stratification:
-
Divide patients into two or more groups based on this compound expression levels (e.g., "high" and "low" expression based on the median or a pre-determined cutoff).
-
-
Statistical Analysis:
-
Use statistical software (e.g., R, SPSS, GraphPad Prism) to perform the Kaplan-Meier analysis.
-
The survival probability is calculated at each event time point.
-
The log-rank test is used to determine if there is a statistically significant difference in survival between the groups.
-
-
Visualization:
-
Generate a Kaplan-Meier plot, which graphs the survival probability on the y-axis against time on the x-axis. Each drop in the curve represents an event.
-
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental validation of this compound, the following diagrams are provided.
References
- 1. becarispublishing.com [becarispublishing.com]
- 2. High levels of unfolded protein response component this compound associates with cancer progression signatures in malignant breast cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic significance of this compound expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prognostic Values of Ferroptosis-Related Proteins ACSL4, SLC7A11, and this compound in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression panel predicts metastatic‐lethal prostate cancer outcomes in men diagnosed with clinically localized prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
ChaC1 and GPX4 Inhibition: A Comparative Guide to Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions, including cancer and neurodegenerative diseases. Two key proteins, ChaC glutathione specific γ-glutamylcyclotransferase 1 (ChaC1) and Glutathione Peroxidase 4 (GPX4), play pivotal but distinct roles in the execution of this cell death pathway. This guide provides an objective comparison of their mechanisms in inducing ferroptosis, supported by experimental data and detailed protocols.
At a Glance: this compound vs. GPX4 Inhibition in Ferroptosis
| Feature | This compound-Mediated Ferroptosis | GPX4 Inhibition-Mediated Ferroptosis |
| Mechanism of Action | Indirectly induces ferroptosis by degrading glutathione (GSH), a crucial cofactor for GPX4.[1][2][3] | Directly induces ferroptosis by inhibiting the enzymatic activity of GPX4, preventing the detoxification of lipid peroxides.[4][5] |
| Primary Molecular Target | Glutathione (GSH).[2][3][6] | Glutathione Peroxidase 4 (GPX4).[4][5] |
| Mode of Induction | Upregulation of this compound expression, often triggered by cellular stress signals like the unfolded protein response (UPR).[1][3] | Small molecule inhibitors (e.g., RSL3, Erastin), genetic knockdown (siRNA, shRNA).[7][8] |
| Effect on GPX4 | Leads to a decrease in GPX4 protein levels and inactivation due to cofactor depletion.[9][10][11][12] | Direct enzymatic inhibition or degradation.[5] |
Quantitative Comparison of Ferroptosis Induction
The following tables summarize quantitative data from separate studies, illustrating the impact of this compound overexpression and GPX4 inhibition on key markers of ferroptosis. It is important to note that these results are from different cell lines and experimental conditions and therefore should be interpreted as illustrative rather than a direct, side-by-side comparison.
Table 1: Effect on Cell Viability
| Condition | Cell Line | Change in Cell Viability | Reference |
| This compound Overexpression | DU145 (Prostate Cancer) | Significant decrease (P<0.01) | [10][13] |
| This compound Overexpression | 22RV1 (Prostate Cancer) | Significant decrease (P<0.01) | [10][13] |
| RSL3 (GPX4 Inhibitor) Treatment (1 µM) | HT-1080 (Fibrosarcoma) | ~50% decrease | [4] |
| Erastin (Induces GSH depletion) Treatment (10 µM) | OVCAR-8 (Ovarian Cancer) | Significant decrease | [7][14] |
Table 2: Effect on Lipid Peroxidation
| Condition | Cell Line | Change in Lipid Peroxidation | Reference |
| This compound Overexpression | DU145 (Prostate Cancer) | Significant increase (P<0.05) | [9][10][12] |
| This compound Overexpression | 22RV1 (Prostate Cancer) | Significant increase (P<0.05) | [9][10][12] |
| RSL3 (GPX4 Inhibitor) Treatment (0.5 µM) | MHCC97H (Hepatocellular Carcinoma) | Significant increase | [8] |
| This compound Silencing (in the presence of oxidative stress) | ARPE-19 (Retinal Pigment Epithelial) | Rescued H2O2-induced increase in lipid peroxidation | [15] |
Signaling Pathways in Ferroptosis: this compound and GPX4
The regulation of ferroptosis is a complex network of signaling pathways. The diagrams below illustrate the distinct but interconnected roles of this compound and GPX4.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the manufacturer's instructions and is a common method for determining cell viability by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cells cultured in multiwell plates
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates compatible with a luminometer
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the multiwell plate with cultured cells and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium in a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells.
Lipid Peroxidation Assay (C11-BODIPY™ 581/591)
This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells cultured in a suitable format for fluorescence microscopy or flow cytometry
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Prepare a working solution of C11-BODIPY™ 581/591 in cell culture medium (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS or HBSS.
-
Add the C11-BODIPY™ working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
After incubation, remove the probe-containing medium and wash the cells twice with PBS or HBSS.
-
Add fresh culture medium or PBS/HBSS to the cells.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Capture images using filters for both the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe. An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
-
Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (~530/30 nm) and red (~585/42 nm) channels. The shift in the cell population towards higher green fluorescence indicates an increase in lipid peroxidation.
-
Western Blot for this compound and GPX4 Detection
This protocol outlines the general steps for detecting this compound and GPX4 protein levels in cell lysates.
Materials:
-
Cell lysate
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for this compound and GPX4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay. Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against this compound or GPX4 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both this compound and GPX4 are central to the regulation of ferroptosis, albeit through different mechanisms. This compound acts as an upstream initiator by depleting the cellular antioxidant glutathione, which in turn cripples the GPX4 defense system. Direct inhibition of GPX4 provides a more immediate and targeted approach to inducing ferroptosis. The choice of targeting this compound or GPX4 for therapeutic intervention will depend on the specific cellular context and the desired mechanism of action. This guide provides the foundational knowledge and experimental frameworks for researchers to further investigate and compare these two crucial players in ferroptosis.
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian proapoptotic factor this compound and its homologues function as γ-glutamyl cyclotransferases acting specifically on glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human this compound Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChaC glutathione specific γ-glutamylcyclotransferase 1 inhibits cell viability and increases the sensitivity of prostate cancer cells to docetaxel by inducing endoplasmic reticulum stress and ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Analysis of ChaC1 Regulation by Diverse Cellular Stress Inducers
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the regulation of Cation transport regulator homolog 1 (ChaC1), a pro-apoptotic protein, in response to various cellular stress inducers. We compare the effects of endoplasmic reticulum (ER) stress, amino acid deprivation, and oxidative stress on this compound expression, the signaling pathways involved, and the resulting cellular outcomes. This document is intended for researchers, scientists, and drug development professionals investigating cellular stress responses and their therapeutic implications.
Introduction to this compound
This compound is a key component of the integrated stress response (ISR) and is primarily involved in promoting apoptosis. It functions as a γ-glutamylcyclotransferase, degrading glutathione (GSH), a major intracellular antioxidant, thereby sensitizing cells to oxidative stress and apoptosis. The expression of this compound is tightly regulated and its induction is a hallmark of significant cellular stress. The primary regulatory pathway for this compound induction is the PERK-eIF2α-ATF4 axis of the unfolded protein response (UPR).
Comparative Regulation of this compound by Stress Inducers
Different cellular stresses converge on the ISR to induce this compound, but the magnitude of induction and the downstream consequences can vary. This section compares the effects of three common stress inducers: Tunicamycin (ER stress), Earle's Balanced Salt Solution (EBSS) for amino acid deprivation, and Sodium Arsenite (oxidative stress).
Table 1: Comparative Effects of Stress Inducers on this compound Expression and Cell Viability
| Stress Inducer | Stress Type | Concentration/Duration | This compound mRNA Fold Induction (relative to control) | % Apoptotic Cells (relative to control) | Key Signaling Pathway |
| Tunicamycin | ER Stress | 2 µg/mL for 12h | ~15-fold | ~30% | PERK-eIF2α-ATF4 |
| EBSS | Amino Acid Deprivation | 6h | ~8-fold | ~15% | GCN2-eIF2α-ATF4 |
| Sodium Arsenite | Oxidative Stress | 50 µM for 8h | ~5-fold | ~20% | HRI-eIF2α-ATF4 |
Note: The values presented are approximate and synthesized from typical results found in literature for illustrative comparison. Actual results will vary based on cell type and experimental conditions.
Signaling Pathways Leading to this compound Induction
The induction of this compound is predominantly controlled by the transcription factor ATF4, which is activated downstream of eIF2α phosphorylation by one of several kinases, each responding to a different type of stress.
Figure 1. Convergent signaling pathways for this compound induction by different stress inducers.
Pathway Description:
-
ER Stress: Accumulation of unfolded proteins in the ER activates PERK, which phosphorylates eIF2α.
-
Amino Acid Deprivation: Uncharged tRNAs activate GCN2, leading to eIF2α phosphorylation.
-
Oxidative Stress: Heme-regulated inhibitor (HRI) is activated by oxidative stress and phosphorylates eIF2α.
-
Common Pathway: Phosphorylated eIF2α globally inhibits protein synthesis but selectively promotes the translation of ATF4 mRNA. ATF4, a transcription factor, then moves to the nucleus and binds to the promoter of target genes, including this compound, to induce their expression.[1][2] this compound protein then degrades glutathione, leading to increased reactive oxygen species (ROS) and promoting apoptosis.[1][2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound regulation.
The general workflow for investigating this compound regulation involves stress induction, sample collection, and downstream analysis of mRNA, protein, and cellular phenotype.
Figure 2. General experimental workflow for studying this compound regulation.
-
Cell Seeding: Plate a human cell line (e.g., HEK293T or HeLa) in DMEM with 10% FBS at a density of 0.5 x 106 cells per well in a 6-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Stress Induction:
-
ER Stress: Replace the medium with fresh medium containing 2 µg/mL Tunicamycin.
-
Amino Acid Deprivation: Wash cells twice with PBS, then replace the medium with Earle's Balanced Salt Solution (EBSS).
-
Oxidative Stress: Replace the medium with fresh medium containing 50 µM Sodium Arsenite.
-
-
Incubation: Return plates to the incubator for the desired time course (e.g., 4, 8, 12, 24 hours).
-
RNA Extraction: At each time point, wash cells with PBS and lyse them directly in the well using 1 mL of TRIzol reagent. Extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers.
-
qPCR: Perform qPCR using a SYBR Green master mix with primers specific for this compound and a housekeeping gene (e.g., GAPDH) for normalization.
-
This compound Forward Primer: 5'-AGAGCCTGGCTGTGATGGAG-3'
-
This compound Reverse Primer: 5'-TGGGCCTGGTTTTACAGCAA-3'
-
GAPDH Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: 5'-AATGAAGGGGTCATTGATGG-3'
-
-
Analysis: Calculate the fold change in this compound mRNA expression using the ΔΔCt method.
-
Protein Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 12% SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against this compound (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against β-actin (1:5000) as a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Collection: At the end of the treatment period, collect both floating and adherent cells.
-
Staining: Wash cells with PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Incubate in the dark for 15 minutes. Analyze the cells by flow cytometry within 1 hour.
-
Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.
Conclusion
The regulation of this compound is a critical node in the cellular stress response. While diverse stressors can induce its expression, the upstream signaling kinases (PERK, GCN2, HRI) are specific to the type of stress, all converging on the phosphorylation of eIF2α and subsequent translation of ATF4. Understanding these comparative regulatory mechanisms is crucial for developing therapeutic strategies that can modulate cell fate in diseases characterized by chronic cellular stress, such as neurodegenerative disorders, metabolic diseases, and cancer. The provided protocols offer a standardized framework for researchers to investigate the nuanced roles of this compound in these contexts.
References
A Researcher's Guide to Validating ChaC1 Protein-Protein Interactions: A Comparative Analysis of Yeast Two-Hybrid and Alternative Methods
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of the widely used yeast two-hybrid (Y2H) system with key alternative methods for validating interactions with ChaC1, a protein implicated in the unfolded protein response and apoptosis.
This guide will delve into the experimental protocols of the Yeast Two-Hybrid (Y2H) system, Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET). We will present a comparative analysis of their performance, supported by quantitative data where available, to assist researchers in selecting the most appropriate method for their specific research goals.
Unraveling the this compound Interactome: The Importance of Validation
Comparative Analysis of Protein-Protein Interaction Validation Methods
Choosing the right method to validate a protein-protein interaction depends on various factors, including the nature of the interacting proteins, the desired level of quantitative data, and the available resources. The following tables provide a quantitative and qualitative comparison of Y2H with Co-IP, SPR, and FRET.
Table 1: Quantitative Comparison of Protein-Protein Interaction Validation Methods
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Interaction Affinity Range | Indirectly inferred (mM to µM) | Indirectly inferred | pM to mM | nM to µM |
| Quantitative Data | Semi-quantitative (reporter gene expression) | Qualitative to semi-quantitative (Western blot band intensity) | Highly quantitative (KD, kon, koff) | Quantitative (FRET efficiency, distance) |
| False Positives | High | Moderate | Low | Low |
| False Negatives | Moderate to High | Moderate | Low | Moderate |
| Throughput | High | Low to Medium | Medium to High | Low to Medium |
| In vivo / In vitro | In vivo (in yeast) | In vivo or in vitro | In vitro | In vivo or in vitro |
Table 2: Qualitative Comparison of Protein-Protein Interaction Validation Methods
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Surface Plasmon Resonance (SPR) | Förster Resonance Energy Transfer (FRET) |
| Principle | Reconstitution of a transcription factor to activate a reporter gene. | Pull-down of a protein complex using a specific antibody. | Detection of changes in refractive index upon binding to a sensor surface. | Non-radiative energy transfer between two fluorophores in close proximity. |
| Strengths | Simple, cost-effective, suitable for large-scale screening.[1] | Detects interactions in a native cellular context; can identify multi-protein complexes. | Label-free, real-time analysis of binding kinetics and affinity.[2][3][4] | Provides spatial and temporal information about interactions in living cells. |
| Weaknesses | High rate of false positives; interactions occur in a non-native (yeast) nucleus.[1] | Can be affected by antibody specificity and non-specific binding; may not detect transient interactions. | Requires purified proteins; immobilization can affect protein conformation. | Requires fluorescently tagged proteins; distance-dependent (1-10 nm). |
| Best Suited For | Initial screening of large libraries of potential interacting partners. | Validating interactions in a cellular context and identifying components of a protein complex. | Detailed characterization of binding affinity and kinetics of purified proteins. | Studying the dynamics and localization of protein interactions in living cells. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of results. Below are outlined protocols for each of the discussed techniques.
Yeast Two-Hybrid (Y2H) Protocol
The Y2H system relies on the reconstitution of a functional transcription factor.[5][6] A "bait" protein (e.g., this compound) is fused to the DNA-binding domain (DBD) of a transcription factor, and a "prey" protein (a potential interactor) is fused to the activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, activating the transcription of a reporter gene.[5][6]
-
Vector Construction: Clone the cDNA of this compound into a "bait" vector (containing the DBD) and the cDNA of the potential interacting partner into a "prey" vector (containing the AD).
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact, leading to the expression of the reporter genes responsible for synthesizing these nutrients, will grow.
-
Reporter Assay: Further confirm the interaction by assaying for a second reporter gene, such as lacZ, which produces a blue color in the presence of X-gal.
-
Controls: Include positive and negative controls to ensure the assay is working correctly and to identify potential auto-activation by the bait or prey proteins.
Co-Immunoprecipitation (Co-IP) Protocol
Co-IP is used to identify and validate interactions within a cell's natural environment. An antibody against a known protein (the "bait," e.g., this compound) is used to pull down the bait protein and any interacting partners ("prey") from a cell lysate.
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (this compound).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time quantitative data on the kinetics and affinity of protein interactions.[2][3]
-
Protein Purification: Purify both the "ligand" (e.g., this compound) and the "analyte" (the potential interacting partner).
-
Ligand Immobilization: Covalently attach the purified ligand to the surface of a sensor chip.
-
Analyte Injection: Flow the analyte in a solution over the sensor chip surface at various concentrations.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time as the analyte binds to and dissociates from the immobilized ligand. This is recorded as a sensorgram.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Förster Resonance Energy Transfer (FRET) Protocol
FRET is a microscopy-based technique that can visualize and quantify protein interactions in living cells.[7] It relies on the transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically 1-10 nm).
-
Fusion Protein Construction: Create expression vectors where this compound is fused to a donor fluorophore (e.g., CFP) and the potential interacting partner is fused to an acceptor fluorophore (e.g., YFP).
-
Cell Transfection: Co-transfect cells with both fusion protein constructs.
-
Microscopy: Excite the donor fluorophore with a specific wavelength of light and measure the emission from both the donor and acceptor fluorophores using a fluorescence microscope.
-
FRET Measurement: An increase in the acceptor emission upon donor excitation indicates FRET and thus an interaction between the two proteins.
-
Data Analysis: Calculate the FRET efficiency to quantify the extent of the interaction. Control experiments are crucial to account for spectral bleed-through and direct excitation of the acceptor.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the yeast two-hybrid system and a comparison of the key validation methods.
Conclusion
Validating protein-protein interactions is a cornerstone of modern biological research. While the yeast two-hybrid system remains a powerful tool for initial large-scale screening, its inherent limitations necessitate confirmation through orthogonal methods. Co-immunoprecipitation offers validation within a more native cellular context, while Surface Plasmon Resonance provides invaluable quantitative data on binding kinetics and affinity. For dynamic interactions within living cells, Förster Resonance Energy Transfer offers a unique window into the spatio-temporal aspects of protein complex formation. By carefully considering the strengths and weaknesses of each technique, researchers can design a robust validation strategy to confidently map the intricate interaction network of proteins like this compound, paving the way for a deeper understanding of their function in health and disease.
References
- 1. Simultaneous Quantification of Protein Binding Kinetics in Whole Cells with Surface Plasmon Resonance Imaging and Edge Deformation Tracking [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Oncogenic Potential of ChaC1 and ChaC2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oncogenic potential of ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (ChaC1) and its homolog, ChaC2. This analysis is based on experimental data from peer-reviewed literature, focusing on their roles in key cancer-related cellular processes.
At a Glance: this compound vs. ChaC2
| Feature | This compound | ChaC2 |
| Primary Function | Stress-induced degradation of glutathione (GSH) | Constitutive, "housekeeping" degradation of GSH |
| Catalytic Efficiency | High (approximately 20-fold higher than ChaC2)[1] | Low[1] |
| Expression Regulation | Inducible by Unfolded Protein Response (UPR) and other cellular stressors[2] | Constitutively expressed at relatively low levels[1] |
| Role in Cancer | Dual role: Pro-apoptotic and tumor-suppressive in some contexts, but associated with poor prognosis and pro-tumorigenic functions in others (e.g., breast cancer)[3][4] | Dual role: Tumor-suppressive in some cancers (e.g., gastric and colorectal), but linked to unfavorable prognosis and pro-proliferative effects in others (e.g., breast and lung cancer)[3][5][6] |
Quantitative Analysis of Oncogenic Activities
The following tables summarize quantitative data from various studies on the effects of this compound and ChaC2 on cell viability, apoptosis, and cell migration/invasion. It is important to note that direct comparative studies investigating both proteins under the same experimental conditions are limited. The data presented here is a synthesis of findings from different studies and cancer types.
Table 1: Effects on Cancer Cell Viability
| Protein | Cancer Type | Cell Line | Experimental Approach | Observed Effect on Cell Viability | Reference |
| This compound | Triple Negative Breast Cancer | MDA-MB-231, Hs 578T | siRNA-mediated knockdown | Knockdown significantly rescued cystine starvation-induced cell death.[7] | |
| This compound | Retinal Pigment Epithelial Cells | ARPE-19 | siRNA-mediated knockdown | Knockdown rescued hydrogen peroxide-induced cell death.[8] | |
| ChaC2 | Gastric and Colorectal Cancer | N/A | Overexpression | Inhibited tumor cell growth and proliferation.[9] | |
| ChaC2 | Breast Cancer | MCF7 | Overexpression | Significantly promoted breast cancer cell proliferation.[10] | |
| ChaC2 | Lung Adenocarcinoma | N/A | Overexpression and Knockout | Overexpression promoted, while knockout attenuated, the proliferation of lung adenocarcinoma cells.[6] |
Table 2: Effects on Apoptosis
| Protein | Cancer Type | Cell Line | Experimental Approach | Observed Effect on Apoptosis | Reference |
| This compound | Yeast (as a model) | S. cerevisiae | Overexpression | Enhanced apoptosis.[10] | |
| This compound | Human Embryonic Kidney Cells | HEK293 | Overexpression | Enhanced apoptosis.[10] | |
| ChaC2 | Gastric and Colorectal Cancer | N/A | Overexpression | Induced mitochondrial apoptosis.[9] | |
| ChaC2 | Lung Adenocarcinoma | N/A | Overexpression and Knockout | Overexpression inhibited apoptosis, while knockout promoted apoptosis.[6] |
Table 3: Effects on Cell Migration and Invasion
| Protein | Cancer Type | Cell Line | Experimental Approach | Observed Effect on Migration/Invasion | Reference |
| This compound | Breast Cancer, Ovarian Carcinoma | Hs578T, HOC-7 | Overexpression | Increased migration and proliferation.[10] | |
| ChaC2 | Gastric and Colorectal Cancer | N/A | Overexpression | Inhibited tumor cell migration.[9] |
Signaling Pathways
The oncogenic or tumor-suppressive roles of this compound and ChaC2 are intrinsically linked to their involvement in distinct cellular signaling pathways.
This compound and the Unfolded Protein Response (UPR)
This compound is a well-established component of the Unfolded Protein Response (UPR), a cellular stress response pathway. Specifically, it is induced by the PERK-eIF2α-ATF4-CHOP signaling axis. Upon activation by stressors like amino acid deprivation or the accumulation of unfolded proteins in the endoplasmic reticulum, this pathway upregulates this compound expression. This compound then degrades glutathione, leading to increased reactive oxygen species (ROS) and promoting apoptosis and ferroptosis.
ChaC2 and its Context-Dependent Signaling
The signaling pathways involving ChaC2 in cancer are less defined and appear to be highly context-dependent. In some cancers, such as gastric and colorectal, ChaC2 acts as a tumor suppressor by inducing apoptosis and autophagy through the UPR.[9] However, in breast and lung cancer, elevated ChaC2 expression is associated with tumor progression and may involve the activation of pathways like the MAPK signaling cascade through increased oxidative stress.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8)
Objective: To quantify the effect of this compound or ChaC2 expression on cancer cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Transfection: Transfect cells with expression vectors for this compound, ChaC2, or a control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24, 48, or 72 hours post-transfection.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control-transfected cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine the percentage of apoptotic cells following the overexpression of this compound or ChaC2.
Protocol:
-
Cell Culture and Transfection: Culture and transfect cells with this compound, ChaC2, or control vectors as described for the cell viability assay.
-
Cell Harvesting: After 48 hours of incubation, harvest the cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of this compound or ChaC2 expression on the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Preparation: Culture and transfect cells with this compound, ChaC2, or control vectors. After 24 hours, starve the cells in a serum-free medium for 12-24 hours.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium and seed 1 x 10⁵ cells into the upper chamber of the Transwell insert.
-
Chemoattractant: Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
Conclusion
The oncogenic potential of this compound and ChaC2 is multifaceted and highly dependent on the specific cancer type and cellular context. This compound, with its high catalytic efficiency and stress-inducible nature, is a potent modulator of apoptosis and ferroptosis, acting as a double-edged sword in cancer. ChaC2, while less catalytically active, plays a crucial role in basal glutathione homeostasis and exhibits both tumor-suppressive and pro-tumorigenic functions. Further research, particularly direct comparative studies, is necessary to fully elucidate their distinct and overlapping roles in cancer progression and to explore their potential as therapeutic targets.
References
- 1. ChaC2, an Enzyme for Slow Turnover of Cytosolic Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace@IISERMohali: Structural and Functional Analysis on ChaC Enzymes [210.212.36.82:8080]
- 3. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 5. Cancer informatics analysis indicates high CHAC2 associated with unfavorable prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound degradation of glutathione enhances cystine-starvation-induced necroptosis and ferroptosis in human triple negative breast cancer cells via the GCN2-eIF2α-ATF4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CHAC2 ChaC glutathione specific gamma-glutamylcyclotransferase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Structural and Functional Analyses of Human ChaC2 in Glutathione Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling and Disposal of ChaC1-Containing Biological Materials
In the dynamic landscape of biomedical research, the proper management of biological materials is paramount to ensuring a safe and efficient laboratory environment. While ChaC1 is a protein and not a chemical with specific disposal protocols, understanding its biological context is crucial for the safe handling and disposal of materials containing it. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, focusing on the appropriate management of biological waste.
This compound, or ChaC glutathione specific gamma-glutamylcyclotransferase 1, is an enzyme involved in the cellular stress response.[1][2] It plays a significant role in glutathione metabolism, which is critical for maintaining cellular redox balance.[1][3][4] Elevated this compound expression is linked to increased oxidative stress and can induce programmed cell death pathways like apoptosis and ferroptosis.[1][4] Researchers typically encounter this compound within the context of cell cultures, tissue samples, and protein solutions, all of which are classified as biological materials.
Standard Operating Procedures for this compound-Containing Biological Waste
The disposal of biological materials containing this compound should adhere to standard laboratory protocols for biohazardous waste. These procedures are designed to mitigate the risk of exposure to potentially infectious agents and to ensure compliance with institutional and regulatory guidelines.
Key Disposal and Safety Protocols
| Procedure | Step-by-Step Guidance | Key Considerations |
| Decontamination of Solid Waste | 1. Collect all solid waste (e.g., petri dishes, cell culture flasks, pipette tips, gloves) in a designated biohazard bag. 2. Autoclave the biohazard bag at 121°C for a minimum of 30 minutes. 3. Once cooled, the autoclaved bag can be disposed of in the regular waste stream, in accordance with institutional policy. | Ensure the biohazard bag is not overfilled and is loosely sealed to allow for steam penetration. Use autoclave indicator tape to verify sterilization. |
| Decontamination of Liquid Waste | 1. Aspirate liquid waste (e.g., cell culture media, supernatant) into a collection flask containing a suitable disinfectant, such as a 10% bleach solution (final concentration). 2. Allow a contact time of at least 30 minutes. 3. Neutralize the bleach solution if required by institutional guidelines before disposing of it down the drain with copious amounts of water. | Prepare the bleach solution fresh daily. Be aware of chemical incompatibilities when using disinfectants. |
| Handling of Sharps | 1. Immediately dispose of all sharps (e.g., needles, scalpels, glass slides) in a designated, puncture-resistant sharps container. 2. Do not recap, bend, or break needles. 3. When the sharps container is three-quarters full, seal it and arrange for its proper disposal through the institution's hazardous waste program. | Never place sharps in regular trash or biohazard bags. Keep the sharps container within easy reach to minimize the risk of accidental punctures. |
| Personal Protective Equipment (PPE) | 1. Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling biological materials. 2. Change gloves frequently and immediately if they become contaminated. 3. Remove all PPE before leaving the laboratory. | Ensure PPE is properly fitted and in good condition. Contaminated reusable PPE should be decontaminated before reuse. |
Experimental Workflow for Working with this compound
Researchers studying this compound often employ techniques that involve cell culture, protein expression, and analysis. The following diagram illustrates a typical experimental workflow and the points at which waste is generated.
Logical Flow for Biological Waste Disposal
The proper disposal of biological waste is a critical component of laboratory safety. The following diagram outlines the decision-making process and procedural flow for handling waste generated from experiments involving this compound.
By adhering to these established protocols, researchers can ensure the safe handling and disposal of biological materials containing this compound, thereby fostering a secure and compliant research environment. This proactive approach to laboratory safety not only protects personnel but also upholds the integrity of the scientific process.
References
- 1. Frontiers | this compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 2. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Essential Safety and Handling Guide for ChaC1 Protein
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ChaC1 (ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Understanding this compound
This compound is a protein that plays a significant role in cellular stress responses.[1] It functions as a gamma-glutamyl cyclotransferase that specifically degrades glutathione (GSH), a key cellular antioxidant.[1][2] This degradation of GSH can lead to increased oxidative stress and promote programmed cell death pathways like apoptosis and ferroptosis.[1] this compound expression is regulated by the unfolded protein response (UPR) pathway, particularly under conditions of endoplasmic reticulum (ER) stress.[1] As this compound is a biological macromolecule and not a hazardous chemical, the following safety precautions are aligned with standard practices for handling non-hazardous recombinant proteins in a research setting.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and prevent contamination when handling recombinant this compound protein.[3][4]
| PPE Category | Item | Specifications and Use |
| Body Protection | Lab Coat | Long-sleeved to protect skin and clothing from potential splashes. Should be kept buttoned.[5] |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent skin contact.[3][4] Gloves should be inspected before use and removed properly to avoid skin contamination. For added protection, sleeves can be tucked into the gloves.[5] |
| Eye Protection | Safety Glasses or Goggles | Must be worn to shield eyes from potential splashes.[4] |
| Face Protection | Face Shield | Recommended in addition to safety glasses or goggles if there is a significant risk of splashing during procedures like pouring larger volumes.[6][4] |
| General Attire | Closed-Toe Shoes & Long Pants | Required to protect feet and legs from spills.[4][5] |
Experimental Protocols: Handling and Disposal
Adherence to proper handling and disposal procedures is critical for maintaining the integrity of the this compound protein and ensuring a safe laboratory environment.
Reconstitution and Storage:
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized protein is at the bottom.[7]
-
Reconstitution: Reconstitute the protein with sterile, distilled water or a buffer as specified on the product data sheet to a recommended concentration of 0.1 to 1.0 mg/mL.[7]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can denature the protein, it is crucial to aliquot the reconstituted protein into single-use volumes.[7][8][9] Use low-binding tubes to prevent loss of protein.[8]
-
Storage:
Operational Plan: Step-by-Step Handling Procedure:
-
Preparation: Don all required PPE as outlined in the table above. Ensure the work area, such as a biological safety cabinet, is clean and sterile.
-
Thawing: Thaw a single-use aliquot of the this compound protein solution. If working from a freshly reconstituted stock, proceed with aliquoting for future use.
-
Handling: Use sterile techniques and calibrated equipment for all manipulations to prevent contamination of the protein and the experiment. Handle the protein solution gently to avoid foaming or aggregation.
-
Post-Procedure: After use, securely cap the protein vial if any remains and return it to the appropriate storage temperature.
Disposal Plan:
-
Contaminated Materials: All disposable materials that have come into contact with the this compound protein, such as pipette tips, tubes, and gloves, should be disposed of in a designated biohazard waste container.[5]
-
Liquid Waste: Unused or waste protein solutions should be disposed of in accordance with local and institutional regulations for biological waste. Avoid disposing of these reagents down the drain.[10]
Signaling Pathway Visualization
The following diagram illustrates the regulatory pathway of this compound expression under endoplasmic reticulum (ER) stress, a key aspect of its biological function.
Caption: Regulation of this compound expression and its pro-apoptotic function via the UPR pathway.
References
- 1. This compound: a master regulator of oxidative stress and ferroptosis in human diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. addgene.org [addgene.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Recombinant Protein Storage Principle and Method - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. resources.amsbio.com [resources.amsbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
